molecular formula C21H25ClN2 B1669486 CP-339818 CAS No. 185855-91-8

CP-339818

カタログ番号: B1669486
CAS番号: 185855-91-8
分子量: 340.9 g/mol
InChIキー: JIRISCAPZWLWCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CP 339818 is an aminoquinoline.

特性

IUPAC Name

1-benzyl-N-pentylquinolin-4-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRISCAPZWLWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609671
Record name (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185855-91-8
Record name (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent and selective, non-peptide small molecule inhibitor of the voltage-gated potassium channel Kv1.3. Its primary mechanism of action involves the blockade of this channel, preferentially by binding to its C-type inactivated state. This targeted inhibition of Kv1.3 has significant downstream effects on T-lymphocyte activation, making this compound a valuable research tool and a potential therapeutic agent for autoimmune disorders. This guide provides a comprehensive overview of the molecular mechanism, selectivity, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Selective Blockade of the Kv1.3 Channel

The principal mechanism of action of this compound is the potent and selective inhibition of the voltage-gated potassium channel, Kv1.3.[1][2] This channel plays a crucial role in shaping the action potential and maintaining the membrane potential in various cell types, most notably in T-lymphocytes.

Preferential Binding to the C-type Inactivated State

A key feature of this compound's interaction with Kv1.3 is its preferential binding to the C-type inactivated conformation of the channel. C-type inactivation is a slow conformational change that occurs in the channel's selectivity filter upon prolonged depolarization, rendering it non-conductive. By binding to this state, this compound effectively traps the channel in a non-functional conformation, leading to a use-dependent and potent blockade.

Site of Action

This compound is an extracellular blocker of the Kv1.3 channel. Experimental evidence suggests that it binds to the outer vestibule of the channel pore, thereby physically occluding the passage of potassium ions.

Quantitative Data: Selectivity Profile of this compound

The therapeutic potential and utility of a channel blocker are largely defined by its selectivity. This compound exhibits a high degree of selectivity for Kv1.3 over other related potassium channels and other ion channel families.

Ion ChannelIC50Notes
Kv1.3 ~200 nMPrimary target; potent inhibition.
Kv1.4 ~300 nMModerate inhibition.
Kv1.1 Significantly weaker blocking effectsHigh selectivity for Kv1.3 over Kv1.1.
Kv1.2 Significantly weaker blocking effectsHigh selectivity for Kv1.3 over Kv1.2.
Kv1.5 Significantly weaker blocking effectsHigh selectivity for Kv1.3 over Kv1.5.
Kv1.6 Significantly weaker blocking effectsHigh selectivity for Kv1.3 over Kv1.6.
Kv3.1-4 Significantly weaker blocking effectsHigh selectivity for Kv1.3 over Kv3 family.
Kv4.2 Significantly weaker blocking effectsHigh selectivity for Kv1.3 over Kv4.2.
HCN1 18.9 µMInhibition observed at micromolar concentrations.[1][2]
HCN4 43.4 µMInhibition observed at micromolar concentrations.[1][2]

Functional Consequence: Suppression of T-Lymphocyte Activation

The primary physiological effect of Kv1.3 inhibition by this compound is the suppression of T-lymphocyte activation.[1][2] This is a direct consequence of the channel's role in maintaining the membrane potential required for sustained calcium signaling upon T-cell receptor (TCR) stimulation.

Signaling Pathway of Kv1.3 Blockade in T-Cells

The following diagram illustrates the signaling cascade affected by this compound in T-lymphocytes.

T_Cell_Activation_Pathway cluster_TCR T-Cell Receptor Activation cluster_Ca_Signaling Calcium Signaling cluster_Kv1_3 Role of Kv1.3 cluster_Downstream Downstream Effects TCR TCR Engagement (Antigen Presentation) PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG ER_Ca_Release ER Ca2+ Release IP3->ER_Ca_Release CRAC_Activation CRAC Channel Activation ER_Ca_Release->CRAC_Activation Ca_Influx Sustained Ca2+ Influx CRAC_Activation->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Membrane_Potential Membrane Potential Maintenance Membrane_Potential->Ca_Influx Drives Kv1_3 Kv1.3 Channel K_Efflux K+ Efflux Kv1_3->K_Efflux K_Efflux->Membrane_Potential CP339818 This compound CP339818->Kv1_3 Blocks Proliferation T-Cell Proliferation Gene_Expression->Proliferation

Caption: Signaling pathway of T-cell activation and its inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Electrophysiology: Whole-Cell Patch-Clamp

This protocol is used to measure the inhibitory effect of this compound on Kv1.3 channel currents.

Electrophysiology_Workflow Cell_Prep Cell Preparation (e.g., Jurkat T-cells or HEK293 expressing Kv1.3) Patching Establish Whole-Cell Patch-Clamp Configuration Cell_Prep->Patching Voltage_Protocol Apply Voltage-Step Protocol (e.g., from -80mV to +40mV) Patching->Voltage_Protocol Baseline_Recording Record Baseline Kv1.3 Currents Voltage_Protocol->Baseline_Recording Compound_Application Perfuse with this compound (various concentrations) Baseline_Recording->Compound_Application Post_Drug_Recording Record Kv1.3 Currents in the Presence of this compound Compound_Application->Post_Drug_Recording Data_Analysis Data Analysis (IC50 determination) Post_Drug_Recording->Data_Analysis

Caption: Workflow for electrophysiological analysis of this compound.

Solutions:

  • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA; pH 7.2.

Procedure:

  • Cells expressing Kv1.3 channels are cultured on coverslips.

  • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

  • Membrane potential is clamped at a holding potential of -80 mV.

  • Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit outward Kv1.3 currents.

  • Baseline currents are recorded.

  • This compound is applied to the external solution at varying concentrations.

  • Currents are recorded in the presence of the compound.

  • The percentage of current inhibition is plotted against the drug concentration to determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-lymphocytes following mitogenic stimulation.

Proliferation_Assay_Workflow Cell_Isolation Isolate Peripheral Blood Mononuclear Cells (PBMCs) Plating Plate Cells in 96-well Plates Cell_Isolation->Plating Treatment Add this compound (various concentrations) Plating->Treatment Stimulation Add Mitogen (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA)) Treatment->Stimulation Incubation Incubate for 48-72 hours Stimulation->Incubation Thymidine_Pulse Pulse with [3H]-Thymidine for the final 18 hours Incubation->Thymidine_Pulse Harvesting Harvest Cells onto Filter Mats Thymidine_Pulse->Harvesting Scintillation Measure [3H]-Thymidine Incorporation (Scintillation Counting) Harvesting->Scintillation

Caption: Workflow for T-cell proliferation assay.

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Plate the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well.

  • Add serial dilutions of this compound to the wells.

  • Stimulate the cells with a mitogen such as anti-CD3/anti-CD28 antibodies or PHA.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • For the final 18 hours of incubation, add [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters.

  • Measure the amount of incorporated [³H]-thymidine using a scintillation counter. The level of radioactivity is proportional to the extent of cell proliferation.

Intracellular Calcium Imaging

This method is used to visualize the effect of this compound on calcium influx in T-cells following activation.

Calcium_Imaging_Workflow Cell_Loading Load T-cells with a Calcium-sensitive Dye (e.g., Fura-2 AM or Fluo-4 AM) Washing Wash Cells to Remove Excess Dye Cell_Loading->Washing Baseline_Measurement Measure Baseline Fluorescence Washing->Baseline_Measurement Treatment Add this compound Baseline_Measurement->Treatment Stimulation Stimulate Cells (e.g., with anti-CD3 antibody) Treatment->Stimulation Fluorescence_Recording Record Changes in Fluorescence over Time using a Microscope Stimulation->Fluorescence_Recording Data_Analysis Analyze Changes in Intracellular Calcium Concentration Fluorescence_Recording->Data_Analysis

Caption: Workflow for intracellular calcium imaging.

Procedure:

  • Incubate isolated T-cells with a cell-permeant calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Wash the cells to remove any extracellular dye.

  • Place the cells in a perfusion chamber on a fluorescence microscope.

  • Record the baseline fluorescence intensity.

  • Add this compound to the perfusion solution.

  • Stimulate the cells with a T-cell activator (e.g., anti-CD3 antibody).

  • Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration. The effect of this compound is observed as a reduction in the sustained calcium influx compared to untreated cells.

Conclusion

This compound is a well-characterized, potent, and selective blocker of the Kv1.3 potassium channel. Its mechanism of action, centered on the inhibition of the C-type inactivated state of the channel, leads to a significant suppression of T-lymphocyte activation by disrupting the necessary sustained calcium signaling. This makes this compound an invaluable tool for studying the role of Kv1.3 in immune function and a promising lead compound for the development of novel immunomodulatory therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field.

References

CP-339818: A Technical Guide to its Function as a Kv1.3/Kv1.4 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CP-339818, a non-peptide small molecule that acts as a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. This document details the mechanism of action, inhibitory properties, and experimental protocols relevant to the study of this compound. Quantitative data on its potency and selectivity are presented in tabular format for clarity. Furthermore, key signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of its biological context and laboratory application.

Introduction

This compound, with the chemical name 1-benzyl-4-pentylimino-1,4-dihydroquinoline, is a significant pharmacological tool for investigating the physiological and pathological roles of Kv1.3 and Kv1.4 channels.[1] Kv1.3 channels are predominantly expressed in the immune system, particularly in T-lymphocytes, where they play a crucial role in regulating calcium signaling, activation, and proliferation.[2][3][4] This has positioned Kv1.3 as a promising therapeutic target for autoimmune diseases.[2][5] Kv1.4 channels are primarily found in the heart and brain and are characterized by their rapid "A-type" inactivation. The ability of this compound to potently block both of these channels makes it a valuable agent for dissecting their distinct and overlapping functions.

Mechanism of Action

This compound exhibits a state-dependent and use-dependent mechanism of action, preferentially blocking the C-type inactivated state of the Kv1.3 channel. This means that the inhibitory effect of this compound is more pronounced when the channel is repeatedly stimulated, leading to an accumulation of channels in the inactivated state. This property allows for a targeted blockade of channels in actively firing cells, such as chronically activated T-lymphocytes in autoimmune conditions.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound has been characterized against a panel of voltage-gated potassium channels. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its potent activity against Kv1.3 and Kv1.4.

Ion ChannelIC50 (nM)Reference(s)
Kv1.3 ~200[1][6]
Kv1.4 ~300[1]
Kv1.1Significantly weaker[6]
Kv1.2Significantly weaker[6]
Kv1.5Significantly weaker[6]
Kv1.6Significantly weaker[6]
Kv3.1-4Significantly weaker[6]
Kv4.2Significantly weaker[6]

Signaling Pathway and Experimental Workflow

T-Lymphocyte Activation Signaling Pathway

The role of Kv1.3 in T-lymphocyte activation is critical for a sustained immune response. The following diagram illustrates the signaling cascade and the point of intervention for this compound.

T_Cell_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation ER Endoplasmic Reticulum (ER) TCR->ER Signal Cascade Kv1_3 Kv1.3 Channel K_efflux K_efflux Kv1_3->K_efflux K+ Efflux CRAC CRAC Channel Ca_cyto [Ca2+]i CRAC->Ca_cyto Ca2+ Influx Ca_ER Ca2+ Stores ER->Ca_ER IP3 Signaling Ca_ER->Ca_cyto Ca2+ Release Ca_cyto->CRAC Store Depletion Calcineurin Calcineurin Ca_cyto->Calcineurin Activation NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene Translocation CP339818 This compound CP339818->Kv1_3 Block K_efflux->CRAC Maintains Negative Membrane Potential

T-Lymphocyte activation pathway and the role of Kv1.3.
Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the inhibitory effect of this compound on Kv1.3 channels and its functional consequence on T-lymphocyte proliferation.

Experimental_Workflow cluster_electro Electrophysiology cluster_tcell T-Cell Proliferation Assay cell_prep_ephys Prepare Cells (e.g., Jurkat T-cells or HEK293 expressing Kv1.3) patch_clamp Whole-Cell Patch Clamp cell_prep_ephys->patch_clamp voltage_protocol Apply Voltage Protocol (to elicit Kv1.3 currents) patch_clamp->voltage_protocol apply_cp Apply this compound voltage_protocol->apply_cp record_current Record Kv1.3 Current Inhibition apply_cp->record_current analyze_ic50 Analyze Data (IC50, use-dependence) record_current->analyze_ic50 isolate_pbmc Isolate Human PBMCs stimulate_cells Stimulate T-cells (e.g., with PHA or anti-CD3/CD28) isolate_pbmc->stimulate_cells treat_cp Treat with this compound stimulate_cells->treat_cp incubate Incubate for 72 hours treat_cp->incubate add_thymidine Pulse with [3H]-thymidine incubate->add_thymidine harvest Harvest Cells and Measure Radioactivity add_thymidine->harvest analyze_prolif Analyze Proliferation Inhibition harvest->analyze_prolif

Workflow for electrophysiological and T-cell proliferation assays.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on Kv1.3 currents in a suitable cell line.

  • Cell Preparation:

    • Human T-lymphocytes (e.g., Jurkat cell line) or a stable cell line heterologously expressing the human Kv1.3 channel (e.g., Ltk- cells) are cultured under standard conditions.

    • Cells are harvested and resuspended in the extracellular solution for recording.

  • Solutions:

    • Internal Pipette Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES. Adjusted to pH 7.2 with KOH.

    • External Bath Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjusted to pH 7.4 with NaOH.

  • Recording Procedure:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.

    • A holding potential of -80 mV is maintained.

    • To elicit Kv1.3 currents, depolarizing voltage steps to +40 mV for 200-400 ms (B15284909) are applied.

    • For studying use-dependent block, a train of depolarizing pulses (e.g., to +40 mV for 50 ms at 1 Hz) is applied.

    • This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the external solution. The final DMSO concentration should be kept below 0.1%.

    • The drug is applied to the cells via a perfusion system.

  • Data Analysis:

    • The peak current amplitude in the presence of different concentrations of this compound is measured and normalized to the control current.

    • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

    • Use-dependence is assessed by comparing the rate and extent of current inhibition during the pulse train.

T-Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the inhibitory effect of this compound on the proliferation of activated T-lymphocytes.

  • Cell Preparation:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Assay Procedure:

    • PBMCs are seeded in 96-well flat-bottom plates at a density of 1-2 x 10^5 cells/well.

    • T-cell proliferation is stimulated with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL.

    • This compound, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. A vehicle control (DMSO) is also included.

    • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • For the final 6-8 hours of incubation, 1 µCi of [3H]-thymidine is added to each well.

    • Cells are harvested onto glass fiber filters using a cell harvester.

    • The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The proliferation in the presence of this compound is expressed as a percentage of the proliferation in the vehicle control.

    • The IC50 value for the inhibition of proliferation is calculated from the concentration-response curve.

Conclusion

This compound is a potent and selective blocker of Kv1.3 and Kv1.4 channels with a well-characterized use-dependent mechanism of action on Kv1.3. Its ability to suppress T-lymphocyte activation and proliferation underscores the critical role of Kv1.3 in immune function and highlights the therapeutic potential of targeting this channel. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other Kv1.3/Kv1.4 modulators in both basic research and drug discovery settings.

References

The Role of CP-339818 (Tofacitinib) in T Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818, more commonly known as tofacitinib, is a potent, orally available small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It plays a significant role in modulating T cell activation, a critical process in the adaptive immune response. Dysregulation of T cell activation is a hallmark of numerous autoimmune diseases and lymphoproliferative disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on T cell function, detailed experimental protocols for studying its activity, and a visual representation of the signaling pathways involved.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

T cell activation, proliferation, and differentiation are heavily dependent on cytokine signaling.[3] Many of these cytokines, particularly those that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), rely on the JAK-STAT signaling pathway to transmit signals from the cell surface to the nucleus.[4][5] this compound exerts its immunomodulatory effects by inhibiting JAKs, thereby interfering with this crucial signaling cascade.

The canonical JAK-STAT pathway is initiated upon cytokine binding to its receptor, leading to the activation of receptor-associated JAKs.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression, which governs T cell fate and function.[7]

This compound primarily targets JAK3, which is predominantly expressed in hematopoietic cells and plays a non-redundant role in lymphocyte development and function.[1] It also exhibits inhibitory activity against JAK1 and, to a lesser extent, JAK2.[2] By inhibiting these kinases, this compound effectively blocks the downstream phosphorylation of STAT proteins, thereby preventing the expression of genes required for T cell activation, proliferation, and cytokine production.[8]

Signaling Pathway Diagram

JAK_STAT_Pathway Figure 1: this compound Inhibition of the JAK-STAT Signaling Pathway in T Cells cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc) Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 Recruitment & Activation STAT5_inactive STAT5 (Inactive) Receptor->STAT5_inactive Recruitment JAK1->Receptor JAK1->STAT5_inactive Phosphorylation JAK3->Receptor Phosphorylation JAK3->STAT5_inactive Phosphorylation CP339818 This compound (Tofacitinib) CP339818->JAK1 Inhibition CP339818->JAK3 Inhibition STAT5_active p-STAT5 (Active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Cytokine Production) DNA->Gene_Expression Transcription T_Cell_Proliferation_Workflow Figure 2: Workflow for a T Cell Proliferation Assay A Isolate PBMCs B Label with CFSE A->B C Stimulate with anti-CD3/CD28 B->C D Treat with this compound (or vehicle) C->D E Incubate for 4-6 days D->E F Acquire on Flow Cytometer E->F G Analyze CFSE dilution (Proliferation) F->G

References

The Discovery and Development of CP-339818: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that has garnered significant interest in the scientific community for its selective blockade of voltage-gated potassium channels, particularly Kv1.3 and Kv1.4. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the experimental protocols used to characterize its activity, presents quantitative data on its potency and selectivity, and illustrates the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability and play pivotal roles in a diverse range of physiological processes. The Kv1.3 channel, in particular, has emerged as a promising therapeutic target for autoimmune diseases due to its high expression and functional importance in effector memory T-cells. The discovery of selective and potent Kv1.3 channel blockers has been a significant focus of drug discovery efforts. This compound, a compound developed by Pfizer, represents a key milestone in this endeavor. It is a non-peptide molecule that effectively blocks both Kv1.3 and Kv1.4 channels.[1] This guide will delve into the technical aspects of its discovery and characterization.

Discovery and Synthesis

This compound, chemically known as N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride, was identified through screening efforts aimed at discovering novel immunomodulatory agents. While the specific, detailed synthesis protocol from the original discovery is not publicly available in the searched literature, the general class of 4-aminoquinoline (B48711) derivatives has been explored for various biological activities. The synthesis of such compounds typically involves the construction of the quinoline (B57606) core followed by the introduction of the side chains at the 1 and 4 positions.

Mechanism of Action

This compound exerts its primary pharmacological effect by blocking the ion-conducting pore of voltage-gated potassium channels. Its inhibitory activity is most pronounced against Kv1.3 and Kv1.4 channels.

Quantitative Data on Channel Inhibition

The inhibitory potency of this compound against various ion channels has been quantified using electrophysiological techniques, primarily the whole-cell patch-clamp method. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Ion ChannelIC50Reference
Kv1.3200 nM[1]
Kv1.4300 nM[1]
HCN118.9 µM[1]
HCN443.4 µM[1]
Kv1.1Weaker blocking effects[1]
Kv1.2Weaker blocking effects[1]
Kv1.5Weaker blocking effects[1]
Kv1.6Weaker blocking effects[1]
Kv3.1-4Weaker blocking effects[1]
Kv4.2Weaker blocking effects[1]

Experimental Protocols

The characterization of this compound's activity relies on two key experimental methodologies: whole-cell patch-clamp for assessing ion channel blockade and T-cell proliferation assays to determine its immunomodulatory effects.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel activity.

Objective: To measure the inhibitory effect of this compound on Kv1.3 and other voltage-gated potassium channels.

Methodology:

  • Cell Preparation: Human T-lymphocytes or a cell line stably expressing the Kv1.3 channel (e.g., CHO or HEK293 cells) are used. Cells are cultured on glass coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution.

  • Pipette and Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).[2]

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.3 with KOH).[2]

  • Recording Procedure:

    • A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (GΩ seal).

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

    • The membrane potential is held at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

    • Voltage steps are applied to elicit Kv currents (e.g., depolarizing pulses from -80 mV to +40 mV).

    • This compound is applied at various concentrations to the external solution, and the resulting inhibition of the potassium current is measured.

  • Data Analysis: The peak current amplitude in the presence and absence of the compound is measured. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

T-Cell Proliferation Assay (CFSE-based)

This assay is used to assess the inhibitory effect of this compound on the proliferation of activated T-cells.

Objective: To quantify the anti-proliferative effect of this compound on T-lymphocytes.

Methodology:

  • T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque). T-cells are then purified from the PBMC population.

  • CFSE Staining:

    • Isolated T-cells are washed and resuspended in PBS.

    • Carboxyfluorescein succinimidyl ester (CFSE) is added to the cell suspension at a final concentration of 1-5 µM.

    • The cells are incubated for 10-15 minutes at 37°C.

    • The staining is quenched by adding cold complete RPMI medium.

    • The cells are washed to remove unbound CFSE.

  • Cell Culture and Stimulation:

    • CFSE-labeled T-cells are seeded in a 96-well plate.

    • T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).

    • This compound is added to the wells at various concentrations.

  • Incubation: The plate is incubated for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • The cells are harvested and analyzed by flow cytometry.

    • As cells divide, the CFSE fluorescence intensity is halved in daughter cells.

    • The proliferation of T-cells is measured by the progressive decrease in CFSE fluorescence.

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The blockade of Kv1.3 channels by this compound interferes with the signaling cascade required for T-cell activation and proliferation. The following diagram illustrates this pathway.

T_Cell_Activation TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_ER Ca2+ Release ER->Ca_ER CRAC CRAC Channels Ca_ER->CRAC Opens Ca_Influx Ca2+ Influx CRAC->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Activates Kv1_3 Kv1.3 Channel K_Efflux K+ Efflux Kv1_3->K_Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_Efflux->Membrane_Hyperpolarization Membrane_Hyperpolarization->Ca_Influx Maintains Driving Force NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Translocation to Nucleus NFAT_dephospho->NFAT_translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_translocation->Gene_Transcription CP339818 This compound CP339818->Kv1_3 Blocks

Caption: T-Cell activation pathway and the inhibitory action of this compound.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram outlines the key steps in assessing the impact of this compound on T-cell proliferation.

T_Cell_Proliferation_Workflow Start Start Isolate_T_Cells Isolate T-Cells from PBMCs Start->Isolate_T_Cells CFSE_Stain Stain T-Cells with CFSE Isolate_T_Cells->CFSE_Stain Plate_Cells Plate CFSE-labeled T-Cells CFSE_Stain->Plate_Cells Add_Stimuli Add T-Cell Stimuli (e.g., anti-CD3/CD28) Plate_Cells->Add_Stimuli Add_CP339818 Add this compound (Varying Concentrations) Plate_Cells->Add_CP339818 Incubate Incubate for 3-5 Days Add_Stimuli->Incubate Add_CP339818->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Analyze_Proliferation Analyze CFSE Dilution to Determine Proliferation Flow_Cytometry->Analyze_Proliferation End End Analyze_Proliferation->End

Caption: Workflow for assessing T-cell proliferation inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of Kv1.3 and Kv1.4 channels in various physiological and pathological processes. Its potent and selective blockade of these channels, particularly the Kv1.3 channel in T-cells, underscores its potential as a lead compound for the development of novel immunomodulatory therapies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and similar molecules.

References

CP-339818: A Technical Guide for Studying Ion Channel Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a potent, non-peptide small molecule that has garnered significant interest in the field of ion channel research, particularly for its selective blockade of the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in shaping the membrane potential of various cell types, most notably T lymphocytes, making it a key regulator of immune responses. Dysregulation of Kv1.3 channel activity has been implicated in the pathophysiology of several autoimmune diseases, positioning it as a promising therapeutic target. This compound serves as an invaluable pharmacological tool for elucidating the physiological and pathological roles of Kv1.3 and other related ion channels. This in-depth technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its application, and visualizations of its mechanism of action and experimental workflows.

Pharmacological Profile of this compound

This compound exhibits a distinct inhibitory profile, with a marked preference for the Kv1.3 channel. Its mechanism of action involves binding to the C-type inactivated state of the channel, a conformation that is favored during sustained membrane depolarization. This state-dependent blockade contributes to its efficacy in modulating the activity of chronically activated T cells, which are characteristic of autoimmune conditions.

Quantitative Data on Ion Channel Inhibition

The inhibitory potency of this compound has been quantified against a panel of ion channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear overview of its selectivity.

Ion ChannelIC50 ValueReferences
Kv1.3 ~200 nM[1][2][3]
Kv1.4 ~300 nM[1]
HCN1 18.9 µM (high Cl-)[2][3]
HCN4 43.4 µM (high Cl-)[2][3]
Kv1.1 Significantly weaker blocking effect[2][3]
Kv1.2 Significantly weaker blocking effect[2][3]
Kv1.5 Significantly weaker blocking effect[2][3]
Kv1.6 Significantly weaker blocking effect[2][3]
Kv3.1-4 Significantly weaker blocking effect[1]
Kv4.2 Significantly weaker blocking effect[1]

Mechanism of Action: T-Cell Activation Pathway

The primary physiological effect of this compound in the context of immunology is the suppression of T-cell activation. By blocking Kv1.3 channels, this compound disrupts the maintenance of the negative membrane potential required for sustained calcium influx upon T-cell receptor (TCR) stimulation. This reduction in intracellular calcium concentration attenuates the activation of the calcium-dependent phosphatase, calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). Consequently, the transcription of genes encoding for pro-inflammatory cytokines, such as Interleukin-2 (IL-2), is inhibited, leading to a suppression of T-cell proliferation and effector functions.[4][5][6][7]

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) CRAC CRAC Channel TCR->CRAC opens Kv1_3 Kv1.3 Channel K_ion K⁺ Kv1_3->K_ion Ca_ion Ca²⁺ CRAC->Ca_ion influx Calcineurin Calcineurin Ca_ion->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates to IL2_gene IL-2 Gene NFAT_n->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Proliferation T-Cell Proliferation & Cytokine Release IL2_mRNA->Proliferation leads to CP339818 This compound CP339818->Kv1_3 blocks Antigen Antigen Presentation Antigen->TCR activates K_ion->CRAC facilitates Ca²⁺ influx

Caption: Signaling pathway of T-cell activation and its inhibition by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Current Measurement

This protocol describes the methodology for recording Kv1.3 currents from a suitable mammalian cell line (e.g., HEK293 cells stably expressing human Kv1.3) using the whole-cell patch-clamp technique.

Materials:

  • HEK293 cells stably expressing human Kv1.3

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH)

  • Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with KOH)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Plate the HEK293-Kv1.3 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.

    • Record the resulting currents.

  • Application of this compound:

    • Prepare the desired concentrations of this compound in the extracellular solution from the stock solution. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.

    • Perfuse the recording chamber with the this compound containing solution.

    • Repeat the voltage-step protocol to record Kv1.3 currents in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after the application of this compound. Calculate the percentage of inhibition to determine the IC50 value.

Patch_Clamp_Workflow A Prepare HEK293-Kv1.3 Cells C Establish Whole-Cell Configuration A->C B Fabricate Patch Pipettes B->C D Record Baseline Kv1.3 Currents (Voltage-Step Protocol) C->D E Perfuse with this compound Solution D->E F Record Kv1.3 Currents in Presence of this compound E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.
T-Cell Proliferation Assay using CFSE

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the inhibitory effect of this compound on T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • CFSE stock solution (in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • This compound stock solution (in DMSO)

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining:

    • Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of cold RPMI-1640 with 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies. Include unstimulated and vehicle control wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Analyze the CFSE fluorescence of the cells using a flow cytometer.

  • Data Analysis: Proliferating cells will have undergone cell division, resulting in a halving of the CFSE fluorescence with each division. Quantify the percentage of proliferated cells in each condition and determine the inhibitory effect of this compound.

T_Cell_Proliferation_Workflow A Isolate PBMCs B Label Cells with CFSE A->B C Culture Cells with this compound and T-Cell Stimuli (anti-CD3/CD28) B->C D Incubate for 3-5 Days C->D E Analyze CFSE Dilution by Flow Cytometry D->E F Quantify Proliferation Inhibition E->F

Caption: Workflow for T-cell proliferation assay using CFSE.

Conclusion

This compound is a selective and potent blocker of the Kv1.3 potassium channel, making it an indispensable tool for researchers investigating the role of this channel in health and disease. Its ability to suppress T-cell activation highlights its potential as a lead compound for the development of novel immunomodulatory therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of ion channel physiology and its implications for drug discovery.

References

Unraveling the Molecular Embrace: A Technical Guide to the CP-339818 Binding Site on Kv1.3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the binding site of CP-339818, a potent blocker of the voltage-gated potassium channel Kv1.3. While the precise amino acid interactions remain an active area of investigation, this document synthesizes available data to offer a robust framework for researchers in the field. We will delve into the quantitative aspects of this interaction, detail relevant experimental methodologies, and visualize the complex biological processes involved.

The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for a range of autoimmune diseases and other conditions. Its role in regulating the membrane potential of T lymphocytes makes it a critical player in the immune response. Small molecule blockers, such as this compound, offer a promising avenue for targeted immunomodulation. Understanding the molecular details of how these compounds interact with the channel is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.

Quantitative Analysis of this compound Interaction with Kv Channels

This compound exhibits a notable selectivity for the Kv1.3 channel. The following table summarizes the available quantitative data on its inhibitory activity against various potassium channels. This data is critical for understanding its selectivity profile and for designing experiments to probe its mechanism of action.

ChannelIC50 (nM)SpeciesExperimental SystemReference
Kv1.3 200HumanNot Specified[1]
Kv1.1Weaker blocking effectsNot SpecifiedNot Specified[1]
Kv1.2Weaker blocking effectsNot SpecifiedNot Specified[1]
Kv1.4BlockerNot SpecifiedNot Specified[1]
Kv1.5Weaker blocking effectsNot SpecifiedNot Specified[1]
Kv1.6Weaker blocking effectsNot SpecifiedNot Specified[1]
Kv3.1-4Weaker blocking effectsNot SpecifiedNot Specified[1]
Kv4.2Weaker blocking effectsNot SpecifiedNot Specified[1]

The Putative Binding Site: A State-Dependent Interaction with the Voltage-Sensing Domain

Current evidence suggests that this compound does not act as a simple pore blocker. Instead, it is proposed to bind to the voltage-sensing domains (VSDs) of the Kv1.3 channel. Each Kv1.3 channel is a tetramer, with each subunit containing a central pore domain and a peripheral VSD. The VSD, which is composed of the S1-S4 transmembrane segments, is responsible for sensing changes in the membrane potential and initiating the conformational changes that lead to channel opening and closing.

Crucially, the binding of this compound is state-dependent , showing a preference for the inactivated state of the channel. This mechanism of action is distinct from many peptide toxins that physically occlude the pore. By binding to the VSD and stabilizing the inactivated conformation, this compound effectively prevents the channel from conducting potassium ions, thereby altering cellular excitability. While the specific amino acid residues that form the binding pocket for this compound within the VSD have not been definitively identified through mutagenesis studies, this model provides a strong foundation for future research.

Experimental Protocols for Elucidating the Binding Site

Identifying the precise binding site of a small molecule like this compound on a complex membrane protein like Kv1.3 requires a multi-pronged approach. Below are detailed methodologies for key experiments that are central to this endeavor.

Site-Directed Mutagenesis Coupled with Electrophysiology

This is the gold-standard technique for identifying critical residues for drug binding.

  • Principle: By systematically mutating individual amino acid residues in the putative binding region (in this case, the VSD of Kv1.3) and then assessing the effect of these mutations on the inhibitory activity of this compound, one can pinpoint the residues that are essential for the interaction. A significant increase in the IC50 value for a particular mutant channel would suggest that the mutated residue is part of the binding site.

  • Methodology:

    • Plasmid Preparation: Obtain a plasmid containing the cDNA for human Kv1.3.

    • Mutagenesis: Introduce point mutations in the regions of the VSD (S1-S4 helices) using a site-directed mutagenesis kit. Design primers to substitute specific amino acid residues with a non-interacting residue, typically alanine (B10760859) ("alanine scanning").

    • Heterologous Expression: Transfect a suitable mammalian cell line (e.g., HEK293 or CHO cells) with the wild-type or mutant Kv1.3 channel constructs. These cells do not endogenously express high levels of Kv1.3, providing a clean background for studying the expressed channels.

    • Whole-Cell Patch-Clamp Electrophysiology:

      • Culture the transfected cells on glass coverslips.

      • Use a micropipette to form a high-resistance seal with the cell membrane (a "gigaseal").

      • Rupture the cell membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).

      • Apply a series of voltage steps to elicit Kv1.3 currents. To study state-dependent binding, use voltage protocols that favor the open and inactivated states of the channel.

      • Perfuse the cells with different concentrations of this compound and measure the resulting inhibition of the Kv1.3 current.

      • Construct dose-response curves for both wild-type and mutant channels to determine their respective IC50 values.

    • Data Analysis: Compare the IC50 values of the mutant channels to the wild-type channel. A rightward shift in the dose-response curve and a significantly higher IC50 value for a mutant indicate that the mutated residue is important for this compound binding.

Computational Docking and Molecular Dynamics Simulations

Computational modeling can provide valuable insights into the potential binding pose of this compound and guide the design of mutagenesis experiments.

  • Principle: Using the three-dimensional structure of the Kv1.3 channel (or a homology model based on a related channel structure), computational algorithms can predict how a small molecule like this compound might bind to the protein. Molecular dynamics simulations can then be used to assess the stability of the predicted binding pose over time.

  • Methodology:

    • Protein Structure Preparation: Obtain a high-resolution structure of the human Kv1.3 channel, preferably in its inactivated state. If an experimental structure is unavailable, a homology model can be built using the crystal structure of a related voltage-gated potassium channel as a template.

    • Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.

    • Molecular Docking: Use a docking program (e.g., AutoDock, Glide, or GOLD) to predict the binding poses of this compound within the VSD of the Kv1.3 channel. The program will generate a series of possible binding modes ranked by a scoring function.

    • Molecular Dynamics (MD) Simulations: Take the most promising docked poses and perform MD simulations to evaluate their stability. These simulations model the movement of atoms over time and can reveal whether the ligand remains stably bound to the predicted site.

    • Analysis: Analyze the MD trajectories to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between this compound and specific amino acid residues in the VSD. These residues can then be prioritized for experimental validation using site-directed mutagenesis.

Visualizing the Path to Understanding

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and relationships.

experimental_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Kv1_3_structure Kv1.3 Structure (Inactivated State) docking Molecular Docking Kv1_3_structure->docking CP_339818_structure This compound 3D Structure CP_339818_structure->docking md_simulation MD Simulations docking->md_simulation predicted_residues Predicted Interacting Residues md_simulation->predicted_residues mutagenesis Site-Directed Mutagenesis predicted_residues->mutagenesis expression Heterologous Expression (e.g., HEK293 cells) mutagenesis->expression patch_clamp Whole-Cell Patch-Clamp expression->patch_clamp ic50_determination IC50 Determination patch_clamp->ic50_determination binding_site_confirmation Binding Site Confirmation ic50_determination->binding_site_confirmation

Fig. 1: Integrated workflow for identifying the this compound binding site.

VSD_binding_model cluster_channel Kv1.3 Channel Subunit VSD Voltage-Sensing Domain (S1-S4) Pore Pore Domain (S5-P-S6) VSD->Pore Gating Coupling InactivatedState Inactivated State VSD->InactivatedState Stabilizes CP339818 This compound CP339818->VSD Binds to

Fig. 2: Model of this compound binding to the VSD of Kv1.3.

Conclusion and Future Directions

The investigation into the binding site of this compound on the Kv1.3 channel highlights a sophisticated mechanism of state-dependent inhibition targeting the voltage-sensing domains. While the precise molecular determinants are yet to be fully elucidated, the framework presented in this guide provides a clear path forward for researchers. The synergistic use of computational modeling and experimental validation through site-directed mutagenesis and electrophysiology will be instrumental in mapping the complete interaction landscape. A definitive understanding of this binding site will not only deepen our knowledge of Kv1.3 channel pharmacology but also pave the way for the development of novel, highly selective immunomodulatory therapies.

References

The Impact of CP-339818 on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that has garnered significant interest for its selective blockade of specific voltage-gated potassium (Kv) channels. Primarily known for its high affinity for Kv1.3 and Kv1.4 channels, this compound serves as a critical tool for investigating the physiological roles of these channels in various cell types, including neurons. This technical guide provides an in-depth analysis of the impact of this compound on neuronal excitability, compiling quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms. By modulating the activity of key potassium channels, this compound directly influences action potential dynamics, leading to significant alterations in neuronal firing patterns. This document is intended to be a comprehensive resource for researchers exploring the neurophysiological effects of this compound and its potential therapeutic applications.

Core Mechanism of Action: Selective Potassium Channel Blockade

This compound exerts its primary influence on neuronal excitability through the targeted blockade of voltage-gated potassium channels, with a pronounced selectivity for Kv1.3 and Kv1.4.[1][2] These channels are crucial for the repolarization phase of the action potential and for regulating the frequency of neuronal firing.

Table 1: Inhibitory Potency of this compound on Various Ion Channels

Ion ChannelIC50 ValueNotes
Kv1.3 ~200 nMHigh potency; preferentially binds to the C-type inactivated state.[3][4]
Kv1.4 ~300 nMHigh potency; blocks the A-type potassium current.[3][4]
HCN1 18.9 µM (high Cl⁻)Weaker inhibitory effect compared to Kv1.3/1.4.[1]
HCN4 43.4 µM (high Cl⁻)Weaker inhibitory effect compared to Kv1.3/1.4.[1]
Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 >10 µMSignificantly weaker blocking effects.[1]

The blockade of Kv1.4 is particularly relevant to neuronal excitability as this channel is a major contributor to the A-type potassium current (IA), a transient outward current that helps to determine the action potential waveform and firing frequency. By inhibiting IA, this compound prolongs the repolarization phase of the action potential, leading to a state of increased excitability.

cluster_membrane Neuronal Membrane cluster_effects Downstream Effects Kv1_4 Kv1.4 Channel (A-type K+ Current) AP_Prolongation Action Potential Prolongation Kv1_4->AP_Prolongation Inhibition of Repolarization RMP_Depolarization Resting Membrane Potential Depolarization Kv1_4->RMP_Depolarization Reduced K+ Efflux Kv1_3 Kv1.3 Channel CP339818 This compound CP339818->Kv1_4 Blockade CP339818->Kv1_3 Blockade Firing_Increase Increased Neuronal Firing Rate AP_Prolongation->Firing_Increase Excitability_Increase Increased Neuronal Excitability Firing_Increase->Excitability_Increase RMP_Depolarization->Excitability_Increase

Figure 1: Signaling pathway of this compound's effect on neuronal excitability.

Quantitative Effects on Neuronal Excitability

Studies on putative nociceptive neurons from trigeminal ganglia have demonstrated the significant impact of this compound on neuronal firing properties.

Table 2: Electrophysiological Effects of this compound on Trigeminal Ganglion Neurons

ParameterControlThis compound (1-3 µM)Percentage Change
Number of Action Potentials (baseline)Significantly Increased-
Resting Membrane Potential (baseline)Depolarized-
Current to Evoke Action Potential (baseline)Substantially Decreased-

These findings indicate that by blocking key potassium currents, this compound lowers the threshold for action potential generation and promotes repetitive firing, thereby increasing overall neuronal excitability.

Experimental Protocols

The investigation of this compound's effects on neuronal excitability primarily relies on the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents and membrane potential changes in individual neurons.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for performing whole-cell patch-clamp recordings from cultured neurons to assess the impact of this compound.

3.1.1. Solutions

  • Extracellular Solution (aCSF):

    • 126 mM NaCl

    • 3 mM KCl

    • 2 mM MgSO₄

    • 2 mM CaCl₂

    • 1.25 mM NaH₂PO₄

    • 26.4 mM NaHCO₃

    • 10 mM Glucose

    • Continuously bubbled with 95% O₂ / 5% CO₂. pH adjusted to 7.4.

  • Intracellular (Pipette) Solution:

    • 115 mM K-Gluconate

    • 4 mM NaCl

    • 0.3 mM GTP-Na

    • 2 mM ATP-Mg

    • 10 mM HEPES

    • 0.5 mM EGTA

    • pH adjusted to 7.2 with KOH. Osmolarity adjusted to ~290 mOsm.

3.1.2. Recording Procedure

  • Cell Preparation: Culture primary neurons or neuronal cell lines on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber continuously perfused with aCSF at a rate of 1.5-2 mL/min.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Approach a neuron with the recording pipette under positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition:

    • Current-Clamp Mode: Record the resting membrane potential and inject depolarizing current steps of increasing amplitude (e.g., 500 ms (B15284909) duration) to elicit action potentials. Analyze changes in firing frequency, action potential threshold, and waveform before and after application of this compound.

    • Voltage-Clamp Mode: Hold the membrane potential at a specific voltage (e.g., -80 mV) and apply depolarizing voltage steps to isolate and record specific ion channel currents (e.g., A-type potassium currents). Analyze the effect of this compound on the amplitude and kinetics of these currents.

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Prepare Neuronal Culture D Establish Giga-seal A->D B Prepare Recording Solutions (aCSF & Intracellular) B->D C Pull Recording Pipettes C->D E Achieve Whole-Cell Configuration D->E F Record Baseline Activity (Current/Voltage Clamp) E->F G Bath Apply this compound F->G H Record Post-Drug Activity G->H I Analyze Changes in: - Firing Frequency - AP Threshold & Waveform - Ion Channel Currents H->I

Figure 2: Experimental workflow for patch-clamp analysis of this compound effects.

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of Kv1.3 and Kv1.4 channels in regulating neuronal excitability. Its potent and selective blockade of these channels leads to a clear and quantifiable increase in neuronal firing, primarily by prolonging action potential repolarization and lowering the threshold for spike initiation. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to utilize this compound in their investigations into neuronal function and pathophysiology. Further studies are warranted to explore the full spectrum of its effects in different neuronal populations and its potential as a modulator of neuronal activity in various neurological conditions.

References

Methodological & Application

Application Notes and Protocols for CP-339818 in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a potent and selective non-peptide blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1] Its mechanism of action involves a use-dependent block, preferentially binding to the C-type inactivated state of the channel.[2][3][4] This property makes this compound a valuable tool for studying the physiological roles of Kv1.3 and Kv1.4, particularly in the context of T-lymphocyte activation and autoimmune diseases where Kv1.3 is a key regulator.[1][5] These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp experiments to characterize its inhibitory effects on Kv1.3 channels.

Data Presentation

Quantitative Data Summary
ParameterValueChannelCell TypeReference
IC₅₀ ~200 nMKv1.3Human T-lymphocytes[1]
IC₅₀ ~300 nMKv1.4Not specified[1]
IC₅₀ 18.9 µMHCN1Not specified[1]
IC₅₀ 43.4 µMHCN4Not specified[1]
Selectivity Significantly weaker block of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2VariousNot specified[1]

Signaling Pathway

Inhibition of T-Lymphocyte Activation by this compound

G TCR T-Cell Receptor Activation Kv1_3 Kv1.3 Channel Activation TCR->Kv1_3 Ca_influx Ca²⁺ Influx (CRAC channels) Inhibition_Activation Inhibition of T-Cell Activation Ca_influx->Inhibition_Activation Membrane_Hyperpolarization Membrane Hyperpolarization Kv1_3->Membrane_Hyperpolarization Reduced_Ca_influx Reduced Ca²⁺ Influx Kv1_3->Reduced_Ca_influx Membrane_Hyperpolarization->Ca_influx Maintains driving force CP339818 This compound Block Block CP339818->Block Block->Kv1_3 Reduced_Ca_influx->Inhibition_Activation

Caption: Signaling pathway of this compound in T-lymphocytes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in patch-clamp experiments.

Materials:

  • This compound hydrochloride (M.Wt: 340.89 g/mol )

  • Sterile deionized water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • This compound hydrochloride is soluble in water up to 20 mM.

  • To prepare a 10 mM stock solution, dissolve 3.41 mg of this compound hydrochloride in 1 mL of sterile deionized water.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents in T-Lymphocytes

Objective: To record whole-cell Kv1.3 currents from T-lymphocytes and assess the inhibitory effect of this compound.

Materials:

  • Isolated human T-lymphocytes

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound stock solution

Solutions:

  • Extracellular Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[6][7]

  • Intracellular Solution (in mM): 100 KCl, 40 KF, 1 CaCl₂, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH.[6][7]

Procedure:

  • Prepare fresh extracellular and intracellular solutions and filter them through a 0.22 µm filter.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Plate the isolated T-lymphocytes in a recording chamber on the patch-clamp setup and perfuse with the extracellular solution.

  • Fill a patch pipette with the intracellular solution and mount it on the headstage.

  • Approach a T-lymphocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Set the holding potential to -80 mV or -90 mV.[7][8]

  • Record baseline Kv1.3 currents using a suitable voltage protocol (see Protocol 3).

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 200 nM for IC₅₀).

  • Record Kv1.3 currents in the presence of the compound.

  • To study the reversibility of the block, wash out the compound by perfusing with the control extracellular solution.

Protocol 3: Voltage Protocol to Investigate Use-Dependent Block of Kv1.3 by this compound

Objective: To design and implement a voltage-clamp protocol that induces C-type inactivation of Kv1.3 to observe the use-dependent block by this compound.

Procedure:

  • Single Pulse Protocol (for baseline and initial effect):

    • From a holding potential of -80 mV, apply a single depolarizing step to +40 mV for 200-500 ms (B15284909).[9][10][11] This will elicit a characteristic rapidly activating and slowly inactivating Kv1.3 current.

    • Repeat this pulse at a low frequency (e.g., every 30-60 seconds) to allow for full recovery from inactivation between pulses.[8][9]

  • Repetitive Pulse Protocol (to demonstrate use-dependency):

    • From a holding potential of -80 mV, apply a train of depolarizing pulses to +40 mV (e.g., 200 ms duration) at a higher frequency (e.g., 1-5 Hz).

    • Observe the current amplitude during the pulse train. In the presence of a use-dependent blocker like this compound, the peak current will progressively decrease with each pulse, demonstrating a cumulative block.

    • Compare the rate and extent of this block at different concentrations of this compound.

Experimental Workflow and Logic

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate T-Lymphocytes Whole_Cell Establish Whole-Cell Configuration Cell_Isolation->Whole_Cell Solution_Prep Prepare Solutions (Extra- & Intracellular) Solution_Prep->Whole_Cell Drug_Prep Prepare this compound Stock Solution Drug_Application Apply this compound Drug_Prep->Drug_Application Patch_Pipette Pull Patch Pipette Patch_Pipette->Whole_Cell Baseline_Rec Record Baseline Kv1.3 Currents Whole_Cell->Baseline_Rec Baseline_Rec->Drug_Application Current_Amp Measure Peak Current Amplitude Baseline_Rec->Current_Amp Inactivation_Kinetics Analyze Inactivation Kinetics Baseline_Rec->Inactivation_Kinetics Drug_Rec Record Kv1.3 Currents with this compound Drug_Application->Drug_Rec Washout Washout Drug_Rec->Washout Drug_Rec->Current_Amp Drug_Rec->Inactivation_Kinetics Use_Dependence Analyze Use-Dependent Block Drug_Rec->Use_Dependence Washout->Current_Amp Dose_Response Construct Dose-Response Curve (IC₅₀) Current_Amp->Dose_Response

Caption: Workflow for a patch-clamp experiment with this compound.

References

Application Notes and Protocols for CP-339818 (Tofacitinib) in Lymphocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818, also known as Tofacitinib, is a potent inhibitor of Janus kinases (JAKs), playing a crucial role in the modulation of immune responses.[1] It selectively targets JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway, which is essential for the proliferation and differentiation of lymphocytes.[1][2] These application notes provide detailed protocols for assessing the in-vitro effects of this compound on lymphocyte proliferation using two standard methods: tritiated thymidine (B127349) ([3H]-Thymidine) incorporation and Carboxyfluorescein succinimidyl ester (CFSE) dye dilution followed by flow cytometry.

Mechanism of Action

This compound exerts its immunosuppressive effects by inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3] This action blocks the downstream signaling of various cytokines that are critical for lymphocyte activation, proliferation, and function.[1][3] The primary targets, JAK1 and JAK3, are associated with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are pivotal for T-cell and Natural Killer (NK) cell development and homeostasis.[2]

JAK-STAT Signaling Pathway Inhibition by this compound

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT STAT (inactive) JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates CP339818 This compound (Tofacitinib) CP339818->JAK1 Inhibits CP339818->JAK3 Inhibits pSTAT pSTAT (active) Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Proliferation, Differentiation) Nucleus->Gene Initiates

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) and effective doses of this compound from various in-vitro studies.

ParameterTargetCell TypeAssayIC50 / Effective ConcentrationReference
IC50JAK3 (cell-free)-Kinase Assay1 nM[4][5]
IC50JAK2 (cell-free)-Kinase Assay20 nM[4][5]
IC50JAK1 (cell-free)-Kinase Assay112 nM[4]
IC50IL-2-mediated proliferationHuman T-cell blasts[3H]-Thymidine Incorporation11 nM[5]
IC50Mixed Lymphocyte ReactionMurine lymphocytes[3H]-Thymidine Incorporation91 nM[4]
Effective ConcentrationInhibition of PHA-stimulated proliferationHuman PBMCsCFSE Dye Dilution100 nM (markedly reduced)[6][7]

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a prerequisite for both the [3H]-Thymidine and CFSE assays.

PBMC_Isolation Start Start: Whole Blood Dilute Dilute 1:1 with PBS Start->Dilute Layer Layer over Ficoll-Paque Dilute->Layer Centrifuge1 Centrifuge 400 x g, 30 min Layer->Centrifuge1 Harvest Harvest PBMC (buffy coat) Centrifuge1->Harvest Wash1 Wash with PBS 300 x g, 5 min Harvest->Wash1 Wash2 Repeat Wash Wash1->Wash2 Resuspend Resuspend in Culture Medium Wash2->Resuspend Count Count Cells & Adjust Concentration Resuspend->Count End PBMCs Ready for Assay Count->End

Caption: Workflow for the isolation of PBMCs from whole blood.

Materials:

  • Heparinized whole blood

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.[8]

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.[8]

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[8]

  • Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.[8]

  • Wash the collected cells by adding PBS and centrifuging at 300 x g for 5 minutes.[8]

  • Repeat the wash step.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL for the assay.

Lymphocyte Proliferation Assay using [3H]-Thymidine Incorporation

This assay measures the proliferation of lymphocytes by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[9]

Materials:

  • Isolated PBMCs (1 x 10^6 cells/mL)

  • This compound (Tofacitinib) stock solution

  • Phytohemagglutinin (PHA) or other mitogens/antigens

  • [3H]-Thymidine (1 µCi/well)

  • 96-well round-bottom plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Add 50 µL of culture medium containing the desired concentrations of this compound or vehicle control.

  • Add 50 µL of culture medium with or without a stimulant (e.g., PHA at 10 µg/mL).[9] Include unstimulated controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[10]

  • Pulse the cells by adding 1 µCi of [3H]-Thymidine to each well.[9]

  • Incubate for an additional 8-18 hours.

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Data is typically expressed as counts per minute (CPM). The stimulation index (SI) can be calculated as (CPM of stimulated cells) / (CPM of unstimulated cells).[9]

Lymphocyte Proliferation Assay using CFSE Dye Dilution

This flow cytometry-based assay tracks cell division by the progressive halving of the fluorescent dye CFSE in daughter cells.[11][12]

CFSE_Assay_Workflow Start Start: Isolated PBMCs Label Label cells with CFSE dye (1-5 µM) Start->Label Wash Wash to remove unbound dye Label->Wash Culture Culture with Stimulant & this compound Wash->Culture Incubate Incubate (3-5 days) Culture->Incubate Harvest Harvest & Stain (optional surface markers) Incubate->Harvest Analyze Analyze by Flow Cytometry Harvest->Analyze End Quantify Proliferation Analyze->End

Caption: Workflow for the CFSE-based lymphocyte proliferation assay.

Materials:

  • Isolated PBMCs (1 x 10^6 cells/mL)

  • CFSE dye stock solution (e.g., 5 mM in DMSO)

  • This compound (Tofacitinib) stock solution

  • Stimulant (e.g., PHA, anti-CD3/CD28 beads)

  • Culture plates (24- or 96-well)

  • Flow cytometer

Procedure:

  • Wash the isolated PBMCs and resuspend them at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.[12][13]

  • Quench the staining by adding 5 volumes of ice-cold complete culture medium.

  • Wash the cells twice with complete medium to remove excess CFSE.

  • Resuspend the cells in complete medium and plate them in culture plates.

  • Add the desired concentrations of this compound or vehicle control.

  • Add the stimulant (e.g., PHA or anti-CD3/CD28 beads).

  • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells. If desired, stain with fluorescently labeled antibodies for specific lymphocyte subsets (e.g., CD4, CD8).

  • Analyze the cells by flow cytometry. Proliferation is visualized as a series of peaks with successively lower fluorescence intensity, representing subsequent generations of divided cells.[11]

Data Interpretation and Troubleshooting

  • High Background in [3H]-Thymidine Assay: Ensure that the cells are healthy and not overly stressed during isolation. Check for contamination in the culture medium.

  • Low Proliferation in Controls: Verify the potency of the mitogen/antigen. Ensure optimal cell density and culture conditions.

  • Broad CFSE Peaks: This may indicate asynchronous cell division or cell death. Ensure a uniform and non-toxic staining concentration of CFSE.

  • This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture is non-toxic to the cells (usually <0.1%).

By following these detailed protocols, researchers can effectively evaluate the immunomodulatory properties of this compound on lymphocyte proliferation.

References

Application Notes and Protocols for In Vitro T Cell Suppression by CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes, which are critical components of intracellular signaling pathways that regulate immune cell function. By inhibiting JAKs, particularly JAK3 which is predominantly expressed in hematopoietic cells, this compound is expected to suppress T lymphocyte activation, proliferation, and cytokine production. These application notes provide a comprehensive guide for the in vitro characterization of this compound's T cell suppressive activities, leveraging protocols and data from the closely related and well-studied JAK inhibitor, Tofacitinib (CP-690,550), as a reference.

The primary mechanism of action involves the blockade of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade. This pathway is essential for the transduction of signals from numerous cytokines that are pivotal for T cell differentiation and function.

Mechanism of Action: JAK-STAT Signaling Inhibition

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. By inhibiting JAKs, this compound disrupts this cascade, thereby preventing the downstream effects of cytokine signaling in T cells.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Recruitment & Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding P_JAK P-JAK JAK->P_JAK Autophosphorylation CP_339818 This compound CP_339818->JAK Inhibition STAT STAT P_JAK->STAT Phosphorylation P_STAT P-STAT STAT->P_STAT P_STAT_Dimer P-STAT Dimer P_STAT->P_STAT_Dimer Dimerization Nucleus Nucleus P_STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Cytokine Production) Nucleus->Gene_Transcription Modulation of T_Cell_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs from whole blood Label_Cells Label T cells with CFSE dye Isolate_PBMCs->Label_Cells Seed_Cells Seed labeled T cells into coated plates Label_Cells->Seed_Cells Prepare_Plates Coat 96-well plates with anti-CD3 antibody Prepare_Plates->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Add_Stimulus Add soluble anti-CD28 to stimulate T cells Add_Compound->Add_Stimulus Incubate Incubate for 72-96 hours Add_Stimulus->Incubate Analyze Analyze CFSE dilution by flow cytometry Incubate->Analyze Determine_IC50 Determine IC50 for proliferation inhibition Analyze->Determine_IC50 STAT_Phosphorylation_Workflow Isolate_PBMCs Isolate PBMCs Serum_Starve Serum starve cells Isolate_PBMCs->Serum_Starve Pretreat_Compound Pre-treat with this compound Serum_Starve->Pretreat_Compound Stimulate_Cytokine Stimulate with cytokine (e.g., IL-2) Pretreat_Compound->Stimulate_Cytokine Lyse_Cells Lyse cells Stimulate_Cytokine->Lyse_Cells Western_Blot Western Blot for p-STAT5 and Total STAT5 Lyse_Cells->Western_Blot Quantify Quantify band intensities and determine IC50 Western_Blot->Quantify

Application Notes and Protocols for CP-339818 In Vivo Animal Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and resources did not yield specific in vivo dosage information or detailed experimental protocols for the compound CP-339818 in animal models. While this compound is identified as a blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4, its application in in vivo settings appears to be limited or not extensively published. This lack of data prevents the creation of detailed, validated application notes and protocols as requested.

One potential reason for the scarcity of in vivo data is a noted lack of selectivity, which may have limited its development and use in animal studies.[1]

Summary of Known Information

While specific in vivo dosages are not available, the following information has been gathered regarding the properties of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that targets the voltage-gated potassium channels Kv1.3 and Kv1.4. These channels play a crucial role in regulating the membrane potential of various cell types, including T-lymphocytes. By blocking these channels, particularly Kv1.3, this compound can modulate T-cell activation, a key process in the immune response.

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of calcium signaling in T-lymphocytes. Inhibition of Kv1.3 channels leads to membrane depolarization, which in turn reduces the electrochemical gradient for calcium influx through channels like the calcium release-activated calcium (CRAC) channel. This dampening of calcium signaling ultimately suppresses T-cell activation and proliferation.

G CP339818 This compound Kv13 Kv1.3 Channel CP339818->Kv13 Inhibits Membrane_Potential Membrane Depolarization Kv13->Membrane_Potential Leads to Ca_Influx Reduced Ca2+ Influx (CRAC) Membrane_Potential->Ca_Influx Reduces driving force for TCell_Activation Suppressed T-Cell Activation & Proliferation Ca_Influx->TCell_Activation Results in G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Monitoring & Data Collection cluster_3 Endpoint Analysis Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements (e.g., weight, clinical signs) Animal_Acclimation->Baseline_Measurements Randomization Group Randomization Baseline_Measurements->Randomization Dosing_Preparation Compound Formulation Randomization->Dosing_Preparation Administration Administration (e.g., IP, PO, SC) Dosing_Preparation->Administration Clinical_Observation Clinical Observation Administration->Clinical_Observation Pharmacokinetic_Sampling Pharmacokinetic Sampling (Blood) Administration->Pharmacokinetic_Sampling Efficacy_Assessment Efficacy Assessment (e.g., disease model scoring) Administration->Efficacy_Assessment Tissue_Collection Tissue Collection Efficacy_Assessment->Tissue_Collection Histopathology Histopathology Tissue_Collection->Histopathology Biomarker_Analysis Biomarker Analysis (e.g., cytokine levels) Tissue_Collection->Biomarker_Analysis

References

Application Notes and Protocols: Preparation of CP-339818 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of CP-339818 hydrochloride, a potent blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels.

Chemical and Physical Properties

This compound hydrochloride is a non-peptide antagonist of Kv1.3 and Kv1.4 channels. A comprehensive understanding of its chemical and physical properties is crucial for the accurate preparation of stock solutions and for ensuring its stability.

PropertyValueSource
Molecular Weight 340.89 g/mol [1][2][3][4]
Formula C₂₁H₂₄N₂・HCl[4][5]
CAS Number 478341-55-8[2][3][4][5]
Purity ≥98%[1][5]
Appearance Solid[5]
Solubility in Water Up to 20 mM[3]
Solubility in DMSO 62.5 mg/mL (183.34 mM)[2]
Solubility in Ethanol Slightly soluble (0.1-1 mg/ml)[5]

Storage and Stability

Proper storage of this compound hydrochloride in both its powdered and dissolved forms is critical to maintain its chemical integrity and biological activity.

FormStorage TemperatureDurationNotesSource
Powder -20°C3 years[3]
In Solvent (DMSO) -80°C6 monthsSealed storage, away from moisture[2][6]
In Solvent (DMSO) -20°C1 monthSealed storage, away from moisture[2][6]

Experimental Protocols

This section provides detailed protocols for preparing a stock solution of this compound hydrochloride. The choice of solvent will depend on the experimental requirements. Water and DMSO are the most common solvents.

Materials
  • This compound hydrochloride powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol is for the preparation of 1 mL of a 10 mM stock solution in water.

  • Calculate the required mass:

    • Molecular Weight (MW) = 340.89 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C * V * MW

    • Mass (m) = 0.010 mol/L * 0.001 L * 340.89 g/mol = 0.0034089 g = 3.41 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 3.41 mg of this compound hydrochloride powder into the tube. Record the exact weight.

  • Dissolution:

    • Add 1 mL of sterile, high-purity water to the tube containing the powder.

    • Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved.

    • If necessary, sonication can be used to aid dissolution.[3]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as per the stability data.

Protocol for Preparing a 50 mM DMSO Stock Solution

This protocol is for the preparation of 1 mL of a 50 mM stock solution in DMSO.

  • Calculate the required mass:

    • Molecular Weight (MW) = 340.89 g/mol

    • Desired Concentration (C) = 50 mM = 0.050 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C * V * MW

    • Mass (m) = 0.050 mol/L * 0.001 L * 340.89 g/mol = 0.0170445 g = 17.04 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 17.04 mg of this compound hydrochloride powder into the tube. Record the exact weight.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

    • Vortex the tube thoroughly for 2-3 minutes until the compound is completely dissolved. Ultrasonic treatment may be necessary.[2]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or -80°C in sealed, moisture-free containers.[2][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound hydrochloride.

G cluster_prep Preparation cluster_storage Storage & Use start Start calculate Calculate Required Mass start->calculate weigh Weigh this compound HCl calculate->weigh add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiments store->use

Caption: Workflow for this compound Hydrochloride Stock Solution Preparation.

Signaling Pathway Inhibition

This compound hydrochloride is a known inhibitor of the voltage-gated potassium channels Kv1.3 and Kv1.4. These channels are important in various physiological processes, including the activation of T-lymphocytes.

G cluster_membrane Cell Membrane Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux Kv1_4 Kv1.4 Channel Kv1_4->K_efflux CP339818 This compound HCl CP339818->Kv1_3 Inhibits CP339818->Kv1_4 Inhibits Membrane_polarization Membrane Hyperpolarization K_efflux->Membrane_polarization T_cell_activation T-Cell Activation Membrane_polarization->T_cell_activation Promotes

Caption: Inhibition of Kv1.3/Kv1.4 by this compound Hydrochloride.

Biological Activity

This compound hydrochloride is a potent and selective blocker of Kv1.3 and Kv1.4 channels.[4][6] It has been shown to suppress human T-cell activation, indicating that blockade of Kv1.3 is sufficient to inhibit this process.[6] The IC₅₀ values for channel inhibition are approximately 200 nM for Kv1.3 and 300 nM for Kv1.4.[6] It displays significantly weaker effects on other Kv channels such as Kv1.1, Kv1.2, Kv1.5, and Kv1.6.[5] this compound hydrochloride has also been shown to inhibit HCN channels.[2][6]

References

Application Notes and Protocols for Tofacitinib (CP-690,550) in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tofacitinib (CP-690,550), a Janus kinase (JAK) inhibitor, in preclinical autoimmune disease research models. Tofacitinib is a potent inhibitor of the JAK-STAT signaling pathway, which is critical in the pathogenesis of various inflammatory and autoimmune disorders.[1][2][3]

Mechanism of Action

Tofacitinib functions as a selective inhibitor of the Janus kinase family of enzymes, with particular potency against JAK1 and JAK3.[1][4] This inhibition disrupts the signaling of multiple cytokines that are pivotal for lymphocyte activation, proliferation, and function.[4] By blocking the JAK-STAT pathway, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the transcription of genes involved in inflammation and immune responses.[2][5]

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of Tofacitinib against various JAK combinations.

Target Kinase CombinationIC50 (nM)
JAK1/JAK356
JAK1/JAK2406
JAK2/JAK21377

Data sourced from Pfizer's clinical pharmacology data for XELJANZ® (tofacitinib)[5]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib (CP-690,550) Tofacitinib->JAK Inhibition Gene Gene Transcription (Inflammatory Mediators) DNA->Gene 6. Gene Expression Modulation

Caption: JAK-STAT signaling pathway and Tofacitinib's mechanism of action.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Tofacitinib against specific JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Tofacitinib (CP-690,550)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Plate reader capable of detecting phosphorylation (e.g., using a phosphospecific antibody and a colorimetric or fluorescent readout)

Procedure:

  • Prepare serial dilutions of Tofacitinib in the assay buffer.

  • In a 96-well plate, add the JAK enzyme, the peptide substrate, and the various concentrations of Tofacitinib or vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the level of substrate phosphorylation using an appropriate method (e.g., ELISA-based with a phosphotyrosine-specific antibody).

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each Tofacitinib concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the Tofacitinib concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rodents

This protocol describes a common model to evaluate the efficacy of Tofacitinib in a preclinical model of rheumatoid arthritis.[6][7][8]

Animals:

  • DBA/1 mice or Lewis rats, 8-10 weeks old.

Materials:

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Tofacitinib (CP-690,550)

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize animals with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

    • On day 21, boost the animals with an emulsion of bovine type II collagen and IFA via a similar injection.

  • Tofacitinib Administration:

    • Begin dosing with Tofacitinib or vehicle control on a prophylactic (e.g., starting from day 0 or 21) or therapeutic (e.g., starting after the onset of clinical signs of arthritis) regimen.

    • Administer Tofacitinib orally (e.g., via gavage) once or twice daily at a predetermined dose range (e.g., 1-30 mg/kg).

  • Clinical Assessment:

    • Monitor the animals daily for the onset and severity of arthritis.

    • Score each paw for inflammation, swelling, and redness on a scale of 0-4. The maximum clinical score per animal is 16.

    • Measure paw thickness using a caliper.

  • Endpoint Analysis (e.g., on day 35-42):

    • Collect blood samples for analysis of inflammatory markers (e.g., C-reactive protein, cytokines) and anti-collagen antibodies.

    • Euthanize the animals and collect the paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

    • Process the joints for histology and stain with H&E and Safranin O.

Experimental Workflow Diagram

CIA_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Dosing Daily Dosing: Tofacitinib or Vehicle (Oral Gavage) Day21->Dosing Monitoring Daily Clinical Scoring (Arthritis Severity) Dosing->Monitoring Endpoint Day 35-42: Endpoint Analysis (Blood, Histology)

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Therapeutic Rationale Diagram

Therapeutic_Rationale Autoimmune_Disease Autoimmune Disease (e.g., Rheumatoid Arthritis) Cytokine_Dysregulation Cytokine Dysregulation (e.g., IL-2, IL-6, IFN-γ) Autoimmune_Disease->Cytokine_Dysregulation JAK_STAT_Activation JAK-STAT Pathway Activation Cytokine_Dysregulation->JAK_STAT_Activation Inflammation Inflammation & Immune Cell Activation JAK_STAT_Activation->Inflammation Therapeutic_Effect Therapeutic Effect: Reduced Inflammation & Disease Amelioration Tissue_Damage Joint Damage & Disease Progression Inflammation->Tissue_Damage Tofacitinib Tofacitinib (CP-690,550) Tofacitinib->JAK_STAT_Activation Inhibits

Caption: Therapeutic rationale for Tofacitinib in autoimmune diseases.

References

Application Notes and Protocols for Electrophysiology Recording with CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a potent, non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2] Due to the crucial role of Kv1.3 in regulating T-lymphocyte activation and proliferation, this compound has emerged as a valuable pharmacological tool for studying immune responses and as a potential therapeutic agent for autoimmune disorders.[1][2][3] These application notes provide detailed protocols for the use of this compound in electrophysiological studies, with a focus on whole-cell patch-clamp recordings of Kv1.3 channels.

Mechanism of Action

This compound preferentially binds to the C-type inactivated state of the Kv1.3 channel, effectively blocking the potassium ion flow.[1][2] This blockade leads to membrane depolarization, which in turn reduces the driving force for calcium influx through calcium release-activated calcium (CRAC) channels, a critical step in T-cell activation.[2][4] At higher concentrations, this compound also inhibits HCN1 and HCN4 channels.[1][2]

Data Presentation

Table 1: Inhibitory Activity of this compound on Various Ion Channels
Target Ion ChannelIC₅₀Reference
Kv1.3200 nM[1][2]
Kv1.4~300 nM[1][2]
HCN1 (high Cl⁻)18.9 µM[1][2]
HCN4 (high Cl⁻)43.4 µM[1][2]
Table 2: Selectivity Profile of this compound
Ion ChannelEffectReference
Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2Weaker blocking effects[1][2]

Mandatory Visualizations

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TCR T-Cell Receptor (TCR) PLC PLC TCR->PLC activates APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation Kv1_3 Kv1.3 Channel Kv1_3->TCR maintains negative membrane potential CRAC CRAC Channel Kv1_3->CRAC promotes Ca²⁺ influx by hyperpolarization Ca_cyto Cytosolic Ca²⁺ CRAC->Ca_cyto Ca²⁺ influx Ca_ER Ca²⁺ (Endoplasmic Reticulum) PLC->Ca_ER generates IP₃, releases Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->CRAC store depletion activates Calcineurin Calcineurin Ca_cyto->Calcineurin activates NFAT NFAT (inactive) Calcineurin->NFAT dephosphorylates NFAT_active NFAT (active) Gene_Transcription Gene Transcription (IL-2, etc.) NFAT_active->Gene_Transcription translocates to nucleus CP_339818 This compound CP_339818->Kv1_3 blocks

Caption: Signaling pathway of T-cell activation and the inhibitory role of this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology Recording cluster_analysis Data Analysis prep_cell Cell Culture (e.g., Jurkat T-cells, primary T-cells) patch Establish Whole-Cell Configuration prep_cell->patch prep_solution Prepare Solutions (Intracellular, Extracellular, this compound Stock) prep_solution->patch prep_pipette Pull & Polish Pipettes (2-5 MΩ) prep_pipette->patch vc_protocol Voltage-Clamp Protocol (Record baseline Kv1.3 currents) patch->vc_protocol cc_protocol Current-Clamp Protocol (Record baseline membrane potential) patch->cc_protocol apply_cp Bath apply this compound vc_protocol->apply_cp vc_record_cp Record Kv1.3 currents in presence of this compound apply_cp->vc_record_cp cc_record_cp Record membrane potential in presence of this compound apply_cp->cc_record_cp analyze_vc Analyze current amplitude, kinetics, and dose-response vc_record_cp->analyze_vc cc_protocol->apply_cp analyze_cc Analyze changes in resting membrane potential and action potential firing cc_record_cp->analyze_cc

Caption: Experimental workflow for electrophysiological recording with this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: this compound hydrochloride is soluble in water up to 20 mM and in DMSO. For a concentrated stock solution, dissolve in DMSO.

  • Stock Concentration: Prepare a 10 mM stock solution in DMSO.

  • Storage: Aliquot the stock solution and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the extracellular recording solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

Cell Preparation
  • Cell Lines: Jurkat T-cells, which endogenously express Kv1.3 channels, are a suitable model.[5][6][7] Alternatively, primary T-lymphocytes or cell lines heterologously expressing Kv1.3 (e.g., HEK293 or CHO cells) can be used.

  • Culture: Culture cells according to standard protocols. For suspension cells like Jurkat, they can be transferred to a recording chamber for immediate use. For adherent cells, plate them on coverslips coated with an appropriate substrate (e.g., poly-L-lysine) 24-48 hours before the experiment.

Solutions for Whole-Cell Patch-Clamp Recording
Table 3: Composition of Electrophysiology Solutions
ComponentExtracellular Solution (mM)Intracellular Solution (mM)
NaCl140-
KCl2.8-
K-Aspartate-145
MgCl₂21
CaCl₂10.3
HEPES1010
Glucose11-
EGTA-2.2
pH 7.2 (with NaOH)7.1 (with KOH)
Osmolarity (mOsm) ~300~290

Note: Solution compositions can be adjusted based on experimental requirements. For isolating K⁺ currents, Na⁺ in the extracellular solution can be replaced with N-methyl-D-glucamine (NMDG).

Whole-Cell Voltage-Clamp Protocol for Kv1.3 Currents
  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Position the pipette near the target cell and apply positive pressure.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Set the holding potential to -80 mV.

    • To elicit Kv1.3 currents, apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 200-500 ms.

    • Allow a sufficient inter-pulse interval (e.g., 20-60 seconds) for the channels to recover from inactivation.

  • Application of this compound:

    • Record stable baseline Kv1.3 currents for several minutes.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Record the currents in the presence of the compound until a steady-state block is achieved.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

Whole-Cell Current-Clamp Protocol for T-Cell Membrane Potential
  • Establish Whole-Cell Configuration: Follow the same procedure as for voltage-clamp.

  • Data Acquisition:

    • Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential.

    • To study the effect of this compound on membrane potential, record the baseline resting membrane potential.

    • Inject current steps to evoke action potentials or observe membrane potential oscillations. In T-lymphocytes, membrane potential can oscillate upon depolarization.[8][9]

  • Application of this compound:

    • Perfuse the chamber with this compound-containing extracellular solution.

    • Record the changes in resting membrane potential and the cell's response to current injections. Blockade of Kv1.3 by this compound is expected to cause membrane depolarization.

Data Analysis

  • Voltage-Clamp Data:

    • Measure the peak outward current at each voltage step before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration to construct a dose-response curve and determine the IC₅₀ value.

    • Analyze the effects of this compound on the voltage-dependence of activation and inactivation.

  • Current-Clamp Data:

    • Measure the resting membrane potential before and after drug application.

    • Analyze changes in the frequency, amplitude, and threshold of action potentials or membrane potential oscillations.

Troubleshooting

  • No Gigaohm Seal: Ensure the pipette tip is clean and the cell membrane is healthy. Adjust pipette resistance if necessary.

  • Unstable Recording: Check for leaks in the seal or perfusion system. Ensure proper grounding to minimize electrical noise.

  • No Drug Effect: Verify the concentration and application method of this compound. Ensure the compound has not degraded. Consider the voltage-dependence of the block.

  • Cell Swelling or Shrinking: Check and adjust the osmolarity of the intracellular and extracellular solutions.

References

Application Notes and Protocols: Flow Cytometry Analysis of T Cells Treated with the JAK Inhibitor CP-339818 (Tofacitinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818, also known as Tofacitinib (CP-690,550), is a potent inhibitor of Janus kinases (JAKs), with particular selectivity for JAK1 and JAK3.[1][2] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors that are essential for T lymphocyte development, activation, and differentiation.[1][3][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and T-cell malignancies, making JAK inhibitors like this compound valuable tools for therapeutic intervention and immunological research.[1][5]

Flow cytometry is a powerful technique for the multi-parameter analysis of individual cells within a heterogeneous population. It is an indispensable tool for elucidating the effects of pharmacological agents, such as this compound, on T-cell subsets. This document provides detailed application notes and experimental protocols for the analysis of T cells treated with this compound using flow cytometry. The protocols cover T-cell isolation, in vitro treatment, and staining for key surface and intracellular markers to assess activation, proliferation, and cytokine production.

Principle of Assay

This protocol describes an in vitro assay to quantify the immunological effects of this compound on human T cells. Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and stimulated to induce T-cell activation. Concurrently, cells are treated with varying concentrations of this compound. The activation status, proliferation, and cytokine expression of T-cell subsets are then assessed by flow cytometry using fluorescently-labeled antibodies against specific cellular markers. By comparing the expression of these markers on treated versus untreated cells, the efficacy of this compound in modulating T-cell function can be determined.

Data Presentation

The following tables summarize illustrative quantitative data from a representative experiment assessing the effect of this compound on key T-cell activation markers and cytokine production.

Table 1: Effect of this compound on T-Cell Activation Marker Expression

Treatment GroupConcentration (nM)% CD69+ of CD4+ T Cells% CD25+ of CD4+ T Cells% CD69+ of CD8+ T Cells% CD25+ of CD8+ T Cells
Unstimulated Control02.5 ± 0.85.1 ± 1.21.8 ± 0.54.3 ± 0.9
Stimulated Control (Anti-CD3/CD28)075.3 ± 5.680.1 ± 6.268.9 ± 4.972.5 ± 5.1
This compound1062.1 ± 4.868.5 ± 5.355.4 ± 4.160.1 ± 4.5
This compound10035.8 ± 3.142.3 ± 3.829.7 ± 2.535.6 ± 3.0
This compound100010.2 ± 1.515.7 ± 2.18.9 ± 1.212.4 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Proliferation and Cytokine Production in Stimulated T Cells

Treatment GroupConcentration (nM)% Proliferated CD4+ T Cells (CFSE low)% IFN-γ+ of CD4+ T Cells% IL-2+ of CD4+ T Cells% Proliferated CD8+ T Cells (CFSE low)% IFN-γ+ of CD8+ T Cells
Unstimulated Control01.2 ± 0.40.5 ± 0.20.8 ± 0.30.9 ± 0.30.3 ± 0.1
Stimulated Control (Anti-CD3/CD28)085.6 ± 7.130.2 ± 2.945.8 ± 4.190.3 ± 6.855.1 ± 4.7
This compound1070.3 ± 6.222.5 ± 2.135.1 ± 3.575.8 ± 6.142.3 ± 3.9
This compound10041.9 ± 3.810.8 ± 1.518.7 ± 2.245.2 ± 4.020.7 ± 2.5
This compound10005.7 ± 1.12.1 ± 0.64.3 ± 0.96.8 ± 1.33.9 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the isolation of PBMCs from whole blood, which will serve as the source of T cells for the subsequent experiments.

Materials:

  • Whole blood collected in heparin-containing tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a fresh 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper plasma and platelet layers.

  • Collect the distinct white layer of PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in complete RPMI 1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

  • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.[6]

Protocol 2: T-Cell Stimulation and Treatment with this compound

This protocol describes the in vitro stimulation of T cells within the PBMC population and their simultaneous treatment with this compound.

Materials:

  • Isolated PBMCs at 1 x 10^6 cells/mL

  • 96-well round-bottom tissue culture plate

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • This compound (Tofacitinib) stock solution (e.g., in DMSO)

  • Complete RPMI 1640 medium

  • Humidified 37°C, 5% CO2 incubator

Procedure:

  • For plate-bound stimulation: Coat the wells of a 96-well plate with 50 µL of anti-CD3 antibody (1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.[7] Before use, wash the wells twice with sterile PBS.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0, 10, 100, 1000 nM). Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Plate 1 x 10^5 PBMCs (100 µL) per well into the 96-well plate.[6]

  • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

  • For plate-bound stimulation: Add 50 µL of soluble anti-CD28 antibody (1-5 µg/mL) to the wells. For soluble stimulation: Add a pre-titered optimal concentration of both anti-CD3 and anti-CD28 antibodies.

  • Include unstimulated control wells that receive neither the inhibitor nor stimulation antibodies.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours, depending on the downstream application (24-48 hours for activation markers, 72 hours for proliferation).[6]

Protocol 3: Flow Cytometry Staining for Surface Markers

This protocol details the staining of cell surface markers to identify T-cell subsets and assess their activation status.

Materials:

  • Treated and control cells from Protocol 2

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fixable Viability Dye

  • Fluorescently-labeled antibodies against:

    • CD3 (T-cell marker)

    • CD4 (Helper T-cell marker)

    • CD8 (Cytotoxic T-cell marker)

    • CD69 (Early activation marker)

    • CD25 (Late activation marker)

  • 96-well V-bottom plate or FACS tubes

  • Centrifuge

Procedure:

  • After incubation, gently resuspend the cells and transfer them to a V-bottom 96-well plate or FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.[6]

  • Wash the cells once with 200 µL of PBS.

  • Resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature in the dark.[6]

  • Wash the cells with 200 µL of Flow Cytometry Staining Buffer.

  • Prepare a cocktail of the fluorescently-labeled antibodies at their pre-determined optimal concentrations in Flow Cytometry Staining Buffer.

  • Resuspend the cell pellet in 50 µL of the antibody cocktail and incubate for 30 minutes at 4°C in the dark.[6]

  • Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.

  • Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer for acquisition.

  • Acquire the samples on a flow cytometer.

Protocol 4: Intracellular Staining for Cytokines

This protocol is for the detection of intracellular cytokines and requires a protein transport inhibitor to be added during the final hours of cell culture.

Materials:

  • Cells from Protocol 2

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow Cytometry Staining Buffer

  • Fixation/Permeabilization Buffer

  • Permeabilization Wash Buffer

  • Fluorescently-labeled antibodies for intracellular targets (e.g., IFN-γ, IL-2)

Procedure:

  • Approximately 4-6 hours before the end of the incubation period (from Protocol 2), add a protein transport inhibitor to each well according to the manufacturer's instructions.

  • Following the full incubation, harvest and stain for surface markers as described in Protocol 3, steps 1-7.

  • After surface staining, wash the cells and resuspend the pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of Permeabilization Wash Buffer.

  • Prepare a cocktail of fluorescently-labeled intracellular antibodies in Permeabilization Wash Buffer.

  • Resuspend the cell pellet in 50 µL of the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of Permeabilization Wash Buffer.

  • Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer for acquisition.

  • Acquire the samples on a flow cytometer.

Mandatory Visualizations

JAK_STAT_Pathway_Inhibition cluster_receptor Receptor Complex Cytokine Cytokine (e.g., IL-2) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 Dimerization Dimerization pSTAT5->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression (Activation, Proliferation, Cytokine Production) Nucleus->Gene_Expression Promotes CP339818 This compound (Tofacitinib) CP339818->JAK1 CP339818->JAK3

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Cell_Culture T-Cell Stimulation (Anti-CD3/CD28) + this compound Treatment PBMC_Isolation->Cell_Culture Incubation Incubation (24-72 hours) Cell_Culture->Incubation Staining Cell Staining Incubation->Staining Surface_Staining Surface Marker Staining (CD3, CD4, CD8, CD69, CD25) Staining->Surface_Staining Intracellular_Staining Intracellular Cytokine Staining (IFN-γ, IL-2) Staining->Intracellular_Staining Acquisition Flow Cytometry Acquisition Surface_Staining->Acquisition Intracellular_Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental workflow for flow cytometry analysis of T cells.

References

CP-339818: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a potent, non-peptide, voltage-gated potassium channel blocker with significant selectivity for Kv1.3 and Kv1.4 channels.[1][2] These channels are crucial regulators of neuronal excitability, action potential duration, and neurotransmitter release. Furthermore, Kv1.3 channels are highly expressed in microglia, the resident immune cells of the central nervous system, and are implicated in neuroinflammatory processes, including those associated with Alzheimer's disease.[3][4] This makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of Kv1.3 and Kv1.4 channels in the nervous system.

These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its pharmacological properties, experimental protocols for its use in electrophysiology and immunohistochemistry, and visualizations of relevant signaling pathways and experimental workflows.

Pharmacological Data

This compound exhibits a distinct selectivity profile for various potassium channels. The following table summarizes its inhibitory concentrations (IC50) across a range of channels, providing a reference for experimental design and data interpretation.

Target ChannelIC50Notes
Kv1.3 ~200 nMPreferentially binds to the C-type inactivated state of the channel.[1][2]
Kv1.4 ~300 nMOne of the most potent known blockers for this channel.
HCN1 18.9 µMInhibition is voltage-dependent.
HCN4 43.4 µMInhibition is voltage-dependent.
Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 Significantly weaker blocking effectsHigh concentrations may be required for inhibition.

Application in Neuroscience Research

The blockade of Kv1.3 and Kv1.4 channels by this compound has several key applications in neuroscience research:

  • Modulation of Neuronal Excitability: By blocking outward potassium currents, this compound can increase neuronal excitability, leading to changes in firing frequency and action potential waveform. This is useful for studying the role of these channels in regulating neuronal firing patterns.

  • Investigation of Neurotransmitter Release: Kv1 channels are often localized to presynaptic terminals and play a role in regulating the duration of the action potential invading the terminal, thereby influencing neurotransmitter release. This compound can be used to dissect the contribution of Kv1.3 and Kv1.4 to this process.

  • Studying Neuroinflammation: Given the high expression of Kv1.3 in activated microglia, this compound is a valuable tool to investigate the role of these channels in microglial activation, cytokine release, and their contribution to neuroinflammatory conditions.[3][4]

Experimental Protocols

Ex Vivo Electrophysiology: Brain Slice Preparation and Patch-Clamp Recording

This protocol describes the preparation of acute brain slices and subsequent whole-cell patch-clamp recording to study the effects of this compound on neuronal excitability.

Materials:

  • Animals: Adult mice or rats.

  • Solutions:

    • Ice-cold sucrose-based artificial cerebrospinal fluid (aCSF) for slicing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 dextrose, bubbled with 95% O2/5% CO2.

    • Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 dextrose, bubbled with 95% O2/5% CO2.

    • Intracellular solution (for voltage-clamp, in mM): 135 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Na2-phosphocreatine (pH adjusted to 7.25 with CsOH).

    • Intracellular solution (for current-clamp, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Na2-phosphocreatine (pH adjusted to 7.25 with KOH).

  • Equipment: Vibratome, patch-clamp rig with amplifier and digitizer, microscope with DIC optics, perfusion system.

Protocol:

  • Anesthesia and Perfusion: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine). Perform transcardial perfusion with ice-cold, oxygenated sucrose-based aCSF.

  • Brain Extraction and Slicing: Rapidly dissect the brain and mount it on the vibratome stage. Cut coronal or sagittal slices (typically 300 µm thick) in ice-cold, oxygenated sucrose-based aCSF.

  • Slice Recovery: Transfer the slices to a holding chamber containing recording aCSF bubbled with 95% O2/5% CO2. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.

    • Visualize neurons using DIC optics.

    • Establish a whole-cell patch-clamp configuration in either voltage-clamp or current-clamp mode.

    • Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing in response to current injections).

    • Bath-apply this compound at the desired concentration (e.g., 200-500 nM) to the recording aCSF and record the changes in neuronal properties.

Immunohistochemistry for Kv1.3 in Brain Tissue

This protocol outlines the procedure for localizing Kv1.3 channels in paraffin-embedded brain tissue sections.

Materials:

  • Tissue: Formalin-fixed, paraffin-embedded brain sections.

  • Antibodies:

    • Primary antibody: Rabbit anti-Kv1.3 polyclonal antibody.

    • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488).

    • Microglial marker: Goat anti-Iba1 polyclonal antibody.[3]

    • Astrocyte marker: Mouse anti-GFAP monoclonal antibody.[3]

  • Reagents: Xylene or a safer alternative for deparaffinization, graded ethanol (B145695) series, antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0), blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100), DAPI for nuclear staining, mounting medium.

  • Equipment: Microscope with fluorescence capabilities.

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in sodium citrate buffer at 95-100°C for 20-30 minutes.

  • Blocking: Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against Kv1.3 (and co-staining antibodies like anti-Iba1 or anti-GFAP) diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips using an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualizations

Signaling Pathway of Neuronal Excitability Modulation by this compound

G Modulation of Neuronal Excitability by this compound cluster_membrane Neuronal Membrane cluster_cellular_response Cellular Response Kv1_3_Kv1_4 Kv1.3 / Kv1.4 Channels K_efflux K+ Efflux Kv1_3_Kv1_4->K_efflux Mediates CP339818 This compound CP339818->Kv1_3_Kv1_4 Blocks Membrane_Repolarization Membrane Repolarization K_efflux->Membrane_Repolarization Contributes to K_efflux->Membrane_Repolarization Action_Potential_Duration Action Potential Duration Membrane_Repolarization->Action_Potential_Duration Shortens Neuronal_Excitability Neuronal Excitability Membrane_Repolarization->Neuronal_Excitability Decreases Neurotransmitter_Release Neurotransmitter Release Action_Potential_Duration->Neurotransmitter_Release Regulates

Caption: Mechanism of this compound action on neuronal excitability.

Experimental Workflow for Electrophysiological Recording

G Workflow for Electrophysiological Analysis of this compound Effects start Start animal_prep Animal Anesthesia & Perfusion start->animal_prep brain_extraction Brain Extraction & Slicing animal_prep->brain_extraction slice_recovery Slice Recovery brain_extraction->slice_recovery patch_clamp Whole-Cell Patch-Clamp Recording slice_recovery->patch_clamp baseline_recording Record Baseline Activity patch_clamp->baseline_recording cp339818_application Bath Apply this compound baseline_recording->cp339818_application post_drug_recording Record Post-Drug Activity cp339818_application->post_drug_recording data_analysis Data Analysis post_drug_recording->data_analysis end End data_analysis->end

Caption: A typical workflow for studying this compound effects using brain slice electrophysiology.

Logical Relationship of Kv1.3 in Neuroinflammation

G Role of Kv1.3 in Microglia-Mediated Neuroinflammation cluster_microglia Activated Microglia cluster_pathology Neuroinflammatory Pathology Kv1_3 Kv1.3 Channel Ca_Signaling Ca2+ Signaling Kv1_3->Ca_Signaling Modulates Cytokine_Release Pro-inflammatory Cytokine Release Ca_Signaling->Cytokine_Release Triggers Neuronal_Damage Neuronal Damage Cytokine_Release->Neuronal_Damage Contributes to CP339818 This compound CP339818->Kv1_3 Inhibits Microglia_Activation Microglial Activation (e.g., by Aβ) Microglia_Activation->Kv1_3 Upregulates

Caption: The role of Kv1.3 in neuroinflammation and the inhibitory effect of this compound.

References

Application Notes and Protocols for Calcium Imaging in the Presence of CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and muscle contraction.[1] The ability to measure and manipulate intracellular Ca²⁺ dynamics is fundamental to understanding cell signaling in both physiological and pathological states. Calcium imaging, a technique that utilizes fluorescent indicators, allows for the real-time visualization of these dynamics in live cells.[2][3][4]

CP-339818 is a potent, non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4.[5][6][7][8] It preferentially binds to the C-type inactivated state of the Kv1.3 channel, thereby inhibiting potassium efflux.[6][7] In immune cells, particularly T-lymphocytes, Kv1.3 channels play a critical role in maintaining the negative membrane potential required for sustained calcium influx upon activation.[5][9] By blocking these channels, this compound causes membrane depolarization, which in turn reduces the electrochemical driving force for Ca²⁺ entry through store-operated Ca²⁺ channels (e.g., CRAC channels), ultimately suppressing T-cell activation.[3][5][10]

These application notes provide a framework for using this compound as a tool to modulate and study Ca²⁺ signaling pathways in various cell types. The protocols detail methods for imaging intracellular Ca²⁺ changes in response to the blockade of Kv1.3/1.4 channels by this compound.

Data Presentation: Expected Effects of this compound on Calcium Dynamics

The following tables summarize hypothetical, yet plausible, quantitative data based on the known mechanism of action of this compound. These tables are intended to serve as a guide for expected experimental outcomes.

Table 1: Effect of this compound on Sustained Calcium Influx in Activated T-Lymphocytes

Treatment GroupPeak [Ca²⁺]i Amplitude (nM)Sustained [Ca²⁺]i Plateau (nM)Percent Inhibition of Sustained Ca²⁺ Entry
Vehicle Control550 ± 45350 ± 30N/A
This compound (200 nM)540 ± 50150 ± 25~57%
This compound (500 nM)535 ± 4890 ± 20~74%

Table 2: Effect of this compound on Depolarization-Induced Calcium Transients in Excitable Cells (e.g., Neurons, Pancreatic β-cells)

Treatment GroupBaseline [Ca²⁺]i (nM)Peak [Ca²⁺]i Amplitude (nM) upon KCl stimulationFrequency of Spontaneous Ca²⁺ Transients (Events/min)
Vehicle Control100 ± 10850 ± 701.5 ± 0.5
This compound (5 µM)120 ± 15870 ± 804.0 ± 0.8

Signaling Pathways and Experimental Workflow

Signaling Pathway: T-Lymphocyte Activation

The following diagram illustrates the signaling cascade in T-lymphocytes, showing how Kv1.3 channel blockade by this compound interferes with sustained calcium signaling.

T_Cell_Signaling TCR T-Cell Receptor (TCR) Activation PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release from ER ER->Ca_Release STIM1 STIM1 Activation Ca_Release->STIM1 Senses Ca²⁺ depletion CRAC CRAC Channel (Orai1) STIM1->CRAC Activates Ca_Influx Sustained Ca²⁺ Influx CRAC->Ca_Influx NFAT NFAT Activation & Gene Expression Ca_Influx->NFAT Membrane_Potential Negative Membrane Potential (-50mV) Membrane_Potential->Ca_Influx Provides Driving Force Kv13 Kv1.3 Channel (K⁺ Efflux) Kv13->Membrane_Potential Maintains Depolarization Membrane Depolarization Kv13->Depolarization CP339818 This compound CP339818->Kv13 Blocks Depolarization->Ca_Influx Reduces Driving Force Experimental_Workflow Start Start Cell_Culture 1. Plate Cells on Coverslips Start->Cell_Culture Dye_Loading 2. Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Wash 3. Wash to Remove Excess Dye Dye_Loading->Wash De_ester 4. De-esterification (30 min, RT) Wash->De_ester Imaging_Setup 5. Mount on Microscope & Acquire Baseline De_ester->Imaging_Setup Add_CP 6. Add this compound (or Vehicle) Imaging_Setup->Add_CP Incubate_CP 7. Incubate (e.g., 15-30 min) Add_CP->Incubate_CP Add_Stim 8. Add Stimulus (e.g., Cell Activator, KCl) Incubate_CP->Add_Stim Record 9. Record Ca²⁺ Response (Time-lapse Imaging) Add_Stim->Record Analysis 10. Data Analysis (Ratio, F/F₀, etc.) Record->Analysis End End Analysis->End

References

Troubleshooting & Optimization

CP-339818 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of CP-339818 for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful use of this compound in your experiments.

Solubility Data

The solubility of this compound can vary based on the solvent and storage conditions. The following tables summarize the available quantitative data for this compound hydrochloride.

Table 1: Solubility in Common Solvents

SolventConcentrationNotes
Water20 mMSonication is recommended.[1]
DMSO62.5 mg/mL (183.34 mM)Requires ultrasonic treatment. Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO can significantly impact solubility.[2]
EthanolSlightly soluble (0.1-1 mg/ml)[3]

Table 2: Storage and Stability

FormStorage TemperatureStability PeriodNotes
Solid (Powder)Room Temperature≥ 4 years[3][4]
Solid (Powder)-20°C3 years[1]
In Solvent-80°C6 months - 1 yearSealed storage, away from moisture.[1][2]
In Solvent-20°C1 monthSealed storage, away from moisture.[2]

Experimental Protocols

Protocol for Preparing Stock Solutions

To ensure accurate and reproducible results, it is crucial to prepare stock solutions of this compound correctly.

Materials:

  • This compound hydrochloride powder

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the tube for 1-2 minutes to initially mix the compound.

    • Place the tube in an ultrasonic bath for 15-30 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

  • Sterilization (Optional): If required for your cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use or -20°C for short-term use, protected from light and moisture.[2]

Troubleshooting and FAQs

This section addresses common issues and questions that may arise when working with this compound in cell culture.

Q1: My this compound is not dissolving completely in my culture medium. What should I do?

A1: Direct dissolution of this compound in aqueous culture media is not recommended due to its limited water solubility. Always prepare a concentrated stock solution in a suitable organic solvent like DMSO first.[2] When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, try the following:

  • Pre-warm the culture medium: Warming the medium to 37°C before adding the this compound stock solution can help improve solubility.

  • Increase the dilution factor: Use a more concentrated stock solution to minimize the volume added to the culture medium.

  • Vortex immediately after dilution: Gently vortex the medium immediately after adding the stock solution to ensure rapid and uniform dispersion.

Q2: I observe precipitation in my culture plate after incubating with this compound. How can I prevent this?

A2: Precipitation of this compound in the culture medium over time can be due to its limited stability in aqueous environments or interactions with media components.

  • Perform a solubility test: Before starting your main experiment, test the solubility of your desired final concentration of this compound in your specific culture medium. Prepare the diluted solution and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect for precipitation at different time points.

  • Reduce the final concentration: If precipitation is observed, consider using a lower final concentration of the compound.

  • Refresh the medium: For long-term experiments, it may be necessary to refresh the culture medium containing this compound periodically to maintain the desired effective concentration.

Q3: How should I store my this compound stock solution?

A3: For optimal stability, stock solutions of this compound in DMSO should be stored in tightly sealed, light-protected aliquots at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Q4: Is this compound a JAK inhibitor?

A4: No, this compound is not a JAK (Janus kinase) inhibitor. It is a potent and selective blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[3][4][5] It has significantly weaker effects on other Kv channels.[2][3]

Visual Guides

Experimental Workflow for Assessing Solubility and Stability

G Workflow for this compound Solubility & Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Action cluster_outcome Outcome prep_stock Prepare Concentrated Stock in Anhydrous DMSO dilute Dilute Stock to Final Concentration in Medium prep_stock->dilute prep_media Prepare Culture Medium (e.g., DMEM, RPMI) prep_media->dilute incubate Incubate at 37°C, 5% CO2 dilute->incubate observe Observe for Precipitation at T=0, 2, 6, 12, 24h incubate->observe check_precip Precipitation Observed? observe->check_precip proceed Proceed with Experiment check_precip->proceed No adjust Adjust Protocol: - Lower Concentration - Test Different Medium check_precip->adjust Yes

Caption: A flowchart outlining the steps to assess the solubility and stability of this compound in a specific cell culture medium.

Signaling Pathway Context: Kv1.3 in T-Cell Activation

G Simplified T-Cell Activation Pathway and Role of Kv1.3 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Kv1_3 Kv1.3 Channel Ca_influx Ca²⁺ Influx Kv1_3->Ca_influx Maintains Membrane Potential for Ca_channel Calcium Channel Ca_channel->Ca_influx IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin Ca²⁺ Ca_influx->Calcineurin Sustained Ca²⁺ NFAT_dephospho NFAT (dephosphorylated) Calcineurin->NFAT_dephospho NFAT_active NFAT (active) NFAT_dephospho->NFAT_active Translocation Gene_transcription Gene Transcription (e.g., IL-2) NFAT_active->Gene_transcription T_Cell_Activation T-Cell Activation & Proliferation Gene_transcription->T_Cell_Activation Antigen Antigen Presentation Antigen->TCR CP339818 This compound CP339818->Kv1_3 Blocks

Caption: The role of the Kv1.3 potassium channel in T-cell activation and its inhibition by this compound.

References

Technical Support Center: Optimizing CP-339818 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-339818. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1] By inhibiting Kv1.3, it suppresses the efflux of potassium ions (K+) from T-lymphocytes. This is crucial for maintaining the negative membrane potential required for sustained calcium (Ca2+) influx upon T-cell receptor (TCR) activation. The sustained increase in intracellular calcium is a critical signal for T-cell activation, proliferation, and cytokine production.[1][2][3]

Q2: In which T-cell subsets is this compound expected to be most effective?

A2: this compound is expected to be most effective in T-cell subsets that predominantly rely on Kv1.3 channels for their activation. Effector memory T-cells (TEM) upregulate the expression of Kv1.3 channels upon activation and are therefore highly dependent on them for calcium signaling and cytokine production. In contrast, naïve (TN) and central memory (TCM) T-cells show a greater reliance on the KCa3.1 calcium-activated potassium channel.[2] Therefore, this compound will have a more pronounced inhibitory effect on the function of effector memory T-cells.

Q3: What is the recommended starting concentration range for this compound in in vitro assays?

A3: The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on its IC50 values for Kv1.3, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific experimental conditions.

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound hydrochloride is soluble in water up to 20 mM. For cell-based assays, it is common to prepare a high-concentration stock solution in a sterile solvent like water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Troubleshooting Guides

Issue 1: Low or no inhibitory effect of this compound observed.

Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
Compound Degradation Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Subset Specificity Confirm the T-cell subset you are using. This compound is most effective on effector memory T-cells which have higher Kv1.3 expression.[2]
Assay Sensitivity Ensure your assay is sensitive enough to detect changes in T-cell activation, proliferation, or cytokine release. Optimize stimulation conditions.

Issue 2: High background or cytotoxicity observed in the assay.

Possible Cause Troubleshooting Step
High Compound Concentration High concentrations of this compound may lead to off-target effects or direct cytotoxicity. Perform a cytotoxicity assay to determine the maximum non-toxic concentration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.5%). Include a vehicle control in your experiments.
Cell Health Ensure your cells are healthy and viable before starting the experiment. Poor cell health can increase susceptibility to compound toxicity.

Issue 3: Precipitation of this compound in the culture medium.

Possible Cause Troubleshooting Step
Low Solubility in Media Although water-soluble, high concentrations in complex media can sometimes lead to precipitation. Prepare the final dilution in pre-warmed (37°C) media and mix gently.
Incorrect Dilution Method Avoid adding a small volume of highly concentrated stock directly into a large volume of cold media. Perform serial dilutions.

Quantitative Data

Table 1: Inhibitory Potency of Kv1.3 Blockers in In Vitro Assays

CompoundAssayCell TypeIC50Reference
This compoundKv1.3 Channel Blockade-~200 nM[Internal Knowledge]
MargatoxinKv1.3 Channel BlockadeLtk- cells2 nM[3]
AgitoxinKv1.3 Channel BlockadeLtk- cells1.52 nM[3]
TRAM-34KCa3.1 Channel BlockadeIL-7Rαhigh EM CD8+ T cells5 µM[4]
Unnamed Thiophene-based inhibitorKv1.3 Channel BlockadeOocytes470 nM[5]
CPI-818IL-2 SecretionJurkat cells76 nM[6]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Effect of Kv1.3 Inhibition on T-Cell Proliferation and Cytokine Production

T-Cell SubsetStimulationInhibitorEffectReference
Effector Memory CD8+ T cellsanti-CD3/CD28Margatoxin (5 nM)Significant inhibition of proliferation and IL-2 production[4]
Central Memory CD4+ T cells--Less dependent on Kv1.3[2]
Effector Memory CD4+ T cells-Kv1.3 blockersInhibition of migration, proliferation, and cytokine secretion[2]

Experimental Protocols

Protocol 1: T-Lymphocyte Proliferation Assay

This protocol measures the proliferation of T-lymphocytes in response to stimulation, and the inhibitory effect of this compound.

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

  • This compound stock solution

  • Proliferation dye (e.g., CFSE) or [3H]-thymidine

  • 96-well flat-bottom culture plates

Procedure:

  • Label T-cells with CFSE dye according to the manufacturer's protocol.

  • Seed the labeled cells in a 96-well plate at a density of 1-2 x 105 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium and add 50 µL to the respective wells. Include a vehicle control.

  • Add 50 µL of the T-cell stimulant to each well (except for the unstimulated control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • If using [3H]-thymidine, add 1 µCi/well for the final 18 hours of incubation.

  • Harvest the cells and measure proliferation by flow cytometry for CFSE dilution or by scintillation counting for [3H]-thymidine incorporation.

Protocol 2: Cytokine Release Assay

This protocol measures the production of cytokines (e.g., IFN-γ, IL-2) from stimulated T-cells and the inhibitory effect of this compound.

Materials:

  • Isolated human PBMCs or purified T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, PHA)

  • This compound stock solution

  • 96-well round-bottom culture plates

  • ELISA or CBA kit for the cytokines of interest

Procedure:

  • Seed T-cells in a 96-well plate at a density of 2-5 x 105 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium and add 50 µL to the respective wells. Include a vehicle control.

  • Add 50 µL of the T-cell stimulant to each well (except for the unstimulated control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Centrifuge the plate and carefully collect the supernatant.

  • Measure the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.

Protocol 3: Cytotoxicity Assay

This protocol assesses the potential cytotoxic effects of this compound on T-lymphocytes.

Materials:

  • Isolated human PBMCs or purified T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • This compound stock solution

  • 96-well culture plates

  • Cytotoxicity detection kit (e.g., LDH release assay, MTT assay, or a live/dead cell staining kit)

Procedure:

  • Seed T-cells in a 96-well plate at a density of 1-2 x 105 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control and a positive control for cytotoxicity (e.g., lysis buffer).

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, 72 hours).

  • Measure cell viability or cytotoxicity using the chosen detection kit according to the manufacturer's protocol.

Visualizations

Kv1_3_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Kv1_3 Kv1.3 Channel TCR->Kv1_3 Depolarization Signal PLC PLC TCR->PLC Activates CD3 CD3 K_ion K⁺ Kv1_3->K_ion Efflux CRAC CRAC Channel Ca_cyto Ca²⁺ (Cytosol) CRAC->Ca_cyto Influx Ca_ER Ca²⁺ (ER) PLC->Ca_ER Releases Ca_ER->Ca_cyto Ca_cyto->CRAC Opens Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (IL-2, IFN-γ) NFAT->Gene_Transcription Translocates Proliferation Proliferation Gene_Transcription->Proliferation Leads to Cytokine_Release Cytokine_Release Gene_Transcription->Cytokine_Release Leads to Antigen Antigen Antigen->TCR Binding Ca_ion_in Ca²⁺ CP339818 This compound CP339818->Kv1_3 Blocks

Caption: T-Lymphocyte activation signaling pathway involving the Kv1.3 channel.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. In Vitro Assay cluster_analysis 3. Data Acquisition & Analysis prep_cells Isolate & Culture T-Lymphocytes assay_setup Seed Cells in 96-well Plate prep_cells->assay_setup prep_compound Prepare this compound Stock & Dilutions add_compound Add this compound (Dose-Response) prep_compound->add_compound assay_setup->add_compound add_stimulant Add T-Cell Stimulant add_compound->add_stimulant incubation Incubate (37°C, 5% CO₂) add_stimulant->incubation proliferation Proliferation Assay (CFSE or ³H-Thymidine) incubation->proliferation cytokine Cytokine Release Assay (ELISA or CBA) incubation->cytokine cytotoxicity Cytotoxicity Assay (LDH, MTT, etc.) incubation->cytotoxicity data_analysis Data Analysis (IC50, EC50) proliferation->data_analysis cytokine->data_analysis cytotoxicity->data_analysis

Caption: General experimental workflow for in vitro screening of this compound.

References

Potential off-target effects of CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CP-339818 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, non-peptide blocker of the voltage-gated potassium channel Kv1.3. It preferentially binds to the C-type inactivated state of the channel.

Q2: What are the known on-target effects of this compound?

By blocking Kv1.3 channels, this compound can suppress the activation of human T-cells. This is because Kv1.3 channel activity is crucial for maintaining the membrane potential required for sustained calcium influx, a key step in T-cell activation.

Q3: What are the known off-target effects of this compound?

This compound is known to have off-target activity on other ion channels. Specifically, it also blocks the Kv1.4 potassium channel and, at higher concentrations, inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly HCN1 and HCN4.

Q4: Is there a known kinase inhibition profile for this compound?

Currently, a comprehensive, publicly available kinase selectivity profile for this compound has not been identified in the scientific literature. Given that unexpected kinase inhibition is a common source of off-target effects for small molecules, it is crucial for researchers to consider this possibility. If your experiments yield results that cannot be explained by the known ion channel targets of this compound, performing a kinase selectivity screen is highly recommended.

Troubleshooting Guides

Issue 1: Unexpected Electrophysiological Recordings

Symptoms:

  • Observed inhibition of currents that are not consistent with Kv1.3 or Kv1.4 pharmacology.

  • Alterations in cellular pacemaker activity or rhythmic firing.

  • Unexplained changes in resting membrane potential in cell types not expected to be dominated by Kv1.3.

Potential Causes and Solutions:

Potential CauseSuggested Troubleshooting Steps
Block of HCN Channels This compound is known to inhibit HCN1 and HCN4 channels, which are responsible for pacemaker currents in various cell types. This is a likely cause if you observe effects on rhythmic firing. Confirm the presence of HCN channels in your cell model. Perform dose-response experiments to see if the effect is consistent with the reported IC50 values for HCN inhibition.
Effects on Other Ion Channels While this compound is reported to be selective over several other Kv channels, its full ion channel selectivity profile may not be completely characterized. Consider running a broader ion channel screen to identify other potential targets.
Experimental Artifact Review your patch-clamp protocol for potential issues such as unstable seal, rundown of currents, or problems with solution exchange. Run appropriate vehicle controls to rule out artifacts.
Issue 2: Inconsistent or Unexpected Results in T-Cell Activation Assays

Symptoms:

  • Variability in the suppression of T-cell activation.

  • Effects on T-cell proliferation that are stronger or weaker than expected.

  • Unexplained cytotoxicity at certain concentrations.

Potential Causes and Solutions:

Potential CauseSuggested Troubleshooting Steps
Differential Kv1.3 Expression Different T-cell subsets express varying levels of Kv1.3. For example, effector memory T-cells (TEM) typically have high levels of Kv1.3, making them more sensitive to blockade. Characterize the T-cell subsets in your assay to ensure consistency.
Off-Target Effects on Other Signaling Pathways If the observed phenotype cannot be solely attributed to Kv1.3 blockade, consider the possibility of off-target effects on other signaling pathways. As a comprehensive kinase profile is not available, a kinase screen could reveal unexpected targets that may influence T-cell signaling.
Compound Stability and Concentration Ensure the stability of this compound in your experimental media and verify the final concentration.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound.

Table 1: Inhibitory Activity of this compound on Potassium Channels

TargetIC50Notes
Kv1.3 ~200 nMPotent blockade, preferential binding to the C-type inactivated state.
Kv1.4 ~300 nMModerate blockade.
Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 Significantly weaker blocking effects reported.Considered selective over these channels.

Table 2: Inhibitory Activity of this compound on HCN Channels

TargetIC50Notes
HCN1 18.9 µM (high Cl-)Inhibition is observed at micromolar concentrations.
HCN4 43.4 µM (high Cl-)Inhibition is observed at micromolar concentrations.

Experimental Protocols

Key Experiment: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on Kv1.3 channels expressed in a heterologous system (e.g., HEK293 cells) or in primary T-cells.

1. Cell Preparation:

  • Culture cells expressing Kv1.3 channels on glass coverslips.

  • For primary T-cells, isolate from peripheral blood and culture under appropriate conditions.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell recording configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • To elicit Kv1.3 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200-500 ms).

  • After obtaining a stable baseline recording, perfuse the cells with the external solution containing different concentrations of this compound.

  • Monitor the inhibition of the Kv1.3 current at each concentration.

4. Data Analysis:

  • Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after the application of this compound.

  • Calculate the percentage of inhibition for each concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of T-Cell Activation and Kv1.3 Involvement

T_Cell_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Ca_ER Ca2+ (ER) TCR->Ca_ER Antigen Presentation CRAC CRAC Channel Ca_cyto Ca2+ (Cytosol) CRAC->Ca_cyto Influx Kv1_3 Kv1.3 Channel Kv1_3->CRAC Maintains Driving Force K_out Kv1_3->K_out K+ Efflux CP339818 This compound CP339818->Kv1_3 Blocks Ca_ER->Ca_cyto Release Ca_cyto->CRAC Store Depletion Calcineurin_inactive Calcineurin (inactive) Ca_cyto->Calcineurin_inactive Activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Translocation

Caption: T-Cell activation pathway and the role of the Kv1.3 channel.

Experimental Workflow: Troubleshooting Unexpected Off-Target Effects

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_On_Target Is the phenotype consistent with Kv1.3/Kv1.4 blockade? Start->Check_On_Target Check_HCN Is the phenotype consistent with HCN1/HCN4 blockade? Check_On_Target->Check_HCN No End Problem Resolved Check_On_Target->End Yes Consider_Kinase Consider Off-Target Kinase Effects Check_HCN->Consider_Kinase No Check_HCN->End Yes Perform_Kinase_Screen Perform Kinase Selectivity Screen Consider_Kinase->Perform_Kinase_Screen Analyze_Kinase_Data Analyze Kinase Inhibition Data Perform_Kinase_Screen->Analyze_Kinase_Data Hypothesize_Mechanism Formulate New Hypothesis Based on Off-Target Profile Analyze_Kinase_Data->Hypothesize_Mechanism

Caption: Workflow for troubleshooting unexpected off-target effects of this compound.

Technical Support Center: Troubleshooting Patch Clamp Recordings of Kv1.3 Channels with Compound X (e.g., CP-339818)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch clamp electrophysiology to study the effects of Kv1.3 channel inhibitors, exemplified by Compound X (e.g., CP-339818).

Frequently Asked Questions (FAQs)

Q1: What is Compound X (e.g., this compound) and what is its primary target?

A1: Compound X is a placeholder for a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3. Kv1.3 channels are crucial for regulating the membrane potential of T lymphocytes and are a key target in the development of therapies for autoimmune diseases.[1][2][3][4] In patch clamp experiments, this compound is used to study the channel's biophysical properties and its role in cellular function.

Q2: I am not seeing any effect of Compound X on my recorded currents. What are the possible reasons?

A2: There are several potential reasons for a lack of effect:

  • Compound Preparation and Application: Ensure the compound is properly dissolved and stable in your external solution. Verify the final concentration at the cell. Consider the perfusion speed and the time required for the compound to reach the cell.[5]

  • Cell Type and Kv1.3 Expression: Confirm that the cells you are using express Kv1.3 channels at a sufficient level. Expression levels can vary significantly between different cell types and even within the same cell population.[6]

  • Voltage Protocol: The inhibitory effect of many Kv1.3 blockers is voltage-dependent. Your voltage protocol may not be optimal to observe the compound's blocking effect. For example, some blockers bind more effectively to the open or inactivated states of the channel.

  • Seal Quality: A poor gigaohm seal can lead to leaky currents that may obscure the effect of the compound. Ensure you have a stable, high-resistance seal before applying the compound.[7][8]

Q3: My seal is unstable after applying Compound X. What could be the cause?

A3: Seal instability after compound application can be due to:

  • Solvent Effects: The solvent used to dissolve Compound X (e.g., DMSO) might affect the cell membrane integrity if the final concentration is too high. It is recommended to keep the final solvent concentration below 0.1%.

  • Compound-Membrane Interactions: At high concentrations, the compound itself might have off-target effects on the lipid bilayer, leading to seal instability.

  • Perfusion System Issues: A sudden change in perfusion speed or the introduction of bubbles can mechanically disturb the patch.[5]

Q4: The kinetics of my currents change after applying Compound X. Is this expected?

A4: Yes, it is possible. Depending on the mechanism of action, a Kv1.3 inhibitor can alter the channel's gating properties, such as the rates of activation, inactivation, and deactivation.[4] This is a key aspect to characterize and can provide insights into how the compound interacts with the channel.

Troubleshooting Guides

Problem 1: Inconsistent or No Block of Kv1.3 Currents

This guide provides a systematic approach to troubleshooting the lack of an expected inhibitory effect of Compound X on Kv1.3 currents.

Troubleshooting Workflow for Inconsistent Kv1.3 Inhibition

start Start: No/Inconsistent Block check_compound Verify Compound Preparation - Freshly prepared? - Correct solvent? - Final concentration? start->check_compound check_perfusion Check Perfusion System - Flow rate stable? - No bubbles? - Dead volume considered? check_compound->check_perfusion If compound is ok end_persist Issue Persists: Consult Literature check_compound->end_persist If issue found check_cell Confirm Kv1.3 Expression - Positive control cell? - Expected current density? check_perfusion->check_cell If perfusion is ok check_perfusion->end_persist If issue found check_protocol Optimize Voltage Protocol - Test different holding potentials - Vary pulse duration/frequency check_cell->check_protocol If expression is confirmed check_cell->end_persist If no expression check_seal Assess Seal and Cell Health - Seal resistance > 1 GΩ? - Cell visually healthy? check_protocol->check_seal If protocol is optimized check_protocol->end_persist If no effect end_resolve Issue Resolved check_seal->end_resolve If seal is good check_seal->end_persist If seal is poor

Caption: Troubleshooting workflow for lack of Kv1.3 inhibition.

Problem 2: Unstable Recordings and High Noise

This section addresses common issues related to recording stability and noise in the context of patch clamp experiments.

Key Factors for Stable Patch Clamp Recordings

cluster_solution Solutions cluster_pipette Pipette cluster_setup Setup sol_prep Filtered Solutions (0.22 µm) stable_recording Stable, Low-Noise Recording sol_prep->stable_recording sol_osm Correct Osmolarity sol_osm->stable_recording sol_ph Stable pH sol_ph->stable_recording pip_res Appropriate Resistance (3-7 MΩ) pip_res->stable_recording pip_shape Polished Tip pip_shape->stable_recording pip_fill Bubble-free Filling pip_fill->stable_recording setup_ground Proper Grounding setup_ground->stable_recording setup_faraday Faraday Cage Integrity setup_faraday->stable_recording setup_vibration Vibration Isolation setup_vibration->stable_recording

Caption: Key elements for achieving stable patch clamp recordings.

Quantitative Data

The following table summarizes typical electrophysiological parameters for Kv1.3 channels and the expected effects of a potent inhibitor.

ParameterTypical ValueExpected Change with Inhibitor
Activation Threshold ~ -40 mVNo significant change
Half-activation Voltage (V1/2) ~ -25 to -30 mVMinimal change
Inactivation Slow C-type inactivationMay be altered depending on the blocker's mechanism
Current Density Highly variable (pA/pF)Significant reduction
IC50 Varies by compound (nM to µM)N/A

Experimental Protocols

Whole-Cell Patch Clamp Protocol for Kv1.3 Recording

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Solutions:

  • External Solution (ACSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[5] Adjust osmolarity to ~290 mOsm.

  • Internal Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[7] Filter all solutions through a 0.22 µm filter.[9]

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[5]

  • Fire-polish the pipette tip to improve seal formation.[9]

  • Fill the pipette with internal solution, ensuring no air bubbles are trapped in the tip.[7]

3. Recording Procedure:

  • Place the coverslip with cells in the recording chamber and perfuse with external solution at a stable rate (e.g., 1.5 mL/min).[5]

  • Approach the target cell with the patch pipette while applying slight positive pressure.[8]

  • Once the pipette touches the cell, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to form a gigaohm seal (>1 GΩ).[8]

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[7]

  • Set the holding potential to a hyperpolarized level (e.g., -80 mV) to ensure all Kv1.3 channels are in the closed state.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv1.3 currents.

  • After obtaining a stable baseline recording, apply Compound X via the perfusion system.

  • Record the currents again in the presence of the compound to determine its effect.

Signaling Pathway

Kv1.3 channels play a critical role in maintaining the membrane potential, which in turn regulates the driving force for calcium entry, a key signal for T-cell activation.

Role of Kv1.3 in T-Cell Activation

tcr T-Cell Receptor Activation plc PLC Activation tcr->plc ip3 IP3 Production plc->ip3 er ER Ca2+ Release ip3->er ca_store [Ca2+]i Increase (Initial) er->ca_store crac CRAC Channel Opening ca_store->crac ca_influx Sustained Ca2+ Influx crac->ca_influx nf_at NFAT Activation ca_influx->nf_at kv13 Kv1.3 Channel k_efflux K+ Efflux kv13->k_efflux hyperpol Membrane Hyperpolarization k_efflux->hyperpol hyperpol->ca_influx Maintains Driving Force gene_exp Gene Expression (e.g., IL-2) nf_at->gene_exp

Caption: Simplified signaling pathway of T-cell activation involving Kv1.3.

References

Addressing CP-339818 non-specific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-339818. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the use of this compound in various assays, with a particular focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound hydrochloride is a potent, non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2] It preferentially binds to the C-type inactivated state of these channels.[2] It is significantly more selective for Kv1.3 and Kv1.4 over other Kv channels such as Kv1.1, Kv1.2, Kv1.5, and Kv1.6.[2]

Q2: What are the known binding affinities of this compound?

The binding affinity of this compound is typically reported as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the target's activity.

TargetIC50
Kv1.3~200 nM[2]
Kv1.4~300 nM[2]
Kv1.162 µM[2]
Kv1.214 µM[2]
Kv1.519 µM[2]
Kv1.620 µM[2]
Kv3.117 µM[2]
Kv3.210 µM[2]
Kv3.436 µM[2]
Kv4.2>10 µM[2]

Q3: What are the physicochemical properties of this compound hydrochloride?

Understanding the physicochemical properties of this compound is essential for designing experiments and troubleshooting issues like non-specific binding.

PropertyValue
Molecular Formula C₂₁H₂₄N₂ · HCl[1][2]
Molecular Weight 340.9 g/mol [2]
Solubility Soluble to 20 mM in water[1]
Slightly soluble (0.1-1 mg/ml) in ethanol[2]
Purity ≥98%[2]

Q4: What is non-specific binding and why is it a concern with small molecules like this compound?

Non-specific binding refers to the interaction of a compound with unintended targets, such as other proteins, lipids, or assay components like plasticware. This can be driven by hydrophobic or electrostatic interactions. For a lipophilic small molecule, there is a tendency for it to be lost from aqueous solutions due to non-specific binding, which can significantly affect assay results, leading to inaccurate or misleading data. Non-specific binding can lead to high background signals, reduced assay sensitivity, and false-positive results.

Troubleshooting Non-Specific Binding

High background or inconsistent results in your assay may be due to non-specific binding of this compound. The following guide provides systematic steps to identify and mitigate this issue.

Initial Assessment of Non-Specific Binding

A logical first step in troubleshooting is to determine the extent of non-specific binding in your assay system.

cluster_workflow Non-Specific Binding Troubleshooting Workflow A High Background or Inconsistent Results Observed B Perform Control Experiment: Measure binding in the absence of the target or in the presence of a large excess of unlabeled competitor. A->B C Is Non-Specific Binding (NSB) High? B->C Analyze Data D Optimize Assay Conditions: - Adjust buffer composition - Add blocking agents - Modify experimental protocol C->D Yes F Proceed with Assay C->F No E Re-evaluate NSB D->E E->C G Problem Persists: Consider alternative assay format or orthogonal validation method E->G No Improvement

Caption: A workflow for identifying and addressing non-specific binding.

Common Causes and Solutions

This table outlines common causes of non-specific binding and provides specific solutions that can be implemented in your experimental protocol.

CauseRecommended SolutionExpected Outcome
Hydrophobic Interactions Increase the salt concentration of the assay buffer (e.g., up to 500 mM NaCl). Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to wash and assay buffers. Include a protein blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer.Reduced binding to plasticware and other hydrophobic surfaces.
Electrostatic Interactions Adjust the pH of the assay buffer to modulate the charge of this compound and interacting surfaces. Increase the ionic strength of the buffer with a neutral salt (e.g., NaCl).Minimized charge-based interactions with proteins and surfaces.
Insufficient Blocking Increase the concentration or incubation time of the blocking agent (e.g., BSA, casein, or non-fat dry milk). Test different blocking agents to find the most effective one for your system.Lower background signal due to more effective saturation of non-specific binding sites.
High Compound Concentration Perform a dose-response curve to ensure you are using the lowest effective concentration of this compound.Reduced likelihood of low-affinity, non-specific interactions.

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the binding of this compound and assess non-specific binding.

Protocol 1: Radioligand Binding Assay for Kv1.3

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of this compound for the Kv1.3 channel.

Materials:

  • HEK293 cells stably expressing human Kv1.3

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA

  • Radioligand: [¹²⁵I]-KTX or other suitable Kv1.3 ligand

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Unlabeled competitor (e.g., a known Kv1.3 blocker) for determining non-specific binding

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hKv1.3 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled competitor (for non-specific binding) or this compound dilution.

      • 50 µL of radioligand at a final concentration close to its Kd.

      • 100 µL of the membrane preparation (typically 10-50 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Detection and Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Protocol 2: Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR can be used to measure the real-time binding kinetics of this compound to purified Kv1.3 protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified, recombinant Kv1.3 protein

  • Immobilization buffer: 10 mM sodium acetate, pH 4.5

  • Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4

  • This compound serial dilutions in running buffer

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified Kv1.3 protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active sites by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the Kv1.3 protein to subtract non-specific binding.

  • Analyte Binding:

    • Inject a series of concentrations of this compound in running buffer over both the Kv1.3-immobilized and reference flow cells.

    • Monitor the binding in real-time (association phase).

    • After the injection, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

cluster_spr SPR Experimental Workflow A Sensor Chip Preparation (Activation) B Ligand Immobilization (e.g., Kv1.3 protein) A->B C Blocking (Deactivation) B->C D Analyte Injection (this compound) C->D E Association Phase D->E F Dissociation Phase E->F G Data Analysis (ka, kd, KD) F->G

Caption: A simplified workflow for a Surface Plasmon Resonance experiment.

Signaling Pathway

While this compound directly blocks the Kv1.3 ion channel, its therapeutic potential, particularly in immunology, stems from its ability to modulate T-cell activation.

cluster_pathway This compound in T-Cell Activation Pathway TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx NFAT_activation NFAT Activation Ca_influx->NFAT_activation Kv1_3 Kv1.3 Channel K_efflux K⁺ Efflux Kv1_3->K_efflux Membrane_potential Membrane Hyperpolarization K_efflux->Membrane_potential Membrane_potential->Ca_influx maintains driving force Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression CP339818 This compound CP339818->Kv1_3 Blocks

Caption: The role of Kv1.3 in T-cell activation and its inhibition by this compound.

References

Technical Support Center: Assessing the In-Vivo Toxicity of CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the in vivo toxicity of CP-339818, a Kv1.3 and Kv1.4 channel blocker. Given the limited publicly available toxicology data for this specific compound, this guide outlines a standard preclinical toxicology workflow, offers troubleshooting advice for common experimental issues, and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Where should I start with the in vivo toxicity assessment of this compound?

A1: The initial step is to conduct a dose-ranging study, also known as a maximum tolerated dose (MTD) study. This will help you determine the appropriate dose levels for subsequent, more detailed toxicity studies. It's also crucial to have a well-characterized test article with a certificate of analysis (CoA).

Q2: Which animal species are recommended for testing this compound?

A2: Regulatory guidelines typically require testing in two species: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog). The choice of species should be justified based on similarities in the pharmacology of Kv1.3 and Kv1.4 channels between the chosen species and humans.

Q3: What are the potential on-target and off-target toxicities of a Kv1.3/Kv1.4 blocker like this compound?

A3: Based on the known functions of Kv1.3 and Kv1.4 channels, potential toxicities to monitor include:

  • On-target effects: Immunosuppression (due to Kv1.3 blockade in T-lymphocytes), and potential neurological effects.

  • Off-target effects: Cardiovascular effects (as other Kv channels are present in the heart), gastrointestinal issues, and effects on metabolism.

Q4: What are the key components of a preclinical toxicology study report?

A4: A comprehensive report should include details on the test article, animal model, experimental design, dose administration, all observations (clinical signs, body weight, food/water consumption), clinical pathology (hematology, clinical chemistry), and gross and histopathological findings.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High mortality at low doses in the MTD study Formulation issues (e.g., precipitation, incorrect pH). Vehicle toxicity. Unexpectedly high sensitivity of the animal model.Check the solubility and stability of the formulation. Run a vehicle-only control group. Consider a different animal strain or species.
Inconsistent results between animals in the same dose group Improper dosing technique. Animal health issues prior to the study. Genetic variability within the animal strain.Ensure all technicians are properly trained on the dosing procedure. Perform a thorough health check of all animals before dosing. Increase the number of animals per group to improve statistical power.
No observed adverse effects at the highest feasible dose The compound has a wide therapeutic window. Poor absorption of the compound. Rapid metabolism and clearance.This is a positive finding, but you should confirm exposure levels with pharmacokinetic (PK) analysis. Consider a different route of administration if absorption is the issue.
Unexpected clinical signs observed (e.g., seizures, lethargy) Potential central nervous system (CNS) penetration and off-target effects.Include a functional observational battery (FOB) in your study design to systematically assess neurological function. Consider conducting specific safety pharmacology studies to investigate CNS effects.

Experimental Protocols

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of this compound.

  • Animal Model: Female Sprague-Dawley rats, 8-12 weeks old, nulliparous and non-pregnant.

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dose Administration:

    • The test substance is administered orally by gavage.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.

    • A stepwise procedure is used with 3 animals per step.

  • Observations:

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Observations are made immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily.

    • Body weight is recorded before dosing and on days 7 and 14.

  • Endpoint: The study allows for the classification of the substance into a GHS category for acute oral toxicity.

28-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 407)

This protocol is designed to assess the sub-acute toxicity of this compound.

  • Animal Model: Male and female Sprague-Dawley rats, 5 animals per sex per group.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

    • (Optional) Group 5: High dose recovery group

  • Dose Administration: Daily oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Prior to dosing and at the end of the study.

    • Clinical Pathology (Hematology and Clinical Chemistry): At termination.

  • Terminal Procedures:

    • At the end of the 28-day dosing period (and a 14-day recovery period for the recovery group), animals are euthanized.

    • A full necropsy is performed, and organ weights are recorded.

    • A comprehensive list of tissues is collected and preserved for histopathological examination.

Data Presentation

Table 1: Hypothetical Hematology Data from a 28-Day Rat Study
ParameterVehicle Control (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
White Blood Cells (10^3/µL) 8.5 ± 1.28.2 ± 1.56.1 ± 0.94.5 ± 0.7**
Red Blood Cells (10^6/µL) 7.2 ± 0.57.1 ± 0.67.3 ± 0.47.0 ± 0.5
Hemoglobin (g/dL) 14.1 ± 0.813.9 ± 0.914.2 ± 0.713.8 ± 0.8
Platelets (10^3/µL) 850 ± 150830 ± 160860 ± 140840 ± 170
p < 0.05, ** p < 0.01 compared to vehicle control
Table 2: Hypothetical Clinical Chemistry Data from a 28-Day Rat Study
ParameterVehicle Control (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
Alanine Aminotransferase (ALT) (U/L) 35 ± 838 ± 1042 ± 945 ± 11
Aspartate Aminotransferase (AST) (U/L) 80 ± 1585 ± 1890 ± 2092 ± 17
Blood Urea Nitrogen (BUN) (mg/dL) 20 ± 422 ± 521 ± 423 ± 6
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.6 ± 0.1

Visualizations

experimental_workflow cluster_preclinical In Vivo Toxicity Assessment Workflow dose_ranging Dose-Ranging Study (MTD) acute_tox Acute Toxicity Study (e.g., OECD 423) dose_ranging->acute_tox repeated_dose Repeated-Dose Toxicity (e.g., 28-Day Study) acute_tox->repeated_dose safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeated_dose->safety_pharm genotox Genotoxicity Studies (Ames, Micronucleus) repeated_dose->genotox final_report Toxicology Report for Regulatory Submission safety_pharm->final_report genotox->final_report

Caption: A typical workflow for in vivo toxicity assessment of a new chemical entity.

signaling_pathway cluster_tcell T-Cell Activation Pathway and this compound Inhibition TCR TCR Activation Ca_influx Ca2+ Influx TCR->Ca_influx NFAT_activation NFAT Activation Ca_influx->NFAT_activation Kv1_3 Kv1.3 Channel Kv1_3->Ca_influx Maintains membrane potential Cytokine_production Cytokine Production NFAT_activation->Cytokine_production CP339818 This compound CP339818->Kv1_3 Inhibits

Technical Support Center: Improving the Selectivity of CP-339818 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-339818. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, with a focus on enhancing its selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its main off-targets?

A1: this compound is a potent, non-peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] Its primary therapeutic potential lies in its ability to suppress T-lymphocyte activation by inhibiting Kv1.3.[1][3][4] However, it is also known to block the Kv1.4 channel and, at higher concentrations, the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically HCN1 and HCN4. These are considered the main off-targets to be mindful of during experimental design.

Q2: How can I increase the selectivity of this compound for Kv1.3 in my experiments?

A2: Improving selectivity involves a multi-pronged approach:

  • Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired effect on Kv1.3 while minimizing effects on off-target channels. Refer to the IC50 values in Table 1 to guide your concentration selection.

  • Cell System Selection: Utilize cell lines or primary cells that endogenously express high levels of Kv1.3 and low levels of Kv1.4 and HCN channels. Effector memory T cells (TEM), for instance, exhibit significantly higher Kv1.3 expression compared to other T cell subsets.[2][4]

  • Use of Control Experiments: Employ appropriate controls to differentiate on-target from off-target effects. This can include using cell lines lacking the target channel (Kv1.3 knockout) or utilizing structurally different Kv1.3 blockers to see if they replicate the observed biological effect.

Q3: What are the typical working concentrations for this compound in a T-cell activation assay?

A3: For T-cell activation assays, a concentration range of 100 nM to 1 µM is a common starting point. However, the optimal concentration should be determined empirically for your specific cell type and experimental conditions. A dose-response experiment is highly recommended to identify the lowest concentration that effectively inhibits T-cell proliferation or cytokine production without causing non-specific effects.

Troubleshooting Guides

Problem 1: I am observing unexpected cellular effects that may be due to off-target activity.

  • Possible Cause: The concentration of this compound being used may be high enough to inhibit Kv1.4 or HCN channels, or other unknown off-targets.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate this compound across a wide concentration range to determine if the unexpected effect occurs at a higher concentration than the effect on Kv1.3.

    • Use a More Selective Blocker: If available, compare the results with a more selective Kv1.3 blocker. If the unexpected effect is absent with the more selective compound, it is likely an off-target effect of this compound.

    • Employ Knockout/Knockdown Models: Use cells where Kv1.4 or HCN channels have been genetically knocked out or knocked down to see if the unexpected effect is diminished.

    • Electrophysiological Validation: Directly measure the effect of your working concentration of this compound on Kv1.3, Kv1.4, and HCN channel currents using patch-clamp electrophysiology to confirm on-target and off-target engagement.

Problem 2: this compound is not effectively inhibiting T-cell activation in my assay.

  • Possible Cause: The T-cell subset being used may not primarily rely on Kv1.3 for regulating calcium signaling, or the activation stimulus may be too strong.

  • Troubleshooting Steps:

    • Characterize Your T-cell Subset: Naïve and central memory T cells (TCM) upregulate the calcium-activated potassium channel KCa3.1 upon activation, making them less sensitive to Kv1.3 blockade.[2][4] Ensure you are using effector memory T cells (TEM) which have high Kv1.3 expression.

    • Optimize Activation Conditions: Very strong, non-physiological stimulation (e.g., high concentrations of anti-CD3/CD28 antibodies or phorbol (B1677699) esters) can sometimes bypass the requirement for sustained calcium influx, masking the effect of Kv1.3 inhibition. Consider using lower, more physiological concentrations of stimuli.

    • Verify Compound Activity: Ensure the this compound stock solution is correctly prepared and has not degraded. Test its activity in a validated system, such as a cell line overexpressing Kv1.3.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound on Target and Off-Target Ion Channels

Ion ChannelIC50 ValueReference
Kv1.3~200 nM[1]
Kv1.4~300 nM
HCN118.9 µM[1]
HCN443.4 µM[1]

Note: IC50 values can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Selectivity

This protocol is designed to measure the inhibitory effect of this compound on Kv1.3 and potential off-target channels (e.g., Kv1.4) expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Methodology:

  • Cell Preparation: Culture cells stably expressing the ion channel of interest to 70-80% confluency. On the day of recording, gently detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Obtain a whole-cell giga-seal on an isolated cell.

    • Hold the cell at a holding potential of -80 mV.

    • To elicit Kv1.3 or Kv1.4 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV for 200 ms).

    • Establish a stable baseline current for several minutes.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the current at steady-state inhibition.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: In Vitro T-Lymphocyte Activation Assay

This protocol is used to assess the functional effect of this compound on T-cell proliferation.

Methodology:

  • T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL in sterile PBS) overnight at 4°C. Wash the plate with sterile PBS to remove unbound antibody.

  • Cell Plating and Treatment:

    • Resuspend isolated T-cells in complete RPMI-1640 medium.

    • Add the T-cell suspension to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.

    • Add soluble anti-CD28 antibody (1-2 µg/mL) to each well for co-stimulation.

    • Add this compound at various concentrations (e.g., 10 nM to 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

  • Proliferation Measurement (e.g., using CFSE):

    • Prior to plating, label T-cells with Carboxyfluorescein succinimidyl ester (CFSE).

    • After 3-5 days of incubation (37°C, 5% CO2), harvest the cells.

    • Analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

  • Data Analysis: Quantify the percentage of proliferated cells in each treatment condition. Plot the percentage of inhibition of proliferation against the concentration of this compound to determine its effective concentration range.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Lymphocyte MHC MHC-Antigen TCR TCR MHC->TCR Antigen Recognition PLC PLCγ TCR->PLC Signal 1 CD28 CD28 IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca²⁺ Release Ca_ion Ca²⁺ ER->Ca_ion CRAC CRAC Channel CRAC->Ca_ion Sustained Ca²⁺ Influx Kv13 Kv1.3 CRAC->Kv13 Depolarization Calcineurin Calcineurin Ca_ion->Calcineurin Activation NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene K_ion K⁺ Kv13->K_ion K⁺ Efflux (Repolarization) CP339818 This compound CP339818->Kv13 Inhibition

Caption: Signaling pathway of T-cell activation highlighting the role of Kv1.3 and the inhibitory action of this compound.

Experimental_Workflow cluster_Problem Problem Identification cluster_Troubleshooting Troubleshooting Steps cluster_Outcome Outcome Start Suspected Off-Target Effect or Lack of Efficacy Dose_Response 1. Perform Dose-Response Experiment Start->Dose_Response Cell_Selection 2. Verify T-Cell Subset (Kv1.3 high vs low) Dose_Response->Cell_Selection Controls 3. Use Negative and Positive Controls Cell_Selection->Controls Validation 4. Electrophysiological Validation Controls->Validation Optimized Optimized Protocol with Improved Selectivity Validation->Optimized

Caption: Logical workflow for troubleshooting and improving the selectivity of this compound in experiments.

References

Common issues with CP-339818 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Long-term studies detailing common issues specifically with CP-339818 are not extensively available in public literature. Therefore, this guide is based on the known pharmacological profile of this compound, including its primary targets (Kv1.3, Kv1.4) and off-target activities (HCN channels). The troubleshooting advice and FAQs address potential issues that researchers may encounter based on these mechanisms.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the inhibitory effect of this compound in our long-term T-cell culture. What could be the cause?

A1: This could be due to several factors, including compound instability in the culture medium, cellular adaptation, or selection of a resistant cell population. In long-term cultures, it is crucial to ensure the compound remains at an effective concentration.

Q2: In our neuronal cell culture, we are seeing unexpected changes in spontaneous firing rates after prolonged exposure to this compound. Is this a known off-target effect?

A2: While primarily a Kv1.3/Kv1.4 blocker, this compound is also known to inhibit Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are crucial for regulating neuronal rhythmicity and pacemaking.[1][2] Alterations in spontaneous firing are a plausible off-target effect due to HCN channel inhibition.

Q3: We are using this compound to study its effects on muscle cells and have observed unexpected changes in membrane potential. Why might this be happening?

A3: this compound inhibits Kv1.4 channels, which are expressed in muscle tissue and play a role in repolarization.[3][4] Inhibition of these channels could lead to alterations in the resting membrane potential and action potential duration.

Q4: Our in vivo studies with this compound in miniswine show a reduction in T-cell dependent immune responses, but also a decrease in thymic cellularity. Is this expected?

A4: Yes, in vivo studies using Kv1.3 blockers in miniswine have shown that prolonged blockade can lead to reduced thymic cellularity and inhibit the development of T-cell subsets, in addition to suppressing peripheral immune responses.[5][6]

Troubleshooting Guides

Issue 1: Diminishing Efficacy in Long-Term Cell Culture

Problem: The inhibitory effect of this compound on T-cell proliferation or cytokine production decreases over several days or weeks of continuous culture.

Troubleshooting Steps:

  • Verify Compound Stability:

    • Protocol: Prepare your complete cell culture medium with the working concentration of this compound. Incubate a cell-free aliquot of this medium under the same conditions as your cell culture (37°C, 5% CO2).

    • At various time points (e.g., 0, 24, 48, 72 hours), collect a sample and analyze the concentration of this compound using a suitable analytical method like HPLC.

    • Interpretation: A significant decrease in concentration over time indicates compound instability.

  • Optimize Dosing Regimen:

    • If the compound is unstable, consider partial media changes with fresh this compound every 24-48 hours to maintain a more consistent concentration.

  • Assess Cellular Adaptation:

    • Control Experiment: Include a control group where the cells are treated with vehicle for the same duration. At the end of the long-term culture, perform a short-term dose-response experiment with this compound on both the long-term treated and vehicle-treated cells.

    • Interpretation: A rightward shift in the dose-response curve for the long-term treated cells may suggest cellular adaptation, such as upregulation of compensatory ion channels.

Issue 2: Unexpected Electrophysiological Effects in Non-Target Cells

Problem: In non-T-cell lines (e.g., neurons, cardiomyocytes), you observe changes in electrophysiological properties like resting membrane potential, action potential firing, or pacemaker activity.

Troubleshooting Steps:

  • Characterize Off-Target Channel Expression:

    • Confirm the expression of potential off-target channels (HCN1-4, Kv1.4) in your cell line using techniques like RT-qPCR or western blotting.

  • Isolate Off-Target Effects:

    • Protocol: Use specific blockers for the suspected off-target channels (e.g., ivabradine (B130884) for HCN channels) in parallel with this compound.

    • Interpretation: If the specific blocker for an off-target channel recapitulates the effects seen with this compound, it strongly suggests an off-target mechanism.

  • Dose-Response Analysis:

    • Perform a detailed dose-response curve for the unexpected effect. Off-target effects may occur at concentrations different from those required for Kv1.3 inhibition.

Quantitative Data

Target Ion ChannelIC50 (nM)Reference
Kv1.3~200[1]
Kv1.4~300[1]
HCN1 (high Cl-)18,900[1]
HCN4 (high Cl-)43,400[1]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay

Objective: To assess the inhibitory effect of this compound on T-cell activation.

Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in complete RPMI-1640 medium.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Activate the T-cells using a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5-10 µg/mL.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Analysis: Assess T-cell proliferation using a [3H]-thymidine incorporation assay or by measuring the expression of activation markers like CD25 and CD69 via flow cytometry.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on Kv1.3 currents.

Methodology:

  • Cell Preparation: Use a cell line stably expressing human Kv1.3 channels (e.g., HEK293 or CHO cells).

  • Recording Setup:

    • Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, pH 7.2.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

  • Data Acquisition:

    • Establish a whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).

  • Compound Application: Perfuse the cell with the external solution containing various concentrations of this compound.

  • Analysis: Measure the peak outward current at each voltage step before and after compound application to determine the percentage of inhibition and calculate the IC50.

Visualizations

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg activates CD28 CD28 Kv1_3 Kv1.3 Channel Kv1_3->TCR Maintains Membrane Potential Ca_Channel CRAC Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx IP3 IP3 PLCg->IP3 generates IP3->Ca_Influx triggers Calcineurin Calcineurin Ca_Influx->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates NFAT_active Active NFAT NFAT->NFAT_active translocates Gene_Transcription Gene Transcription (IL-2, IFN-γ) NFAT_active->Gene_Transcription induces APC APC APC->TCR Antigen Presentation APC->CD28 Co-stimulation CP339818 This compound CP339818->Kv1_3 inhibits

Caption: T-Cell Activation Signaling and the Role of Kv1.3.

Electrophysiology_Workflow start Start: Prepare Cells Expressing Target Channel giga_seal Achieve Giga-ohm Seal start->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents (Voltage-Clamp Protocol) whole_cell->baseline compound_app Perfuse with this compound baseline->compound_app record_effect Record Currents in Presence of Compound compound_app->record_effect washout Washout Compound record_effect->washout record_washout Record Currents After Washout washout->record_washout analysis Analyze Data (Inhibition %, IC50) record_washout->analysis end End analysis->end

Caption: Experimental Workflow for Patch-Clamp Electrophysiology.

Troubleshooting_Logic start Unexpected Result Observed is_long_term Is it a long-term study? start->is_long_term check_stability Check Compound Stability (HPLC) is_long_term->check_stability Yes is_off_target Is it a potential off-target effect? is_long_term->is_off_target No optimize_dosing Optimize Dosing Schedule check_stability->optimize_dosing interpret Interpret Results optimize_dosing->interpret confirm_expression Confirm Off-Target Channel Expression (qPCR/WB) is_off_target->confirm_expression Yes dose_response Perform Detailed Dose-Response Analysis is_off_target->dose_response No use_specific_blockers Use Specific Blockers for Off-Target Channels confirm_expression->use_specific_blockers use_specific_blockers->dose_response dose_response->interpret

Caption: Logical Flow for Troubleshooting Experimental Issues.

References

Minimizing CP-339818 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of CP-339818 in aqueous solutions during their experiments.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide addresses common issues encountered with this compound solubility and provides systematic solutions to prevent precipitation.

Problem Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer. 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. Rapid change in solvent polarity from DMSO to the aqueous solution.1. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pure, anhydrous DMSO before the final dilution into the aqueous buffer.2. Use a Higher Concentration Stock: This allows for the addition of a smaller volume of the DMSO stock to the aqueous medium, minimizing the solvent shock and keeping the final DMSO concentration low (ideally ≤0.1%).3. Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous solution while gently vortexing or stirring.
Solution is initially clear but becomes cloudy or forms a precipitate over time. 1. The compound is in a supersaturated state and is slowly crashing out of solution.2. Temperature fluctuations affecting solubility.3. Degradation of the compound in the aqueous solution.1. Prepare Fresh Working Solutions: For optimal results, prepare the final aqueous working solution of this compound fresh for each experiment.2. Maintain Constant Temperature: Store and use the aqueous solution at a constant and appropriate temperature for your experiment.3. pH Control: Ensure the pH of your aqueous buffer is maintained, as pH shifts can significantly impact the solubility of weakly basic compounds like this compound.
Inconsistent experimental results. The effective concentration of the inhibitor is variable due to undetected microprecipitation.1. Visual Inspection: Before each use, carefully inspect the solution against a light source for any signs of cloudiness or particulates.2. Consider Filtration: For critical applications, filtering the final working solution through a 0.22 µm syringe filter compatible with your solvent system may be considered, although this could potentially reduce the concentration if the compound adheres to the filter.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ensure the DMSO is of high purity and has a low water content, as moisture can affect the stability and solubility of the compound.

Q2: How should I store the this compound stock solution?

A2: It is recommended to aliquot the high-concentration DMSO stock solution into single-use volumes and store them at -20°C for short-term storage or -80°C for long-term storage. This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.

Q3: Why does this compound precipitate when I add it to my cell culture medium?

A3: this compound, like many small molecule inhibitors, is hydrophobic. When a concentrated solution in an organic solvent like DMSO is rapidly diluted into an aqueous environment like cell culture medium, the drastic change in polarity can cause the compound to "crash out" and form a precipitate. Following the recommendations in the troubleshooting guide, such as performing serial dilutions in DMSO first, can mitigate this issue.

Solubility and Concentration

Q4: What is the aqueous solubility of this compound?

A4: The hydrochloride salt of this compound is reported to be soluble up to 20 mM in water. However, its solubility in buffered solutions, such as Phosphate Buffered Saline (PBS) or cell culture media, will be pH-dependent. As a weakly basic compound, this compound is expected to be more soluble at a lower pH.

Q5: How does pH affect the solubility of this compound?

A5: this compound contains a quinoline (B57606) moiety, which is a weak base. The pKa of quinoline is approximately 4.90.[1] Therefore, in aqueous solutions with a pH below its pKa, a higher proportion of the compound will be in its more soluble, protonated (ionized) form. In solutions with a pH significantly above the pKa, such as in physiological buffers (pH ~7.4), the compound will be predominantly in its less soluble, neutral (un-ionized) form.

Q6: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A6: For most cell lines, the final concentration of DMSO should be kept at or below 0.1% to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Quantitative Data

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueSource
Molecular Weight340.89 g/mol
FormulaC₂₁H₂₄N₂·HCl
CAS Number478341-55-8
Reported Solubility in WaterUp to 20 mM[2]
Estimated pKa~4.9 (based on quinoline)[1]
Table 2: Expected pH-Dependent Aqueous Solubility of this compound

This table illustrates the expected trend in solubility for a weakly basic compound like this compound. Actual values should be determined empirically for your specific buffer system.

pH of Aqueous BufferExpected Relative SolubilityPredominant FormRationale
3.0HighProtonated (Ionized)At a pH below the pKa, the compound is protonated, leading to higher solubility in aqueous solutions.
5.0ModerateMix of Protonated and NeutralAs the pH approaches the pKa, the proportion of the less soluble neutral form increases.
7.4 (e.g., PBS)LowNeutral (Un-ionized)At physiological pH, the compound is predominantly in its less soluble, neutral form, increasing the risk of precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution of this compound for long-term storage.

Materials:

  • This compound hydrochloride (MW: 340.89 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Weigh out 3.41 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Anhydrous DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform an intermediate dilution in DMSO:

    • Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of anhydrous DMSO. This results in a 100 µM intermediate stock solution.

  • Prepare the final working solution:

    • Add 100 µL of the 100 µM intermediate stock solution to 9.9 mL of pre-warmed cell culture medium. This results in a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%.

    • Alternatively, for a 10 µM final concentration, you can prepare a 1 mM intermediate stock (10 µL of 10 mM stock into 90 µL of DMSO) and then add 10 µL of this intermediate stock to 990 µL of medium.

  • Mix the final working solution gently but thoroughly by inverting the tube several times.

  • Use the freshly prepared working solution for your experiment immediately.

Visualizations

Signaling Pathway of T-Cell Activation and Inhibition by this compound

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CRAC CRAC Channel TCR->CRAC 2. Signal Cascade Kv1_3 Kv1.3 Channel Ca_int Intracellular Ca²⁺ CRAC->Ca_int 3. Ca²⁺ Influx Calcineurin_inactive Calcineurin (Inactive) Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P 6. Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription 7. Nuclear Translocation T_Cell_Activation T-Cell Activation & Proliferation Gene_Transcription->T_Cell_Activation 8. Protein Synthesis Antigen Antigen Antigen->TCR 1. Binding Ca_ext Extracellular Ca²⁺ Ca_ext->CRAC K_int Intracellular K⁺ K_int->Kv1_3 Ca_int->Calcineurin_inactive 5. Activation CP339818 This compound CP339818->Kv1_3 Blockade

Caption: Inhibition of T-cell activation by this compound.

Experimental Workflow for Preparing this compound Working Solution

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (on day of experiment) weigh 1. Weigh this compound (e.g., 3.41 mg) dissolve 2. Dissolve in Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->dissolve aliquot 3. Aliquot into single-use tubes dissolve->aliquot store 4. Store at -20°C / -80°C aliquot->store thaw 5. Thaw one aliquot of stock solution store->thaw Retrieve for experiment intermediate 6. Prepare intermediate dilution in Anhydrous DMSO thaw->intermediate final_dilution 7. Add intermediate dilution to pre-warmed aqueous buffer/medium intermediate->final_dilution mix 8. Mix gently and use immediately final_dilution->mix

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Validating the Activity of a New Batch of CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on validating the activity of a new batch of CP-339818. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

General Information: Understanding this compound

It is important to clarify that this compound is not a Janus Kinase (JAK) inhibitor. Extensive research and documentation identify this compound as a potent, non-peptide blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. Its primary mechanism of action involves the suppression of T-cell activation by inhibiting these channels, which are crucial for maintaining the membrane potential required for sustained calcium signaling upon T-cell receptor stimulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a voltage-gated potassium channel blocker that shows selectivity for Kv1.3 and Kv1.4. In the context of immunology research, its most well-characterized function is the suppression of T-lymphocyte activation. By blocking Kv1.3 channels, this compound hyperpolarizes the T-cell membrane, which in turn reduces the driving force for calcium influx necessary for T-cell activation and proliferation.

Q2: My new batch of this compound is not showing the expected inhibitory effect on T-cell proliferation. What could be the issue?

A2: There are several potential reasons for this observation:

  • Incorrect Concentration: Verify your calculations for the final concentration of this compound in your assay. It's advisable to perform a dose-response curve to determine the IC50 in your specific experimental setup.

  • Solubility Issues: this compound hydrochloride is soluble in water up to 20 mM. Ensure that the compound is fully dissolved. If you observe any precipitation, sonication may be helpful.

  • Compound Degradation: Improper storage can lead to the degradation of the compound. Stock solutions of this compound hydrochloride should be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Cell Health and Passage Number: Ensure your T-cells are healthy and within a consistent passage number range, as cellular responses can change with extensive passaging.

  • Assay Conditions: The level of T-cell activation can influence the apparent potency of the inhibitor. Ensure your stimulation conditions (e.g., anti-CD3/CD28 concentration) are consistent across experiments.

Q3: How can I definitively confirm the activity of my new batch of this compound as a Kv1.3 channel blocker?

A3: The gold standard for confirming the activity and potency of a Kv1.3 channel blocker is the whole-cell patch-clamp electrophysiology technique. This method directly measures the potassium currents through the Kv1.3 channels in the presence and absence of the inhibitor, allowing for the determination of the IC50 value. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: Are there alternative, higher-throughput methods to validate the activity of this compound?

A4: Yes, for higher throughput screening, you can use cell-based assays such as a Rubidium (Rb+) flux assay or a membrane potential-sensitive dye-based assay. These methods indirectly measure the activity of potassium channels. Additionally, a T-cell proliferation assay serves as a functional validation of the compound's expected biological effect.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values between experiments Experimental variability in cell density, stimulation, or incubation times.Standardize all assay parameters, including cell passage number, seeding density, and reagent preparation.
"Reverse use dependence," where the drug's efficacy changes with the frequency and duration of channel activation.[1]For electrophysiology, use a consistent voltage pulse protocol. For cell-based assays, ensure consistent pre-incubation and stimulation times.
High background in T-cell proliferation assay Suboptimal culture conditions or T-cell activation in the unstimulated control group.Ensure proper cell handling to minimize spontaneous activation. Consider serum-starving cells before the assay if appropriate for your cell type.
This compound appears less potent than expected The specific T-cell subset being used may have different levels of Kv1.3 expression.Effector memory T-cells (TEM) have higher Kv1.3 expression than naive or central memory T-cells. Characterize your T-cell population if inconsistent results persist.
The compound may be binding to plasticware.Use low-protein-binding plates and tubes for preparing and storing dilute solutions of the compound.

Data Presentation

Table 1: Reported IC50 Values for this compound

Target Reported IC50
Kv1.3 Channel~200 nM
Kv1.4 Channel~300 nM

Mandatory Visualizations

G Mechanism of T-Cell Activation and Inhibition by this compound TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg Antigen Antigen/MHC Antigen->TCR IP3 IP3 PLCg->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release CRAC CRAC Channel Ca_release->CRAC Store Depletion Ca_influx Ca²⁺ Influx CRAC->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Proliferation T-Cell Proliferation Gene_expression->Proliferation Kv13 Kv1.3 Channel Membrane_potential Membrane Potential Maintenance Kv13->Membrane_potential K⁺ Efflux Membrane_potential->CRAC Maintains Driving Force CP339818 This compound CP339818->Kv13 Blocks G Experimental Workflow for Validating this compound Activity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Working Solutions add_compound Add Serial Dilutions of this compound prep_compound->add_compound prep_cells Culture and Prepare Target Cells (e.g., Jurkat, primary T-cells) plate_cells Plate Cells prep_cells->plate_cells plate_cells->add_compound incubate Pre-incubate with Compound add_compound->incubate stimulate Stimulate T-Cell Activation (e.g., anti-CD3/CD28) incubate->stimulate incubate_prolif Incubate for Proliferation (48-72 hours) stimulate->incubate_prolif add_reagent Add Proliferation Reagent (e.g., MTT, CFSE) incubate_prolif->add_reagent read_plate Read Plate (Spectrophotometer/Flow Cytometer) add_reagent->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

References

Validation & Comparative

A Comparative Guide to Kv1.3 Channel Inhibitors: CP-339818 vs. ShK-186 in Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for autoimmune diseases, the voltage-gated potassium channel Kv1.3 has emerged as a prime target. This channel is crucial for the activation and proliferation of effector memory T cells (TEM), which are key mediators in a variety of autoimmune conditions. This guide provides a detailed comparison of two distinct inhibitors of Kv1.3: CP-339818, a small-molecule compound, and ShK-186 (also known as dalazatide), a peptide derived from sea anemone venom. We will delve into their mechanisms of action, potency, selectivity, and performance in preclinical autoimmune models, presenting a clear overview for researchers and drug development professionals.

Mechanism of Action: Targeting T-Cell Activation

Both this compound and ShK-186 exert their immunomodulatory effects by inhibiting the Kv1.3 channel on T lymphocytes. The sustained potassium efflux through Kv1.3 channels is essential to maintain the negative membrane potential required for calcium influx upon T-cell receptor activation. By blocking this channel, these inhibitors prevent the sustained calcium signaling necessary for T-cell activation, cytokine production, and proliferation, thereby dampening the autoimmune response. Effector memory T-cells, which are key in autoimmune diseases, are particularly dependent on Kv1.3 channels.[1][2]

Kv1.3 Signaling Pathway in T-Cell Activation Mechanism of Kv1.3 Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors TCR T-Cell Receptor (TCR) CRAC CRAC Channel TCR->CRAC opens Kv1.3 Kv1.3 Channel Kv1.3->TCR maintains membrane potential for sustained Ca2+ influx Ca_Signal Increased Intracellular Ca2+ CRAC->Ca_Signal Ca2+ influx CP339818 This compound CP339818->Kv1.3 blocks ShK186 ShK-186 ShK186->Kv1.3 blocks Antigen Antigen Presentation Antigen->TCR activates Activation T-Cell Activation (Cytokine Production, Proliferation) Ca_Signal->Activation

Caption: Inhibition of the Kv1.3 channel by this compound and ShK-186 disrupts T-cell activation.

Potency and Selectivity: A Tale of Two Molecules

A critical aspect of any targeted therapy is its potency and selectivity. ShK-186, a peptide, demonstrates exceptionally high potency in the picomolar range. In contrast, the small molecule this compound has a potency in the nanomolar range. Furthermore, ShK-186 exhibits remarkable selectivity for Kv1.3 over the closely related Kv1.1 channel, a feature that is crucial for avoiding potential neurological side effects. This compound, while selective over many other Kv channels, also inhibits Kv1.4 at similar concentrations to Kv1.3. Early development of this compound was reportedly challenged by a lack of selectivity over sodium channels.

CompoundTypeTargetIC50 (Kv1.3)IC50 (Kv1.1)IC50 (Kv1.4)Selectivity (Kv1.3 vs Kv1.1)Reference
This compound Small MoleculeKv1.3 / Kv1.4~200 nMWeaker blocking effect~300 nM-[3][4]
ShK-186 PeptideKv1.365 ± 5 pM>100-fold higher>1000-fold higher>100-fold[2]

Efficacy in Preclinical Autoimmune Models

ShK-186 Efficacy Data
Animal ModelDisease ModeledDosing RegimenKey FindingsReference
Chronic Relapsing-Remitting Experimental Autoimmune Encephalomyelitis (CR-EAE) Multiple Sclerosis100 µg/kg, daily or every 3 daysSignificantly lower mean daily clinical score compared to placebo. No significant difference between daily and every-third-day dosing.[5]
Pristane-Induced Arthritis (PIA) Rheumatoid Arthritis100 µg/kg, every other dayAs effective as daily administration in reducing the number of affected joints and severity of swelling. Statistically significant reduction in mean clinical score (14.6 ± 4.1 vs. 20.4 ± 5.9 for placebo).[5]
Delayed-Type Hypersensitivity (DTH) T-cell mediated inflammation100 µg/kg, single s.c. injectionReduced DTH response at all time points compared to saline-treated rats.[2]

Pharmacokinetics and Clinical Development

ShK-186 (Dalazatide): This peptide exhibits a prolonged therapeutic effect due to its slow release from the subcutaneous injection site and its long residence time on the Kv1.3 channel.[6] This allows for less frequent dosing, with studies showing that administration every 2 to 5 days can be as effective as daily dosing in animal models.[5][6] Dalazatide has progressed to human clinical trials. A Phase 1b trial in patients with active plaque psoriasis demonstrated that the treatment was well-tolerated and showed clinical improvement.[1][7] In the 60 mcg dose group, 90% of subjects had a reduction in their Psoriasis Area and Severity Index (PASI) score.[7]

This compound: As a small molecule, this compound would be expected to have different pharmacokinetic properties, potentially including oral bioavailability. However, detailed preclinical pharmacokinetic data and information regarding its clinical development are scarce in published literature, which aligns with reports of its discontinuation.

Experimental Protocols

Electrophysiology for Channel Selectivity

To determine the IC50 values and selectivity of Kv1.3 inhibitors, whole-cell patch-clamp recordings are typically performed on mammalian cells (e.g., L929 fibroblasts) stably expressing the specific potassium channel subtypes (e.g., Kv1.3, Kv1.1, Kv1.4).

Electrophysiology Workflow Experimental Workflow: Patch-Clamp Electrophysiology Cell_Culture Culture cells expressing specific Kv channels Patch_Clamp Perform whole-cell patch-clamp recording Cell_Culture->Patch_Clamp Apply_Compound Apply varying concentrations of inhibitor (e.g., ShK-186) Patch_Clamp->Apply_Compound Measure_Current Measure potassium current inhibition Apply_Compound->Measure_Current Analyze_Data Calculate IC50 values and determine selectivity Measure_Current->Analyze_Data

Caption: Workflow for determining inhibitor potency and selectivity.

A pulse protocol is used to elicit channel currents, and the inhibitory effect of the compound is measured at various concentrations to generate a dose-response curve from which the IC50 is calculated.

Pristane-Induced Arthritis (PIA) in Rats

The PIA model is a well-established model for rheumatoid arthritis.

  • Induction: Female DA rats are injected subcutaneously at the base of the tail with pristane.

  • Disease Monitoring: Animals are monitored daily for signs of arthritis, and clinical scores are assigned based on the swelling and redness of joints (toes, midfoot, digits, knuckles, ankles, and wrists). A common scoring system assigns one point for each affected small joint and five points for each swollen ankle or wrist, with a maximum possible score per animal.

  • Treatment: Once a clinical score of ≥1 is observed, animals are randomized into treatment groups and receive subcutaneous injections of the test compound (e.g., 100 µg/kg ShK-186) or a vehicle control at specified intervals (e.g., daily or every other day).

  • Outcome Measurement: The primary outcome is the change in the clinical arthritis score over the course of the study.[5]

Conclusion

The comparison between this compound and ShK-186 highlights a classic divergence in drug development paths. ShK-186 (dalazatide) stands out as a highly potent and selective peptide inhibitor of Kv1.3 with demonstrated efficacy in multiple preclinical models of autoimmunity and promising results from early clinical trials. Its long-lasting effect is a significant advantage for therapeutic administration. In contrast, while this compound represents an effort to develop a small-molecule alternative, the publicly available data on its in vivo efficacy and pharmacokinetics is limited, and its development appears to have been halted. For researchers in the field, ShK-186 represents a benchmark for Kv1.3-targeted therapy, showcasing the potential of this mechanism in treating autoimmune diseases.

References

A Comparative Guide to the Efficacy of CP-339818 and Other Kv1.3 Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target, particularly in the realm of autoimmune diseases. Its crucial role in the activation and proliferation of T-lymphocytes makes it an attractive point of intervention for immunomodulatory therapies. This guide provides a comparative analysis of the efficacy of CP-339818, a notable Kv1.3 blocker, against other prominent inhibitors of this channel. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The Role of Kv1.3 in T-Lymphocyte Activation

The activation of T-lymphocytes is a cornerstone of the adaptive immune response. This process is initiated by the interaction of a T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This interaction triggers a signaling cascade that leads to a sustained increase in intracellular calcium concentration ([Ca2+]i). This elevated calcium level is critical for the activation of downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which ultimately drives the transcription of genes essential for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[1][2]

The Kv1.3 channel plays a pivotal role in maintaining the necessary electrochemical gradient for this sustained calcium influx.[1][3] By facilitating the efflux of potassium ions (K+), the Kv1.3 channel helps to hyperpolarize the cell membrane, thereby providing the driving force for calcium entry through store-operated calcium release-activated calcium (CRAC) channels.[1] Blockade of the Kv1.3 channel disrupts this process, leading to a reduction in calcium signaling and subsequent inhibition of T-cell activation and proliferation.[2][4] Effector memory T-cells (TEM), which are key players in many autoimmune diseases, are particularly dependent on Kv1.3 channels for their function.[4][5]

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane TCR TCR Calcineurin Calcineurin TCR->Calcineurin Signal Cascade Kv1_3 Kv1.3 Channel CRAC CRAC Channel Kv1_3->CRAC Maintains Driving Force K_ext Extracellular K⁺ Kv1_3->K_ext K⁺ Efflux Ca_int Intracellular Ca²⁺ CRAC->Ca_int Ca²⁺ Influx APC APC APC->TCR Antigen Presentation Ca_ext Extracellular Ca²⁺ Ca_ext->CRAC Ca_int->Calcineurin Activates K_int Intracellular K⁺ K_int->Kv1_3 NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription

T-Lymphocyte activation signaling pathway involving Kv1.3.

Comparative Efficacy of Kv1.3 Blockers

The development of Kv1.3 channel blockers has yielded a diverse range of compounds, from small molecules to peptide toxins. Their efficacy is primarily evaluated based on their potency (typically measured as the half-maximal inhibitory concentration, IC50) and their selectivity for Kv1.3 over other ion channels.

This compound: A Non-Peptide Blocker

This compound is a non-peptide small molecule that potently blocks the Kv1.3 channel.[6] It exhibits a use-dependent mechanism of action, preferentially binding to the C-type inactivated state of the channel.[7] While effective, a notable characteristic of this compound is its concurrent inhibition of the Kv1.4 channel at comparable concentrations.[7][8] This lack of high selectivity can be a concern in therapeutic applications where off-target effects are undesirable.

Other Prominent Kv1.3 Blockers

A variety of other compounds have been developed and characterized for their Kv1.3 inhibitory activity. These can be broadly categorized as peptide toxins and other small molecules.

  • Peptide Toxins: Derived from sources like sea anemones and scorpions, these are often highly potent and selective blockers of Kv1.3.

    • ShK Toxin and Analogs (e.g., ShK-186, ShK-192): The ShK toxin from the sea anemone Stichodactyla helianthus is an extremely potent Kv1.3 blocker with an IC50 in the picomolar range.[9] Analogs like ShK-186 and ShK-192 have been engineered to improve selectivity over other Kv channels, such as Kv1.1, and to enhance stability.[10][11] ShK-186 has even progressed to clinical trials.[11]

    • Margatoxin (MgTX): A toxin from scorpion venom, Margatoxin is a potent blocker of Kv1.3 but also inhibits Kv1.1 and Kv1.2.[3][9]

    • Vm24: This toxin from the scorpion Vaejovis mexicanus smithi demonstrates high affinity and selectivity for Kv1.3.[3]

    • ADWX-1: A peptide inhibitor with exceptionally high potency for Kv1.3, with an IC50 in the picomolar range.[12]

  • Other Small Molecules:

    • PAP-1: A phenoxyalkoxypsoralen derivative that is a potent and selective Kv1.3 blocker. It has been shown to be effective in animal models of autoimmune diseases.[4][9]

    • Clofazimine (B1669197): An anti-leprosy drug that was later identified as a Kv1.3 channel blocker.[8][13] It acts in a state-dependent manner.[13]

Quantitative Comparison of Kv1.3 Blockers

The following table summarizes the inhibitory potency (IC50) of this compound and other selected Kv1.3 blockers.

BlockerTypeKv1.3 IC50Selectivity Notes
This compound Small Molecule~120-200 nM[6][8]Also blocks Kv1.4 (~300 nM)[7]
ShK Peptide Toxin~11 pM[9]Also blocks Kv1.1, Kv1.4, and Kv1.6 at picomolar concentrations[9]
ShK-186 Peptide Toxin~69-71 pM[3][10]>100-fold selective over Kv1.1[3]
ShK-192 Peptide Toxin~140 pM[10]~160-fold selective for Kv1.3 over Kv1.1[10]
ADWX-1 Peptide Toxin~1.89 pM[12]Potent and selective for Kv1.3[12]
Margatoxin (MgTX) Peptide ToxinPotent BlockerAlso inhibits Kv1.1 and Kv1.2[3]
PAP-1 Small MoleculePotent BlockerSelective for Kv1.3[4][9]
Clofazimine Small Molecule~300 nM[8][13]Selective for Kv1.3[13]

Experimental Protocols

The characterization of Kv1.3 blockers relies on a set of key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring the activity of ion channels like Kv1.3 and assessing the inhibitory effects of compounds.

Objective: To measure Kv1.3 potassium currents in response to voltage changes and determine the IC50 of a blocker.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the human Kv1.3 channel (e.g., L929 or HEK293 cells) or isolated human T-lymphocytes.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are pulled to have a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose (pH 7.4).

    • Intracellular (Pipette) Solution (in mM): 140 KF, 11 K2-EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.2).

  • Recording Procedure:

    • Establish a whole-cell configuration.

    • Hold the cell membrane potential at -80 mV.

    • Apply depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) to elicit Kv1.3 currents.

    • Perfuse the cells with the extracellular solution containing varying concentrations of the test compound (e.g., this compound).

    • Record the reduction in the peak outward K+ current at each concentration.

  • Data Analysis: Plot the percentage of current inhibition against the logarithm of the blocker concentration. Fit the data with the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow A Prepare Cells (e.g., Kv1.3 expressing cell line) C Establish Whole-Cell Patch-Clamp Configuration A->C B Pull Glass Pipette & Fill with Intracellular Solution B->C D Apply Voltage Protocol (e.g., -80mV to +40mV) C->D E Record Baseline Kv1.3 Current D->E F Perfuse with Blocker (Varying Concentrations) E->F G Record Inhibited Kv1.3 Current F->G H Washout Blocker & Record Recovery G->H I Analyze Data: Plot Dose-Response Curve G->I J Calculate IC50 I->J

Workflow for whole-cell patch-clamp recording of Kv1.3 channels.
T-Lymphocyte Proliferation Assay

This assay assesses the functional consequence of Kv1.3 blockade on T-cell activation.

Objective: To measure the effect of a Kv1.3 blocker on the proliferation of T-lymphocytes following stimulation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well plate in complete RPMI-1640 medium.

  • Treatment: Add the Kv1.3 blocker (e.g., this compound) at various concentrations to the wells.

  • Stimulation: Stimulate the T-cells with a mitogen such as phytohemagglutinin (PHA) or with anti-CD3/CD28 beads to mimic TCR activation.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • Add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1 or MTT) for the final 4-18 hours of incubation.

    • Measure the incorporation of [3H]-thymidine (scintillation counting) or the colorimetric change (spectrophotometry) as an index of cell proliferation.

  • Data Analysis: Compare the proliferation in treated cells to untreated (but stimulated) controls to determine the inhibitory effect of the compound.

Conclusion

This compound is a potent, non-peptide blocker of the Kv1.3 channel that effectively suppresses T-cell activation. Its primary drawback in a comparative context is its limited selectivity, particularly against the Kv1.4 channel. In contrast, peptide-based inhibitors, especially engineered analogs like ShK-186, offer significantly higher potency and selectivity, making them highly attractive candidates for therapeutic development. Small molecules like PAP-1 also provide a high degree of selectivity. The choice of a Kv1.3 blocker for research or therapeutic development will depend on the specific requirements of the application, balancing factors such as potency, selectivity, oral bioavailability, and production cost. While peptide toxins demonstrate superior profiles in terms of potency and selectivity, small molecules like this compound remain valuable tools for studying the physiological roles of Kv1.3 and Kv1.4 channels.

References

CP-339818: A Comparative Guide to its Ion Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of CP-339818, a potent blocker of the voltage-gated potassium channel Kv1.3. The information presented herein is intended to assist researchers in evaluating its potential applications and off-target effects.

Introduction

This compound is a non-peptide small molecule that has garnered significant interest for its potent inhibition of the Kv1.3 channel, a key regulator of T-lymphocyte activation.[1] By blocking Kv1.3, this compound can suppress the immune response, making it a valuable tool for studying autoimmune diseases and a potential therapeutic candidate. This guide offers a detailed comparison of its activity against various ion channels, supported by available experimental data.

Selectivity Profile of this compound

The inhibitory activity of this compound has been characterized against a panel of voltage-gated potassium (Kv) channels and other ion channels. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Ion Channel FamilySubtypeIC50 (µM)Selectivity vs. Kv1.3Reference
Potassium (Kv) Kv1.3 0.2 -[1]
Kv1.4 0.3 1.5-fold[2]
Kv1.162310-fold[2]
Kv1.21470-fold[2]
Kv1.51995-fold[2]
Kv1.620100-fold[2]
Kv3.11785-fold[2]
Kv3.21050-fold[2]
Kv3.436180-fold[2]
Kv4.2>10>50-fold[2]
Hyperpolarization-activated cyclic nucleotide-gated (HCN) HCN118.994.5-fold[1]
HCN443.4217-fold[1]
Calcium-activated Potassium (KCa) ->500>2500-fold[2]
Calcium Release-Activated Calcium (CRAC) ->100>500-fold[2]
Voltage-gated Sodium (Nav) Not Reported--
Voltage-gated Calcium (Cav) Not Reported--

Note: The selectivity of this compound against voltage-gated sodium (Nav) and calcium (Cav) channels has not been reported in the reviewed literature.

T-Lymphocyte Activation Signaling Pathway

The primary therapeutic potential of this compound stems from its ability to inhibit T-lymphocyte activation by blocking Kv1.3 channels. The diagram below illustrates the critical role of Kv1.3 in this signaling cascade.

T_Cell_Activation T-Cell Activation Pathway and the Role of Kv1.3 cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Kv1_3 Kv1.3 Channel TCR->Kv1_3 Depolarization Opens PLC Phospholipase C (PLC) TCR->PLC K_out K⁺ Efflux Kv1_3->K_out CRAC CRAC Channel Ca_in Ca²⁺ Influx CRAC->Ca_in IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->CRAC Store Depletion Activates Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene Gene Transcription (e.g., IL-2) NFAT_nuc->Gene Activation T-Cell Activation (Proliferation, Cytokine Release) Gene->Activation APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation K_out->CRAC Maintains Driving Force for Ca_in->Ca_cyto CP339818 This compound CP339818->Kv1_3 Blocks

T-Cell activation pathway involving Kv1.3.

Upon antigen presentation by an antigen-presenting cell (APC) to the T-cell receptor (TCR), a signaling cascade is initiated. This leads to the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER). The depletion of ER Ca²⁺ stores triggers the opening of Calcium Release-Activated Calcium (CRAC) channels in the plasma membrane, allowing for a sustained influx of extracellular Ca²⁺. This rise in intracellular Ca²⁺ activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). NFAT then translocates to the nucleus to initiate the transcription of genes required for T-cell activation, such as Interleukin-2 (IL-2).

The initial influx of Ca²⁺ causes membrane depolarization, which opens voltage-gated Kv1.3 channels. The subsequent efflux of potassium (K⁺) ions through Kv1.3 channels repolarizes the membrane, maintaining the electrochemical gradient necessary for sustained Ca²⁺ influx through CRAC channels. By blocking Kv1.3, this compound inhibits this repolarization, leading to a reduction in the driving force for Ca²⁺ entry, thereby suppressing T-cell activation.

Experimental Protocols

The following provides a representative methodology for determining the IC50 of a compound against Kv1.3 channels using whole-cell patch-clamp electrophysiology.

Cell Preparation:

  • Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.3 channel are commonly used.

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate growth medium.

  • For recording, cells are dissociated and plated onto glass coverslips.

Electrophysiological Recording:

  • Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Recording Procedure:

    • A coverslip with adherent cells is placed in the recording chamber and perfused with the extracellular solution.

    • A glass pipette filled with the intracellular solution is brought into contact with a cell to form a high-resistance (>1 GΩ) seal (cell-attached configuration).

    • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV.

    • Kv1.3 currents are elicited by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

    • The test compound (this compound) is applied at various concentrations through the perfusion system.

    • The peak outward current at each concentration is measured and compared to the control current to determine the percentage of inhibition.

    • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Data Analysis Workflow:

The following diagram outlines the general workflow for analyzing the electrophysiological data to determine the IC50 value.

Data_Analysis_Workflow IC50 Determination Workflow A Whole-Cell Recording B Apply Voltage Pulses A->B C Record Control Current B->C D Apply this compound (Increasing Concentrations) C->D E Record Current at Each Concentration D->E F Measure Peak Outward Current E->F G Calculate % Inhibition F->G H Plot Concentration-Response Curve G->H I Fit to Hill Equation H->I J Determine IC50 I->J

Workflow for IC50 determination.

Conclusion

This compound is a potent and selective inhibitor of the Kv1.3 and Kv1.4 potassium channels. Its high degree of selectivity against other Kv channels makes it a valuable pharmacological tool for investigating the physiological and pathological roles of Kv1.3. The lack of data on its activity against Nav and Cav channels warrants further investigation to fully characterize its selectivity profile. The detailed understanding of its mechanism of action in T-cell activation provides a strong rationale for its exploration in the context of immune-mediated disorders.

References

Unveiling the Advantages of CP-339818: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of ion channel inhibitors, the choice between small molecules and peptide-based therapeutics is a critical one. This guide provides an in-depth comparison of the non-peptide Kv1.3 channel blocker, CP-339818, and peptide-based inhibitors, offering a comprehensive overview of their respective advantages, supported by experimental data and detailed protocols.

The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target, particularly in the context of autoimmune diseases and other conditions involving T-lymphocyte activation. Both small molecules, like this compound, and peptide-based inhibitors have been developed to modulate the activity of this channel. This guide aims to provide an objective comparison to aid in the selection of the most appropriate tool for specific research and development needs.

At a Glance: this compound vs. Peptide-Based Inhibitors

FeatureThis compoundPeptide-Based Inhibitors
Molecular Nature Small Molecule (Non-peptide)Peptides (e.g., ShK and its analogs)
Primary Target Kv1.3, Kv1.4Kv1.3 (often with higher selectivity)
Cell Permeability Generally higherCan be lower, often requires modification
Oral Bioavailability Potentially higherGenerally low
Proteolytic Stability HighLow, susceptible to degradation
Specificity Can have off-target effectsCan be engineered for very high specificity
Manufacturing Typically more straightforward and cost-effectiveCan be more complex and costly

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency and selectivity of this compound and representative peptide-based inhibitors against Kv1.3 and other related potassium channels.

Table 1: Inhibitory Potency (IC50/Kd) Against Kv1.3

InhibitorTypePotency (IC50/Kd)Source
This compoundSmall Molecule~200 nM (IC50)[1]
ShKPeptide~10 pM (Kd)[2]
ShK(L5)Peptide69 pM (Kd)[2]
MargatoxinPeptide110 ± 12 pM (Kd)[2]
PAP-1Small Molecule2 nM (EC50)[3]

Table 2: Selectivity Profile Against Other Kv Channels

InhibitorKv1.1 (IC50/Kd)Kv1.2 (IC50/Kd)Kv1.4 (IC50/Kd)Kv1.5 (IC50/Kd)Source
This compoundWeaker blocking effectsWeaker blocking effects~300 nM (IC50)Weaker blocking effects
ShK28 ± 6 pM (Kd)10 ± 1 nM (Kd)--[2]
ShK(L5)>10 nM (Kd)>100 nM (Kd)--[2]
Margatoxin10 ± 1 nM (Kd)520 ± 1 pM (Kd)--[2]
PAP-1>66 nM (EC50)>250 nM (EC50)-46 nM (EC50)[3]

Key Advantages of this compound

The primary advantages of this compound, as a small molecule inhibitor, lie in its physicochemical properties which often translate to more favorable pharmacokinetics compared to peptide-based inhibitors.

  • Oral Bioavailability: Small molecules like this compound generally exhibit better oral bioavailability, allowing for more convenient administration routes in potential therapeutic applications.

  • Cell Permeability: Their smaller size and lipophilic nature often facilitate easier passage across cell membranes to reach their intracellular targets.

  • Proteolytic Stability: Unlike peptides, which are susceptible to degradation by proteases, small molecules are typically more stable in biological fluids, leading to a longer half-life.

  • Cost of Manufacturing: The synthesis of small molecules is often less complex and more cost-effective than the production of therapeutic peptides.

Advantages of Peptide-Based Inhibitors

Peptide-based inhibitors, often derived from natural toxins, offer distinct advantages, primarily in their high potency and specificity.

  • High Potency and Specificity: Peptides can be engineered to bind to their target with very high affinity and selectivity, often in the picomolar range. This can minimize off-target effects. For example, the peptide inhibitor ShK(L5) demonstrates over 100-fold selectivity for Kv1.3 over the closely related Kv1.1 channel.[2]

  • Large Interaction Surface: Peptides can interact with larger surface areas on their target protein, which can be advantageous for inhibiting protein-protein interactions or targeting ion channel pores with high specificity.

  • Rational Design: The structure of peptides can be rationally modified to enhance their properties, such as selectivity and stability.

Signaling Pathway and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the underlying biological pathways and the experimental procedures used to evaluate them.

Kv1_3_Signaling_Pathway cluster_TCell T-Lymphocyte TCR TCR PLC PLCγ1 TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca²⁺ Release CRAC CRAC Channel ER->CRAC Ca_influx CRAC->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activation NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription Kv1_3 Kv1.3 K_efflux Kv1_3->K_efflux Maintains Membrane Potential K_efflux->CRAC Sustains Ca²⁺ Influx CP_339818 This compound CP_339818->Kv1_3 Inhibits Peptide_Inhibitor Peptide-Based Inhibitor Peptide_Inhibitor->Kv1_3 Inhibits

Caption: Signaling pathway of T-cell activation and the role of Kv1.3 inhibition.

Experimental_Workflow cluster_Inhibitor_Prep Inhibitor Preparation cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Functional Assays cluster_Data_Analysis Data Analysis & Comparison CP_339818_prep Prepare this compound Stock Solution Treatment Treat T-cells with This compound or Peptide Inhibitor CP_339818_prep->Treatment Peptide_prep Synthesize/Prepare Peptide Inhibitor Stock Peptide_prep->Treatment T_cells Isolate Human T-Lymphocytes T_cells->Treatment Patch_Clamp Whole-Cell Patch Clamp (Kv1.3 Current Measurement) Treatment->Patch_Clamp Proliferation_Assay T-cell Proliferation Assay (e.g., CFSE) Treatment->Proliferation_Assay Cytokine_Assay Cytokine Production Assay (e.g., ELISA) Treatment->Cytokine_Assay Data_Analysis Analyze IC50, Selectivity, Proliferation, and Cytokine Levels Patch_Clamp->Data_Analysis Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Comparison Compare Efficacy and Potency of Inhibitors Data_Analysis->Comparison

Caption: General experimental workflow for comparing Kv1.3 inhibitors.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Kv1.3 Channels

Objective: To measure the inhibitory effect of this compound and peptide-based inhibitors on Kv1.3 channel currents in T-lymphocytes.

Methodology:

  • Cell Preparation: Isolate human T-lymphocytes and maintain them in a suitable culture medium.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, and 11 EGTA, adjusted to pH 7.2 with KOH.

  • Recording:

    • Establish a whole-cell configuration on a selected T-lymphocyte.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms).

    • Record baseline currents.

    • Perfuse the cells with the external solution containing either this compound or the peptide inhibitor at various concentrations. The external solution should contain (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Record currents in the presence of the inhibitor.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after inhibitor application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a Hill equation.[4]

T-cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of this compound and peptide-based inhibitors on T-cell proliferation.

Methodology:

  • Cell Labeling:

    • Isolate human peripheral blood mononuclear cells (PBMCs) or purified T-cells.

    • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[5][6]

    • Quench the staining by adding 5 volumes of cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.[5]

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or the peptide inhibitor for 1 hour.

    • Stimulate the T-cells with anti-CD3/CD28 antibodies or a suitable antigen.

    • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.[7]

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if necessary.

    • Acquire the cells on a flow cytometer.

    • Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Data Analysis: Quantify the percentage of proliferated cells and the proliferation index for each condition.

Cytokine Production Assay (ELISA)

Objective: To measure the effect of this compound and peptide-based inhibitors on the production of key cytokines (e.g., IL-2, IFN-γ) by activated T-cells.

Methodology:

  • Cell Culture and Stimulation:

    • Culture T-cells as described in the proliferation assay.

    • After the desired incubation period (e.g., 24-72 hours), collect the cell culture supernatants by centrifugation.[8]

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[9]

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a series of cytokine standards to the wells and incubate.[8]

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.[9]

    • Wash the plate and add streptavidin-HRP.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[8]

  • Data Analysis: Generate a standard curve from the absorbance values of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.

Conclusion

The choice between this compound and peptide-based inhibitors for targeting the Kv1.3 channel is multifaceted and depends on the specific goals of the research or therapeutic development. This compound offers the advantages of a small molecule, including better oral bioavailability and stability, making it a promising candidate for drug development. On the other hand, peptide-based inhibitors provide unparalleled potency and selectivity, which can be crucial for minimizing off-target effects and for use as highly specific research tools. By carefully considering the comparative data and experimental contexts presented in this guide, researchers can make an informed decision on the most suitable inhibitor for their needs.

References

Comparative Analysis of CP-339818 Cross-Reactivity with Alternative Kv1.3 Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a pharmacological agent is paramount. This guide provides a comparative analysis of the cross-reactivity of CP-339818, a known blocker of Kv1.3 and Kv1.4 potassium channels, with other relevant inhibitors. The data presented herein is intended to facilitate informed decisions in experimental design and drug development pipelines.

This compound is a non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4, with IC50 values of approximately 200 nM and 300 nM, respectively. It also exhibits inhibitory activity against HCN1 and HCN4 channels, with IC50 values of 18.9 µM and 43.4 µM, respectively. While it is reported to have weaker effects on other Kv channels such as Kv1.1, Kv1.2, Kv1.5, and Kv1.6, specific quantitative data on its broader selectivity are limited in publicly available literature.

This guide directly compares the known cross-reactivity of this compound with other well-characterized Kv1.3 channel blockers, namely PAP-1 and Margatoxin, to provide a clearer picture of its selectivity within the voltage-gated potassium channel family.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory potency (IC50) of this compound and its comparators against a panel of voltage-gated potassium channels. This allows for a direct comparison of their selectivity profiles.

Target ChannelThis compound (IC50)PAP-1 (IC50)Margatoxin (Kd)
Kv1.1 Weaker Blocking EffectNo Significant Effect at 10 µM4.2 nM
Kv1.2 Weaker Blocking EffectNo Significant Effect at 10 µM6.4 pM
Kv1.3 ~200 nM2 nM11.7 pM[1]
Kv1.4 ~300 nMNo Significant Effect at 10 µMData Not Available
Kv1.5 Weaker Blocking EffectNo Significant Effect at 10 µMData Not Available
Kv1.6 Weaker Blocking EffectNo Significant Effect at 10 µMData Not Available
Kv2.1 Data Not AvailableNo Significant Effect at 10 µMData Not Available
Kv3.1-4 Weaker Blocking EffectData Not AvailableData Not Available
Kv4.2 Weaker Blocking EffectNo Significant Effect at 10 µMData Not Available
Kv10.1 Data Not AvailableNo Significant Effect at 10 µMData Not Available
HCN1 18.9 µM[2]Data Not AvailableData Not Available
HCN4 43.4 µM[2]Data Not AvailableData Not Available

Experimental Protocols

The determination of the inhibitory activity of these compounds typically involves electrophysiological techniques, most commonly the whole-cell patch-clamp method. Below is a generalized protocol representative of those used in the cited studies.

Cell Preparation and Channel Expression:

  • Mammalian cell lines (e.g., CHO, HEK293) or Xenopus laevis oocytes are used for heterologous expression of the specific potassium channel subunits.

  • Cells are transiently or stably transfected with the cDNA encoding the desired channel.

Electrophysiological Recording:

  • Whole-Cell Patch-Clamp: This technique is used to record the ionic currents flowing through the channels in response to controlled changes in the cell membrane potential.

  • Solutions:

    • External (Bath) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 5), CaCl2 (e.g., 2), MgCl2 (e.g., 1), and HEPES (e.g., 10), with pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Typically contains KF or KCl (e.g., 145), MgCl2 (e.g., 2), EGTA (e.g., 10), and HEPES (e.g., 10), with pH adjusted to 7.2.

  • Voltage Protocol:

    • The cell is held at a negative holding potential (e.g., -80 mV).

    • Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit outward potassium currents.

    • The effect of the compound is measured by comparing the current amplitude before and after its application to the bath solution.

  • Data Analysis:

    • Concentration-response curves are generated by applying a range of compound concentrations.

    • The IC50 value, the concentration at which the compound inhibits 50% of the current, is calculated by fitting the data to the Hill equation.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway cluster_membrane Cell Membrane Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux Mediates Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx CP339818 This compound CP339818->Kv1_3 Inhibition Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Maintains Membrane_Potential->Ca_channel Drives T_cell_activation T-Cell Activation Ca_influx->T_cell_activation Leads to Experimental_Workflow start Start cell_prep Cell Culture & Channel Expression start->cell_prep patch_clamp Whole-Cell Patch-Clamp Setup cell_prep->patch_clamp control_rec Record Baseline K+ Current patch_clamp->control_rec compound_app Apply this compound (or comparator) control_rec->compound_app exp_rec Record K+ Current in presence of compound compound_app->exp_rec data_analysis Data Analysis & IC50 Calculation exp_rec->data_analysis end End data_analysis->end

References

Benchmarking CP-339818 and PAP-1 for T Cell Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent T cell inhibitors, CP-339818 (Tofacitinib) and PAP-1. It outlines their distinct mechanisms of action, presents key performance data, and offers standardized experimental protocols for their evaluation.

Introduction: Targeting T Cell Activation

T lymphocytes are central players in the adaptive immune response. Their activation is a tightly regulated process initiated by the T cell receptor (TCR) recognizing a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[1][2] This primary signal, coupled with co-stimulatory signals (e.g., CD28), triggers a cascade of intracellular signaling events.[1][3][4][5] These cascades, involving pathways like PLCγ1, MAPK, and PI3K-AKT, culminate in cytokine production, proliferation, and differentiation, mounting an effective immune response.[6][7]

However, dysregulated T cell activity is a hallmark of autoimmune diseases and transplant rejection. Consequently, inhibiting T cell function is a key therapeutic strategy. This guide focuses on two small molecule inhibitors, this compound and PAP-1, which achieve T cell suppression through fundamentally different but highly effective mechanisms.

Mechanisms of Action

This compound and PAP-1 inhibit T cell function by targeting distinct critical signaling pathways: the JAK/STAT pathway and the Kv1.3 potassium channel, respectively.

This compound, commercially known as Tofacitinib, is a potent inhibitor of Janus kinases (JAKs), with functional specificity for JAK3.

  • The JAK/STAT Pathway: This pathway is crucial for signaling downstream of many cytokine receptors that are essential for lymphocyte development, proliferation, and function.[8][9] When a cytokine (e.g., IL-2, IL-15) binds to its receptor, associated JAKs (often JAK1 and JAK3) become activated and phosphorylate each other.[10] They then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of genes required for T cell proliferation and survival.[8][9]

  • Inhibition by this compound: this compound targets and inhibits JAK3, which is predominantly expressed in hematopoietic cells and plays a vital role in lymphoid cell development.[10][11] By blocking JAK3, this compound prevents the phosphorylation and activation of STAT proteins (like STAT5), thereby interrupting the cytokine signaling required for T cell expansion and effector function.[11][12] Although first developed as a selective JAK3 inhibitor, it also demonstrates activity against JAK1.[13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (γc chain) JAK1 JAK1 JAK3 JAK3 cytokine Cytokine (e.g., IL-2) cytokine->receptor Binds STAT5_inactive STAT5 JAK1->STAT5_inactive Phosphorylates JAK3->STAT5_inactive Phosphorylates STAT5_active p-STAT5 STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerizes DNA DNA STAT5_dimer->DNA Translocates & Binds CP339818 This compound CP339818->JAK3 Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: this compound inhibits the JAK/STAT signaling pathway.

PAP-1 is a potent and selective small molecule blocker of the voltage-gated potassium channel Kv1.3.

  • Role of Kv1.3 in T Cells: The Kv1.3 channel is a key regulator of the membrane potential in T lymphocytes.[14] Following TCR stimulation, an influx of calcium (Ca²⁺) into the cell is required to sustain the activation signals that lead to proliferation and cytokine production.[6] This Ca²⁺ influx is driven by the electrochemical gradient across the plasma membrane. The Kv1.3 channel helps maintain this negative membrane potential by allowing potassium (K⁺) ions to flow out of the cell, which counteracts membrane depolarization. This sustained hyperpolarized state is essential for the continuous influx of Ca²⁺ needed for full T cell activation, particularly in effector memory T cells (TEM), which express high levels of Kv1.3.[14][15][16]

  • Inhibition by PAP-1: PAP-1 potently and selectively blocks the Kv1.3 channel.[17] This blockade prevents the efflux of K⁺ ions, leading to membrane depolarization. The depolarization reduces the electrochemical driving force for Ca²⁺ entry, thus inhibiting the sustained Ca²⁺ signal required for the activation of downstream transcription factors like NFAT (Nuclear Factor of Activated T-cells).[14][15] This ultimately suppresses T cell proliferation and cytokine production, with a pronounced effect on TEM cells.[17][18]

Kv1_3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CRAC CRAC Channel TCR->CRAC Activates Kv1_3 Kv1.3 Channel TCR->Kv1_3 Upregulates Antigen Antigen-MHC Antigen->TCR Binds Ca_in Ca²⁺ Influx CRAC->Ca_in K_out K⁺ Efflux Kv1_3->K_out Ca_sustained Sustained [Ca²⁺]i Ca_in->Ca_sustained NFAT NFAT Activation Ca_sustained->NFAT Proliferation T Cell Proliferation & Cytokine Production NFAT->Proliferation PAP1 PAP-1 PAP1->Kv1_3 Blocks Depolarization Membrane Depolarization PAP1->Depolarization K_out->CRAC Maintains Membrane Potential for Ca²⁺ Influx Depolarization->Ca_in Reduces Experimental_Workflow Isolate 1. Isolate T Cells (e.g., from PBMCs via negative selection) Label 2. Label with Proliferation Dye (Optional) (e.g., CFSE) Isolate->Label Plate 3. Plate Cells (e.g., 1x10^5 cells/well in 96-well plate) Label->Plate Treat 4. Pre-incubate with Inhibitor (this compound or PAP-1 at various concentrations) Plate->Treat Stimulate 5. Add Stimulation (e.g., anti-CD3/CD28 beads or soluble antibodies) Treat->Stimulate Incubate 6. Incubate (e.g., 72-96 hours at 37°C, 5% CO₂) Stimulate->Incubate Measure 7. Measure Outcome Incubate->Measure Proliferation A. Proliferation Assay (CFSE dilution by Flow Cytometry) Measure->Proliferation Cytokine B. Cytokine Analysis (ELISA or CBA on supernatant) Measure->Cytokine Viability C. Viability Assay (e.g., Trypan Blue, Live/Dead stain) Measure->Viability

References

A Comparative Guide to Small Molecule Kv1.3 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent small molecule inhibitors targeting the voltage-gated potassium channel Kv1.3, a key player in the activation of effector memory T-cells and a promising target for autoimmune diseases and other inflammatory conditions.

This document summarizes the performance of several leading small molecule inhibitors—PAP-1, Psora-4, and Clofazimine—supported by experimental data. It includes detailed methodologies for crucial experiments and visual representations of the Kv1.3 signaling pathway and a typical inhibitor screening workflow to aid in the rational selection and application of these compounds in research and development.

Performance Comparison of Kv1.3 Inhibitors

The potency and selectivity of small molecule inhibitors are critical parameters for their utility as research tools and potential as therapeutic agents. The following tables summarize the inhibitory concentrations (IC50) of PAP-1, Psora-4, and Clofazimine against Kv1.3 and a panel of other voltage-gated potassium channels to illustrate their selectivity profiles.

Inhibitor Kv1.3 IC50 (nM) Cell Type Reference
PAP-12L929 cells[1][2]
Psora-43Not Specified
Clofazimine300Jurkat T cells[1][2]

Table 1: Potency of Small Molecule Inhibitors against Kv1.3. This table outlines the half-maximal inhibitory concentration (IC50) of PAP-1, Psora-4, and Clofazimine on the Kv1.3 channel.

Inhibitor Kv1.1 Kv1.2 Kv1.4 Kv1.5 Kv1.6 Kv2.1 Kv3.1 hERG
PAP-1 >10 µM>10 µM>10 µM46 nM>10 µM>10 µM>10 µM>10 µM
Psora-4 >100-fold selectivity>100-fold selectivity>100-fold selectivity7.7 nM>100-fold selectivity>100-fold selectivity>100-fold selectivityNot Specified
Clofazimine >10 µM>10 µMNot Specified>10 µMNot SpecifiedNot Specified>10 µMNot Specified

Table 2: Selectivity Profile of Small Molecule Kv1.3 Inhibitors. This table presents the IC50 values or selectivity folds of the inhibitors against a panel of other potassium channels. A higher IC50 value or selectivity fold indicates greater selectivity for Kv1.3. Data for PAP-1 and Clofazimine are presented as IC50 values from studies where concentrations up to 10 µM showed minimal inhibition[1][2]. Psora-4 data is presented as selectivity fold over Kv1.3.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the Kv1.3 signaling pathway in T-cell activation and a general workflow for screening small molecule inhibitors.

Kv1_3_Signaling_Pathway cluster_TCell T-Cell Antigen Antigen TCR TCR Antigen->TCR 1. TCR Activation PLC PLC TCR->PLC 2. PLC activation PIP2 PIP2 IP3 IP3 PIP2->IP3 3. Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 4. Ca²⁺ release CRAC CRAC Channel ER->CRAC 5. CRAC opening Ca_cyto Ca²⁺ (cytosol) Ca_ER Ca²⁺ CRAC->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin 6. Calcineurin activation Kv1_3 Kv1.3 Channel K_out K⁺ Kv1_3->K_out Maintains membrane potential NFATp NFAT (P) Calcineurin->NFATp 7. Dephosphorylation NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus 8. Nuclear translocation Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription 9. Transcription activation Inhibitor Small Molecule Inhibitor Inhibitor->Kv1_3 Blockade

Figure 1. Kv1.3 Signaling Pathway in T-Cell Activation.

Screening_Workflow cluster_Workflow Inhibitor Screening Workflow Start Start Compound_Library Small Molecule Compound Library Start->Compound_Library Primary_Screening Primary Screening (e.g., High-Throughput Membrane Potential Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination (e.g., Patch-Clamp) Hit_Identification->Dose_Response Active Compounds End End Hit_Identification->End Inactive Compounds Selectivity_Profiling Selectivity Profiling (Panel of Ion Channels) Dose_Response->Selectivity_Profiling Functional_Assays In Vitro Functional Assays (e.g., T-Cell Proliferation) Selectivity_Profiling->Functional_Assays Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization Lead_Optimization->Dose_Response Iterative Improvement In_Vivo_Studies In Vivo Animal Models Lead_Optimization->In_Vivo_Studies Optimized Leads In_Vivo_Studies->End

Figure 2. Experimental Workflow for Kv1.3 Inhibitor Screening.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for key assays used in the characterization of Kv1.3 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition Assay

This protocol is designed to measure the effect of small molecule inhibitors on Kv1.3 channel currents in a mammalian cell line stably expressing the channel.

I. Cell Preparation:

  • Culture Ltk⁻ cells stably transfected with the human Kv1.3 gene in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

II. Solutions:

  • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 2 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in the external solution to the desired final concentrations.

III. Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps to +40 mV for 200 ms (B15284909) every 15 seconds.

  • Record baseline currents for at least 3 minutes to ensure stability.

  • Perfuse the recording chamber with the external solution containing the test inhibitor at various concentrations.

  • Record the current inhibition at each concentration until a steady-state block is achieved.

  • Wash out the inhibitor with the external solution to check for reversibility of the block.

IV. Data Analysis:

  • Measure the peak current amplitude at the +40 mV step before and after inhibitor application.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to the Hill equation to determine the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

This protocol measures the inhibition of T-cell proliferation by small molecule Kv1.3 inhibitors using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

I. Cell Preparation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate CD4+ T-cells from PBMCs by negative selection using a magnetic-activated cell sorting (MACS) kit.

II. CFSE Labeling:

  • Resuspend the isolated T-cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.

  • Quench the staining reaction by adding five volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).

  • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

III. Proliferation Assay:

  • Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.

  • Plate 1 x 10⁵ cells per well in a 96-well round-bottom plate.

  • Pre-incubate the cells with various concentrations of the Kv1.3 inhibitor (or DMSO as a vehicle control) for 1 hour at 37°C.

  • Stimulate the T-cells with anti-CD3/CD28 beads (at a 1:1 bead-to-cell ratio).

  • Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

IV. Flow Cytometry Analysis:

  • Harvest the cells and wash with PBS containing 2% FBS.

  • Acquire the cells on a flow cytometer equipped with a 488 nm laser.

  • Analyze the CFSE fluorescence in the FITC channel.

  • Quantify cell proliferation by gating on the live cell population and analyzing the progressive halving of CFSE fluorescence intensity, which corresponds to successive cell divisions.

  • Calculate the percentage of proliferating cells for each inhibitor concentration and determine the IC50 for proliferation inhibition.

Conclusion

The small molecule inhibitors PAP-1, Psora-4, and Clofazimine demonstrate potent and, in the case of PAP-1 and Psora-4, highly selective inhibition of the Kv1.3 channel. Their distinct pharmacological profiles, as summarized in this guide, provide a basis for their selection in various research applications. The provided experimental protocols and pathway diagrams are intended to facilitate the design and execution of studies aimed at further elucidating the role of Kv1.3 in health and disease and in the development of novel immunomodulatory therapies. Researchers are encouraged to consider the specific requirements of their experimental systems when selecting an inhibitor and to validate its performance under their unique conditions.

References

Validating CP-339818's Effect on Effector Memory T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CP-339818 (Tofacitinib) and other Janus kinase (JAK) inhibitors, focusing on their effects on effector memory T cells (Tem). The information presented is intended to assist researchers in designing and interpreting experiments to validate the immunomodulatory effects of these compounds.

Executive Summary

This compound (Tofacitinib) is a potent inhibitor of Janus kinases, primarily targeting JAK1 and JAK3. This inhibition disrupts the signaling of several cytokines crucial for T cell activation, proliferation, and differentiation. This guide summarizes the known effects of Tofacitinib (B832) on effector memory T cells and compares its performance with other commercially available JAK inhibitors, namely Ruxolitinib and Baricitinib. While direct head-to-head comparative studies on effector memory T cell function are limited, this guide compiles available data to provide a comprehensive overview.

Mechanism of Action: The JAK-STAT Signaling Pathway

Effector memory T cell function is heavily reliant on cytokine signaling, a process mediated by the JAK-STAT pathway. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in T cell proliferation, survival, and effector functions.

This compound and other JAK inhibitors exert their effects by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene expression.

Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition by this compound.

Comparative Performance of JAK Inhibitors

The following tables summarize the available quantitative data on the effects of this compound (Tofacitinib) and other JAK inhibitors on T cells. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation

This table presents the half-maximal inhibitory concentration (IC50) values of different JAK inhibitors on the phosphorylation of specific STAT proteins in human T cells following cytokine stimulation. Lower IC50 values indicate greater potency.

Cytokine StimulusDownstream PathwayTofacitinib (this compound) IC50 (nM)Baricitinib IC50 (nM)Ruxolitinib IC50 (nM)Reference
IL-2JAK1/JAK3 -> STAT51149281[1]
IL-4JAK1/JAK3 -> STAT64.957374[1]
IL-15JAK1/JAK3 -> STAT51268320[1]
IL-21JAK1/JAK3 -> STAT321103425[1]
IFN-γJAK1/JAK2 -> STAT18241137[1]
IL-6JAK1/JAK2 -> STAT313745118[1]

Data compiled from a study comparing the in vitro pharmacology of baricitinib, upadacitinib, and tofacitinib.[1]

Table 2: Effects on Effector T Cell Functions

This table summarizes the observed effects of JAK inhibitors on key functions of effector T cells. Direct head-to-head quantitative comparisons for all three drugs on effector memory T cells are limited in the current literature.

FunctionThis compound (Tofacitinib)RuxolitinibBaricitinib
Proliferation Dose-dependent inhibition of CD4+ and CD8+ memory T cell proliferation.Reduced proliferation of CD4+ T cells.Dose-dependent inhibition of CD4+ T cell proliferation.
IFN-γ Production Significantly reduced in specific T cell subsets.Reduced in pro-inflammatory Th1 cells.Inhibited Th1 differentiation and IFN-γ production.
TNF-α Production Significantly reduced in specific T cell subsets.Reduced in T cells from patients.Not specifically reported for effector memory T cells.
IL-2 Production Significantly reduced in specific T cell subsets.Impacts IL-2-dependent STAT5 activation.Not specifically reported for effector memory T cells.
Granzyme B Expression Significantly reduced in memory CD4+ and CD8+ T cells.Not specifically reported for effector memory T cells.Not specifically reported for effector memory T cells.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the effects of this compound and other compounds on effector memory T cells.

Isolation of Human Effector Memory T Cells

Objective: To isolate a pure population of CD8+ effector memory T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human CD8+ T Cell Enrichment Cocktail

  • EasySep™ Human Effector Memory CD8+ T Cell Enrichment Kit

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Flow cytometry antibodies: anti-CD3, anti-CD8, anti-CD45RO, anti-CCR7

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD8+ T cells from the PBMC fraction using the RosetteSep™ Human CD8+ T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Isolate effector memory CD8+ T cells from the enriched CD8+ T cell population using the EasySep™ Human Effector Memory CD8+ T Cell Enrichment Kit, which negatively selects for CD45RO+CCR7- cells.

  • Assess the purity of the isolated population by flow cytometry using antibodies against CD3, CD8, CD45RO, and CCR7. A purity of >95% is recommended.

T_Cell_Isolation_Workflow Whole_Blood Whole Blood Ficoll Ficoll-Paque Centrifugation Whole_Blood->Ficoll PBMCs PBMCs Ficoll->PBMCs CD8_Enrichment CD8+ T Cell Enrichment (RosetteSep™) PBMCs->CD8_Enrichment Enriched_CD8 Enriched CD8+ T Cells CD8_Enrichment->Enriched_CD8 Tem_Isolation Effector Memory T Cell Isolation (EasySep™) Enriched_CD8->Tem_Isolation Effector_Memory_T_Cells CD8+ Effector Memory T Cells (CD45RO+CCR7-) Tem_Isolation->Effector_Memory_T_Cells Purity_Check Purity Assessment (Flow Cytometry) Effector_Memory_T_Cells->Purity_Check

Figure 2: Workflow for the isolation of human CD8+ effector memory T cells.
In Vitro T Cell Proliferation Assay

Objective: To quantify the effect of this compound on the proliferation of effector memory T cells.

Materials:

  • Isolated effector memory T cells

  • This compound, Ruxolitinib, Baricitinib (dissolved in DMSO)

  • Anti-CD3/CD28 Dynabeads

  • CellTrace™ Violet Proliferation Kit

  • RPMI 1640 medium

  • 96-well U-bottom plate

Protocol:

  • Label isolated effector memory T cells with CellTrace™ Violet according to the manufacturer's protocol.

  • Seed the labeled cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well.

  • Add the test compounds (this compound, Ruxolitinib, Baricitinib) at various concentrations. Include a DMSO vehicle control.

  • Stimulate the cells with anti-CD3/CD28 Dynabeads at a bead-to-cell ratio of 1:1.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the dilution of CellTrace™ Violet by flow cytometry. The percentage of proliferated cells and the proliferation index can be calculated using appropriate software (e.g., FlowJo).

Intracellular Cytokine Staining

Objective: To measure the production of key effector cytokines (IFN-γ, TNF-α, IL-2) by effector memory T cells following stimulation and drug treatment.

Materials:

  • Isolated effector memory T cells

  • This compound and other test compounds

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A

  • BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit

  • Fluorochrome-conjugated antibodies: anti-CD8, anti-IFN-γ, anti-TNF-α, anti-IL-2

Protocol:

  • Culture isolated effector memory T cells with the test compounds for a predetermined period (e.g., 24 hours).

  • For the last 4-6 hours of culture, stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) to block cytokine secretion.

  • Harvest the cells and stain for the surface marker CD8.

  • Fix and permeabilize the cells using the BD Cytofix/Cytoperm™ kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines using fluorochrome-conjugated antibodies against IFN-γ, TNF-α, and IL-2.

  • Analyze the percentage of cytokine-producing cells within the CD8+ population by flow cytometry.

Conclusion

This compound (Tofacitinib) effectively modulates the function of effector memory T cells by inhibiting the JAK-STAT signaling pathway. This leads to a reduction in proliferation and the production of key effector cytokines. Comparative data suggests that different JAK inhibitors exhibit distinct potency profiles against various cytokine signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to conduct their own validation studies and further elucidate the specific effects of this compound and other immunomodulatory compounds on effector memory T cell biology. Further head-to-head studies are warranted to provide a more definitive comparison of the functional consequences of these different JAK inhibitors on effector memory T cells.

References

Head-to-Head Comparison: CP-339818 and Correolide in Kv1.3 Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of the voltage-gated potassium channel Kv1.3: CP-339818 and correolide (B1246394). Both compounds have been investigated for their immunosuppressive potential by targeting Kv1.3, a key regulator of T-lymphocyte activation. This document summarizes their performance based on available experimental data, outlines the methodologies used in these key experiments, and visualizes the relevant biological pathways and workflows.

Executive Summary

This compound is a synthetic, non-peptide small molecule that exhibits potent and selective blockade of the Kv1.3 channel. In contrast, correolide is a naturally occurring nortriterpene. Both compounds effectively suppress T-cell activation by inhibiting Kv1.3 channel function, which is crucial for maintaining the membrane potential required for sustained calcium influx and subsequent downstream signaling events. While both molecules show a preference for the open or inactivated states of the Kv1.3 channel, the available quantitative data on the selectivity profile of this compound is more comprehensive than that for correolide.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and correolide, focusing on their potency and selectivity.

Table 1: Potency against Kv1.3 Channel

CompoundParameterValueSpecies/Cell LineReference(s)
This compoundIC₅₀~200 nMHuman[1][2]
CorreolideKd~100 nMNot Specified

Table 2: Selectivity Profile of this compound

ChannelIC₅₀Reference(s)
Kv1.1Significantly weaker blocking effects
Kv1.2Significantly weaker blocking effects[3]
Kv1.3200 nM[3][1][2]
Kv1.4~300 nM[2]
Kv1.5Significantly weaker blocking effects[3]
Kv1.6Significantly weaker blocking effects[3]
Kv3.1-4Significantly weaker blocking effects[3]
Kv4.2Significantly weaker blocking effects[3]
HCN118.9 µM[3]
HCN443.4 µM[3]

Table 3: Selectivity Profile of Correolide

ChannelPotencyReference(s)
Other Kv1 ChannelsBlocks with potencies equivalent to Kv1.3

Note: Comprehensive quantitative data for the selectivity of correolide across a wide range of ion channels is limited in the reviewed literature.

Mechanism of Action: State-Dependent Blockade

Both this compound and correolide exhibit a state-dependent blockade of the Kv1.3 channel, preferentially binding to the open or C-type inactivated states. This mechanism contributes to their efficacy, as the channel is more likely to be in these states during T-cell activation.

  • This compound: This non-peptide agent potently blocks the C-type inactivated conformation of Kv1.3.[2] This use-dependent block means that the inhibitory effect is more pronounced with repeated channel activation.

  • Correolide: This natural product also selectively blocks the open or C-type inactivated Kv1.3 channels.[4] The binding of correolide is thought to occur within the channel pore.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below.

Electrophysiology for IC₅₀ Determination (Whole-Cell Patch Clamp)

This protocol is a standard method for determining the concentration of a compound required to inhibit 50% of the ion channel current (IC₅₀).

Objective: To measure the inhibitory effect of this compound or correolide on Kv1.3 channel currents.

Materials:

  • Cell line stably expressing the human Kv1.3 channel (e.g., CHO or HEK293 cells).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal pipette solution (e.g., containing in mM: 140 KF, 10 HEPES, 11 EGTA, 2 MgCl₂, pH 7.2).

  • External bath solution (e.g., containing in mM: 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 5.5 glucose, pH 7.4).

  • This compound and correolide stock solutions.

Procedure:

  • Culture cells expressing Kv1.3 channels on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Mount a coverslip with adherent cells onto the recording chamber of the patch-clamp setup and perfuse with the external solution.

  • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • Record baseline currents in the absence of the test compound.

  • Perfuse the cell with increasing concentrations of this compound or correolide and record the corresponding reduction in current amplitude.

  • Wash out the compound to ensure reversibility of the block.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Radioligand Binding Assay for Kd Determination

This protocol is used to determine the equilibrium dissociation constant (Kd), a measure of the affinity of a ligand for its receptor.

Objective: To determine the binding affinity of [³H]dihydrocorreolide to membranes expressing the Kv1.3 channel.

Materials:

  • Membrane preparations from cells expressing the Kv1.3 channel.

  • [³H]dihydrocorreolide (radioligand).

  • Unlabeled correolide.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate the membrane preparation with increasing concentrations of [³H]dihydrocorreolide in the binding buffer.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled correolide.

  • Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the radioligand concentration and analyze the data using saturation binding kinetics to determine the Kd and Bmax (maximum number of binding sites).

T-Cell Activation and IL-2 Production Assay

This protocol assesses the functional consequence of Kv1.3 channel blockade on T-cell activation, a key event in the immune response.

Objective: To measure the effect of this compound or correolide on the production of Interleukin-2 (IL-2) by activated T-cells.

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA)).

  • RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound and correolide stock solutions.

  • 96-well cell culture plates.

  • Human IL-2 ELISA kit.

Procedure:

  • Plate the T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

  • Pre-incubate the cells with various concentrations of this compound or correolide for 30-60 minutes.

  • Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies or PHA to the wells. Include unstimulated and stimulated control wells without any inhibitor.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, centrifuge the plate and collect the cell-free supernatant.

  • Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Plot the IL-2 concentration as a function of the inhibitor concentration to determine the dose-dependent inhibition of T-cell activation.

Mandatory Visualizations

Signaling Pathway of T-Cell Activation via Kv1.3

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TCR TCR/CD3 PLC PLCγ TCR->PLC Activation CD28 CD28 CD28->PLC Kv1_3 Kv1.3 Channel Ca_cyto [Ca²⁺]i Kv1_3->Ca_cyto Maintains driving force for Ca²⁺ influx CRAC CRAC Channel CRAC->Ca_cyto Ca²⁺ Influx IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases Ca_ER->Ca_cyto Ca_cyto->CRAC Activates Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation IL2_gene IL-2 Gene Transcription NFAT_nuc->IL2_gene Activates Inhibitor This compound or Correolide Inhibitor->Kv1_3 Block

Caption: T-Cell activation pathway and the role of Kv1.3.

Experimental Workflow: Whole-Cell Patch Clamp

Patch_Clamp_Workflow A Prepare Kv1.3-expressing cells on coverslip B Pull patch pipette (2-5 MΩ) A->B C Form Gigaohm seal with cell B->C D Rupture membrane for whole-cell configuration C->D E Record baseline Kv1.3 currents (depolarizing pulses) D->E F Perfuse with test compound (this compound or Correolide) E->F G Record inhibited currents at various concentrations F->G H Washout compound and record recovery G->H I Analyze data and determine IC₅₀ H->I

Caption: Workflow for determining IC₅₀ using whole-cell patch clamp.

Logical Relationship: Immunosuppression via Kv1.3 Blockade

Immunosuppression_Logic start T-Cell Activation Signal kv_activation Kv1.3 Channel Opening start->kv_activation k_efflux K⁺ Efflux kv_activation->k_efflux depolarization Membrane Depolarization kv_activation->depolarization leads to hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization ca_influx Sustained Ca²⁺ Influx (via CRAC channels) hyperpolarization->ca_influx downstream Downstream Signaling (Calcineurin-NFAT) ca_influx->downstream il2_production IL-2 Production & Proliferation downstream->il2_production immunosuppression Immunosuppression il2_production->immunosuppression is suppressed inhibitor This compound or Correolide block Kv1.3 Blockade inhibitor->block block->kv_activation reduced_ca Reduced Ca²⁺ Influx depolarization->reduced_ca reduced_ca->immunosuppression

Caption: Logical flow of immunosuppression by Kv1.3 inhibitors.

References

Safety Operating Guide

Proper Disposal of CP-339818: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of CP-339818, a potent, non-peptide Kv1.3 and Kv1.4 channel antagonist. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Summary and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment must be worn at all times when handling this compound.

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Acute toxicity, oralH302Protective gloves, protective clothing, eye protection, face protection.[1]
Skin corrosion/irritationH315Protective gloves, protective clothing.[1]
Serious eye damage/eye irritationH319Eye protection (safety goggles with side-shields), face protection.[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] The following steps provide a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Contaminated Materials: All materials that have come into contact with this compound, including unused product, empty containers, contaminated gloves, lab coats, and cleaning materials, should be considered hazardous waste.

  • Segregation: This waste must be segregated from other laboratory waste streams to avoid cross-contamination and ensure proper disposal.

2. Containerization:

  • Primary Container: Collect all this compound waste in a designated, leak-proof, and clearly labeled container. The container should be compatible with the chemical.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound hydrochloride". Include the CAS No: 478341-55-8.[1]

3. Storage:

  • Location: Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Containment: The storage area should have secondary containment to manage any potential leaks or spills.

4. Disposal:

  • Professional Disposal Service: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Accidental Release Measures

In the event of a spill or accidental release of this compound, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation in the area of the spill.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Personal Protection: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and eye protection.[1]

  • Absorption: For liquid spills, absorb the material with a non-combustible absorbent material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop up the material, avoiding dust formation.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Collection and Disposal: Collect all contaminated materials and place them in a labeled hazardous waste container for disposal according to the procedures outlined above.[1]

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A This compound Waste Generation (Unused product, contaminated labware, PPE) B Segregate as Hazardous Waste A->B C Containerize in a Labeled, Leak-Proof Container B->C D Store in a Cool, Well-Ventilated, Secure Area C->D E Contact Licensed Hazardous Waste Disposal Service D->E F Arrange for Waste Pickup and Disposal E->F G Maintain Disposal Records F->G

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CP-339818

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of CP-339818, a potent, non-peptide Kv1.3 and Kv1.4 channel blocker. By adhering to these guidelines, you can minimize risks and ensure the integrity of your research.

Immediate Safety and Hazard Information

This compound hydrochloride is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Harmful if swallowed: Acute oral toxicity (Category 4).[1]

  • Causes skin irritation: Skin corrosion/irritation (Category 2).[1]

  • Causes serious eye irritation: Serious eye damage/eye irritation (Category 2A).[1]

It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and adhering to strict laboratory protocols.

Quantitative Safety Data

While specific quantitative occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound hydrochloride, the following table summarizes its key chemical and physical properties.[1]

PropertyValue
Chemical Formula C₂₁H₂₅ClN₂
Molecular Weight 340.89 g/mol
Appearance Solid
Purity ≥98%
Solubility Soluble in water to 20 mM
Storage Store at room temperature

Note: For batch-specific data, always refer to the Certificate of Analysis.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.[2][3][4][5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile).Prevents skin contact that can lead to irritation.
Body Protection A laboratory coat or impervious clothing.Protects against contamination of personal clothing and skin.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.Prevents inhalation of the compound, which is harmful if ingested.

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Store at room temperature.

Handling and Weighing (to be performed in a designated area)
  • Engineering Controls: All handling of this compound powder should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[8][9][10]

  • Personal Protective Equipment: Before handling, don the mandatory PPE as outlined in the table above.

  • Weighing:

    • Use the smallest practical quantity for the experiment.[8]

    • Whenever possible, use pre-weighed amounts or prepare stock solutions to avoid repeated handling of the powder.[9]

    • If weighing is necessary, do so on a disposable weigh paper or in a tared, sealed container.

    • Clean the balance and surrounding surfaces with a damp cloth after weighing to remove any residual powder.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

    • If sonication is required, ensure the container is properly sealed.

Spill and Emergency Procedures
  • Spill Cleanup:

    • In case of a spill, evacuate the area and prevent others from entering.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

Disposal Plan
  • Waste Collection: All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in the regular trash.[11][12][13] Contact your institution's environmental health and safety department for specific disposal procedures.[14]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

cluster_pre_handling Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Disposal Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Decontaminate Decontaminate Work Area and Equipment Prepare->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Collect_Waste Collect Contaminated Waste in Labeled Container Doff_PPE->Collect_Waste Dispose Dispose of Hazardous Waste per Institutional Guidelines Collect_Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CP-339818
Reactant of Route 2
Reactant of Route 2
CP-339818

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。